molecular formula C26H42N4O5 B1602229 H-Leu-Leu-Val-Phe-OH CAS No. 24205-68-3

H-Leu-Leu-Val-Phe-OH

Cat. No.: B1602229
CAS No.: 24205-68-3
M. Wt: 490.6 g/mol
InChI Key: ROYAAVOKOANBIB-CMOCDZPBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-Leu-Leu-Val-Phe-OH is a useful research compound. Its molecular formula is C26H42N4O5 and its molecular weight is 490.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality H-Leu-Leu-Val-Phe-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-Leu-Leu-Val-Phe-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H42N4O5/c1-15(2)12-19(27)23(31)28-20(13-16(3)4)24(32)30-22(17(5)6)25(33)29-21(26(34)35)14-18-10-8-7-9-11-18/h7-11,15-17,19-22H,12-14,27H2,1-6H3,(H,28,31)(H,29,33)(H,30,32)(H,34,35)/t19-,20-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROYAAVOKOANBIB-CMOCDZPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00578077
Record name L-Leucyl-L-leucyl-L-valyl-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00578077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

490.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24205-68-3
Record name L-Leucyl-L-leucyl-L-valyl-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00578077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: Defining the Leu-Leu-Val-Phe Tetrapeptide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Leu-Leu-Val-Phe (LLVF) Tetrapeptide Sequence

The Leu-Leu-Val-Phe (LLVF) tetrapeptide is a sequence of four amino acids—Leucine, Leucine, Valine, and Phenylalanine—linked by peptide bonds. As a synthetic peptide, it serves as a valuable tool in a multitude of biochemical and pharmaceutical research applications.[1] Its structure is characterized by a chain of four L-amino acids, giving it specific stereochemistry and physicochemical properties. Composed exclusively of hydrophobic amino acids, the LLVF peptide's character is dominated by nonpolar side chains, a feature that dictates its solubility, stability, and interaction with biological systems.

This guide provides a comprehensive technical overview of the LLVF tetrapeptide, from its fundamental properties and chemical synthesis to its purification, characterization, and applications. The narrative is designed for researchers and drug development professionals, offering not just protocols but the underlying scientific rationale to inform experimental design and interpretation.

Core Physicochemical Properties

A foundational understanding of LLVF begins with its basic molecular attributes, which are crucial for experimental planning, from solubilization to analytical characterization.

PropertyValueSource
Molecular Formula C26H42N4O5Chem-Impex[1]
Molecular Weight 490.64 g/mol Chem-Impex[1]
CAS Number 24205-68-3Chem-Impex[1]
Appearance White powderChem-Impex[1]
Purity Typically ≥95% (HPLC)Standard practice

The constituent amino acids all possess nonpolar, aliphatic, or aromatic side chains, making the entire peptide highly hydrophobic. This property is central to its behavior in aqueous versus nonpolar environments and is a key consideration for its purification by reversed-phase chromatography.

Part 1: Synthesis of the LLVF Tetrapeptide

The production of a high-purity tetrapeptide like LLVF is most efficiently achieved through Solid-Phase Peptide Synthesis (SPPS).[2] This method, pioneered by R. Bruce Merrifield, allows for the stepwise assembly of an amino acid chain on an insoluble resin support, which dramatically simplifies the purification of intermediates.[2][3]

The Rationale for Solid-Phase Peptide Synthesis (SPPS)

SPPS is the preferred methodology for short peptides for several key reasons:

  • Efficiency: By anchoring the growing peptide to a solid support, excess reagents and by-products from each coupling cycle can be removed by simple filtration and washing, eliminating the need for complex purification of intermediate products.[4][5]

  • Control: The stepwise addition of amino acids allows for precise sequence control.

  • Scalability: The process is adaptable from small research-scale syntheses to large-scale industrial production.[4]

The most common strategy employed is Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, which utilizes a base-labile Nα-protecting group (Fmoc) and acid-labile side-chain protecting groups. This orthogonal protection scheme ensures that the peptide backbone is extended correctly without unintended side-chain reactions.

Visualizing the SPPS Workflow

The SPPS process is cyclical, with each cycle adding one amino acid to the growing peptide chain. This workflow is illustrated below.

SPPS_Workflow start Start: Fmoc-Phe-Resin deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling 2. Amino Acid Coupling (Fmoc-Val-OH + Activator) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 repeat Repeat Cycle for Leu and Leu wash2->repeat Is chain complete? No final_deprotection Final Fmoc Deprotection wash2->final_deprotection Is chain complete? Yes repeat->deprotection cleavage 3. Cleavage from Resin & Side-Chain Deprotection (e.g., 95% TFA) final_deprotection->cleavage crude_peptide Crude LLVF Peptide cleavage->crude_peptide

Caption: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocol: SPPS of LLVF

This protocol describes a standard manual synthesis on a 2-chlorotrityl chloride resin, which is suitable for producing peptides with a C-terminal carboxylic acid.

Materials:

  • 2-chlorotrityl chloride resin

  • Fmoc-Phe-OH, Fmoc-Val-OH, Fmoc-Leu-OH

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water

Step-by-Step Methodology:

  • Resin Preparation & First Amino Acid Loading (Phe):

    • Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes in a reaction vessel.

    • Dissolve Fmoc-Phe-OH (2 eq) and DIPEA (4 eq) in DCM.

    • Add the amino acid solution to the swollen resin and agitate for 2 hours.

    • Quench the reaction by adding methanol and agitate for 15 minutes.

    • Wash the resin thoroughly with DCM, DMF, and finally DCM again. Dry the resin under vacuum. Causality: The 2-chlorotrityl resin is highly acid-labile, allowing for peptide cleavage under mild conditions that preserve acid-sensitive modifications, though none are present in LLVF.

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat with fresh deprotection solution for an additional 15 minutes.

    • Wash the resin extensively with DMF (x5) and DCM (x3) to remove all traces of piperidine. Trustworthiness: Complete removal of piperidine is critical, as residual base will neutralize the subsequent coupling reaction.

  • Amino Acid Coupling (Val, Leu, Leu):

    • In a separate vial, pre-activate the next amino acid (e.g., Fmoc-Val-OH, 3 eq) by dissolving it with HBTU (2.9 eq) and DIPEA (6 eq) in DMF. Allow to stand for 5 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm reaction completion (a positive test indicates free amines). If incomplete, continue coupling.

    • Wash the resin with DMF (x5) and DCM (x3). Expertise: Pre-activation of the amino acid ensures a rapid and efficient coupling reaction, minimizing the risk of side reactions or incomplete synthesis.

  • Repeat Cycle:

    • Repeat steps 2 and 3 for the remaining amino acids (Fmoc-Leu-OH, then another Fmoc-Leu-OH) to assemble the full LLVF sequence.

  • Final Cleavage and Deprotection:

    • After the final coupling and deprotection cycle, wash the peptidyl-resin with DCM and dry it.

    • Add the cleavage cocktail (95% TFA/2.5% TIS/2.5% Water) to the resin.

    • Agitate for 2-3 hours at room temperature. Causality: TFA cleaves the peptide from the resin and removes any side-chain protecting groups. TIS acts as a scavenger to prevent re-attachment of reactive species to the peptide.

    • Filter the resin and collect the TFA solution containing the crude peptide.

    • Precipitate the crude peptide by adding it to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the white powder under vacuum.

Part 2: Purification and Characterization

The crude product from synthesis contains the target peptide along with deletion sequences and other impurities. A robust purification and characterization workflow is essential to ensure the final product meets the required specifications for research.

Visualizing the Post-Synthesis Workflow

Purification_Workflow crude Crude LLVF Peptide (from Synthesis) dissolve Dissolve in Aqueous/Organic Solvent crude->dissolve hplc Purification: Reversed-Phase HPLC dissolve->hplc fractions Collect Fractions hplc->fractions ms Characterization 1: Mass Spectrometry (MS) fractions->ms Analyze Purity & Identity nmr Characterization 2: NMR Spectroscopy fractions->nmr Confirm Structure (Optional) lyophilize Lyophilize Pure Fractions ms->lyophilize Pool Pure Fractions final_product Pure LLVF Tetrapeptide (>95% Purity) lyophilize->final_product

Caption: Workflow for the purification and characterization of synthetic peptides.

Purification by Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the cornerstone of peptide purification, separating molecules based on their hydrophobicity.[6][7][8] The highly hydrophobic nature of LLVF makes it ideally suited for this technique.

Principle of Separation: The stationary phase (e.g., C18 silica) is nonpolar, while the mobile phase is polar (typically a mixture of water and acetonitrile). Peptides bind to the stationary phase via hydrophobic interactions. A gradient of increasing organic solvent (acetonitrile) is used to decrease the polarity of the mobile phase, causing more hydrophobic peptides to elute later.[7]

Experimental Protocol: Preparative RP-HPLC

  • Sample Preparation: Dissolve the crude LLVF peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water).

  • System Setup:

    • Column: Preparative C18 column.

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile. Causality: TFA acts as an ion-pairing agent, improving peak shape and resolution.

  • Elution Gradient:

    • Run a linear gradient to elute the peptide. A typical gradient for a hydrophobic peptide like LLVF is shown below.

Time (min)% Mobile Phase B (Acetonitrile)
020
520
3580
4095
4520
  • Fraction Collection: Monitor the column eluent at 220 nm (the wavelength at which peptide bonds absorb) and collect fractions corresponding to the major peak.

  • Analysis: Analyze the purity of each collected fraction using analytical RP-HPLC.

  • Lyophilization: Pool the fractions with >95% purity and freeze-dry (lyophilize) to obtain a stable, fluffy white powder.

Characterization and Quality Control

1. Mass Spectrometry (MS): Mass spectrometry is a non-negotiable step for confirming the identity of the synthesized peptide.[9][10] It provides a highly accurate measurement of the molecular weight.[11]

  • Methodology: Electrospray Ionization (ESI) is typically used for peptides. The purified peptide is dissolved and infused into the mass spectrometer, where it is ionized. The instrument then measures the mass-to-charge (m/z) ratio of the resulting ions.

  • Expected Result for LLVF: The expected monoisotopic mass is 490.29 Da. In ESI-MS, this will typically be observed as the protonated molecular ion [M+H]+ at m/z 491.30.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy: While MS confirms mass, NMR spectroscopy provides detailed structural information, confirming the amino acid sequence and stereochemistry.[12][13] For a short, well-defined peptide, 1D (Proton) and 2D (COSY, TOCSY) NMR experiments can confirm the presence of all expected amino acid spin systems and their connectivity.[12][14] This serves as an ultimate validation of the peptide's structure.[15][16]

Part 3: Biological and Research Applications

The LLVF tetrapeptide is primarily a synthetic compound utilized in research and development.[1] Its specific biological functions are not extensively documented; rather, its value lies in its defined chemical structure and physical properties.

1. Building Block in Peptide Synthesis: LLVF can serve as a fragment in the convergent synthesis of larger, more complex peptides and proteins.[1] Synthesizing a polypeptide in segments which are then ligated together can be more efficient than a single, long linear synthesis.

2. Tool for Studying Protein-Protein Interactions (PPIs): Short hydrophobic peptides can mimic motifs involved in PPIs. The Leu- and Val-rich sequence of LLVF can be used in competitive binding assays or as a control peptide to probe interactions driven by hydrophobic patches on protein surfaces. Peptides rich in Leucine and Valine are known to be involved in membrane-disrupting or channel-forming activities in antimicrobial peptides, suggesting LLVF could be a model fragment for studying such phenomena.[17]

3. Research in Immunology and Drug Delivery: The peptide is valuable in immunological studies to understand how peptide fragments are processed and presented by the immune system.[1] Furthermore, the hydrophobic nature of LLVF makes it a candidate for incorporation into larger cell-penetrating peptides or as a component in peptide-based drug delivery systems designed to interact with lipid membranes.[1][18]

4. Cosmetic Formulations: There is growing interest in incorporating peptides into cosmetic products. LLVF is sometimes included for its potential to improve skin elasticity or promote collagen synthesis, though clinical evidence for this specific sequence may be limited.[1]

5. Model for Biophysical Studies: Due to its simplicity and high hydrophobicity, LLVF is an excellent model for studying peptide self-assembly and aggregation, processes that are fundamental to both functional biomaterials and neurodegenerative diseases.[19] It can also be used to investigate how peptide structure is influenced by different solvent environments.

Conclusion

The Leu-Leu-Val-Phe tetrapeptide, while a simple sequence, represents a versatile and powerful tool for the scientific community. Its utility is unlocked through a robust and well-understood workflow encompassing chemical synthesis, chromatographic purification, and rigorous analytical characterization. As a well-defined hydrophobic entity, LLVF serves as a fundamental building block for constructing complex biomolecules, a probe for dissecting intricate biological interactions, and a model system for advancing our understanding of the biophysical principles that govern peptide behavior. This guide provides the necessary technical foundation and scientific rationale for researchers to confidently synthesize, purify, and apply this peptide in their own investigations.

References

  • Chem-Impex.Leu-Leu-Val-Phe-OH.
  • Malipeddi, H., et al. (2015). Synthesis, antioxidant and anthelmintic activity of the linear tetrapeptide L-(Leu-Pro-Gly)-D-Ala (LPGA). ResearchGate. [Link]

  • Lee, H., et al. (2014). The effects of Leu or Val residues on cell selectivity of α-helical peptides. PubMed. [Link]

  • Kaminsky, W., et al. (2015). Crystal and molecular structure of the analgesic tetrapeptide, L-Phe-L-Leu-L-Pro-L-Ser. PubMed. [Link]

  • NCERT. Biomolecules.[Link]

  • Kim, Y. M., et al. (2015). The Tetrapeptide Arg-Leu-Tyr-Glu Inhibits VEGF-induced Angiogenesis. PubMed. [Link]

  • Ghalit, N., et al. (2017). Synthesis of L-cyclic tetrapeptides by backbone amide activation CyClick strategy. PubMed Central. [Link]

  • Agilent Technologies. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.[Link]

  • PubChem. Leu-Val-Phe. National Institutes of Health. [Link]

  • University of California, San Diego. Peptide NMR.[Link]

  • Zhang, H., et al. (2013). Overview of peptide and protein analysis by mass spectrometry. PubMed. [Link]

  • Lu, L., & Wang, H. (2025). Liquid-liquid phase separation of peptides: a molecular foundation for next-generation biomaterials. PubMed. [Link]

  • NMIMS Pharmacy. NMR in structural determination of proteins and peptides.[Link]

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. American Chemical Society. [Link]

  • Aebersold, R., & Mann, M. (2020). A beginner's guide to mass spectrometry–based proteomics. Portland Press. [Link]

  • Mant, C. T., & Hodges, R. S. (2007). Reversed-phase isolation of peptides. PubMed. [Link]

  • ACS Publications. Multigram-Scale Synthesis of Short Peptides via a Simplified Repetitive Solution-Phase Procedure.[Link]

  • Neundorf, I., et al. (2023). Cell-permeable peptide-based delivery vehicles useful for subcellular targeting and beyond. PubMed. [Link]

  • AAPPTEC. Guide to Solid Phase Peptide Synthesis.[Link]

  • Himaja, M., et al. (2012). Synthesis, docking and biological studies of the linear tetrapeptide pwpv. ResearchGate. [Link]

  • PubChem. Val-Phe-Leu. National Institutes of Health. [Link]

  • ResearchGate. Large-scale implementation of sequential protein and peptide immunoaffinity enrichment LC/nanoLC-MS/MS for human β-nerve growth factor.[Link]

  • Domzalski, A., et al. (2021). Unambiguous Stereochemical Assignment of Cyclo(Phe-Pro), Cyclo(Leu-Pro), and Cyclo(Val-Pro) by Electronic Circular Dichroic Spectroscopy.[Link]

  • Interchim. Peptides purification development in Reverse Phase.[Link]

  • Tsoi, H., et al. (2023). Effects of L-Leu-L-Leu peptide on growth, proliferation, and apoptosis in broiler intestinal epithelial cells. PubMed Central. [Link]

  • Polypeptide. (2024). Innovation for large-scale peptide production.[Link]

  • Williamson, M. P. (2014). Three-Dimensional Structure Determination of Peptides Using Solution Nuclear Magnetic Resonance Spectroscopy. PubMed. [Link]

  • Si-Hung, L., & Goodlett, D. R. (2006). Peptide and protein analysis with mass spectrometry. ResearchGate. [Link]

  • Wikipedia. Peptide synthesis.[Link]

  • Craik, D. J. (2010). Determination of peptide and protein structures using NMR Spectroscopy. UQ eSpace. [Link]

  • MtoZ Biolabs. What Is Peptide Mass Spectrometry Identification.[Link]

  • MDPI. VGF and Its Derived Peptides in Amyotrophic Lateral Sclerosis.[Link]

  • Harvard Apparatus. The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC.[Link]

  • Biotage. (2023). What is solid phase peptide synthesis?[Link]

  • MtoZ Biolabs. NMR Peptide Structure Analysis.[Link]

  • YouTube. (2021). Solid Phase Peptide Synthesis, native chemical ligation.[Link]

  • Hodges, R. S., et al. (2016). Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns.[Link]

  • Maharani, R., et al. (2016). Solid-phase Synthesis of Tetrapeptide on 2-Chlorotrityl Chloride Resin by Using Benzotriazol-1-yl-oxytripyrrolidinophosphonium Hexafluorophosphate as Coupling Reagent. ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Molecular Weight and Formula of H-Leu-Leu-Val-Phe-OH

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the tetrapeptide H-Leu-Leu-Val-Phe-OH, focusing on the determination of its molecular weight and chemical formula. This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry, offering in-depth insights into the theoretical and practical aspects of characterizing this molecule.

Introduction to H-Leu-Leu-Val-Phe-OH

H-Leu-Leu-Val-Phe-OH, also known as Leucyl-leucyl-valyl-phenylalanine, is a tetrapeptide composed of four amino acid residues: two Leucine (Leu) residues, one Valine (Val) residue, and one Phenylalanine (Phe) residue. The "H-" at the N-terminus indicates a free amino group, and the "-OH" at the C-terminus signifies a free carboxyl group. The sequence of amino acids is critical as it defines the peptide's primary structure and ultimately its biological activity. Understanding the precise molecular weight and formula is a fundamental prerequisite for any research or application involving this peptide, from synthesis and purification to its use in biological assays.

Physicochemical Properties

A precise understanding of the physicochemical properties of H-Leu-Leu-Val-Phe-OH is essential for its handling, characterization, and application. The molecular formula and molecular weight are the most fundamental of these properties.

Theoretical Determination of Molecular Formula and Weight

The chemical formula of a peptide is derived from the molecular formulas of its constituent amino acids, accounting for the loss of water molecules during the formation of peptide bonds. For each peptide bond formed, one molecule of water (H₂O) is eliminated.

The constituent amino acids of H-Leu-Leu-Val-Phe-OH are:

  • L-Leucine (Leu): C₆H₁₃NO₂[1][2][3][4][5]

  • L-Valine (Val): C₅H₁₁NO₂[6][7][8][9][10]

  • L-Phenylalanine (Phe): C₉H₁₁NO₂[11][12][13][14][15]

The tetrapeptide H-Leu-Leu-Val-Phe-OH has three peptide bonds. Therefore, three molecules of water (3 x H₂O) are removed.

The calculation for the molecular formula is as follows:

  • Sum of atoms from amino acids:

    • 2 x Leucine (C₆H₁₃NO₂) = C₁₂H₂₆N₂O₄

    • 1 x Valine (C₅H₁₁NO₂) = C₅H₁₁NO₂

    • 1 x Phenylalanine (C₉H₁₁NO₂) = C₉H₁₁NO₂

    • Total: C₂₆H₄₈N₄O₈

  • Subtract atoms from 3 water molecules (H₆O₃):

    • Carbons: 26

    • Hydrogens: 48 - 6 = 42

    • Nitrogens: 4

    • Oxygens: 8 - 3 = 5

Thus, the molecular formula for H-Leu-Leu-Val-Phe-OH is C₂₆H₄₂N₄O₅ .

The molecular weight is calculated using the atomic weights of the constituent elements:

  • Carbon (C): 12.011 u

  • Hydrogen (H): 1.008 u

  • Nitrogen (N): 14.007 u

  • Oxygen (O): 15.999 u

Molecular Weight Calculation: (26 x 12.011) + (42 x 1.008) + (4 x 14.007) + (5 x 15.999) = 312.286 + 42.336 + 56.028 + 79.995 = 490.645 g/mol

Data Summary
PropertyValueSource
Molecular Formula C₂₆H₄₂N₄O₅Calculated
Average Molecular Weight 490.645 g/mol Calculated
Monoisotopic Mass 490.31552 uCalculated

Structural Representation

The primary structure of a peptide is the linear sequence of its amino acids. For H-Leu-Leu-Val-Phe-OH, the sequence is Leucine - Leucine - Valine - Phenylalanine.

Chemical Structure Diagram

The following diagram illustrates the chemical structure of H-Leu-Leu-Val-Phe-OH, showing the arrangement of atoms and the peptide bonds connecting the amino acid residues.

G cluster_Leu1 Leucine 1 cluster_Leu2 Leucine 2 cluster_Val Valine cluster_Phe Phenylalanine N1 H₂N CA1 N1->CA1 C1 C' CA1->C1 R1 CH₂-CH(CH₃)₂ CA1->R1 O1 O C1->O1 N2 N C1->N2 Peptide Bond CA2 N2->CA2 C2 C' CA2->C2 R2 CH₂-CH(CH₃)₂ CA2->R2 O2 O C2->O2 N3 N C2->N3 Peptide Bond CA3 N3->CA3 C3 C' CA3->C3 R3 CH(CH₃)₂ CA3->R3 O3 O C3->O3 N4 N C3->N4 Peptide Bond CA4 N4->CA4 C4 C' CA4->C4 R4 CH₂-Ph CA4->R4 O4 O C4->O4 OH OH C4->OH

Caption: Chemical structure of H-Leu-Leu-Val-Phe-OH.

Experimental Verification Protocols

While theoretical calculations provide a precise molecular weight, experimental verification is a critical step in peptide characterization to confirm the identity and purity of the synthesized molecule.

Mass Spectrometry for Molecular Weight Determination

Principle: Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For peptides, electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of intact biomolecules.

Experimental Workflow:

G cluster_workflow Mass Spectrometry Workflow A Peptide Sample (H-Leu-Leu-Val-Phe-OH) B Dissolve in appropriate solvent (e.g., 50% Acetonitrile/Water with 0.1% Formic Acid) A->B C Infuse into ESI source B->C D Ionization C->D E Mass Analyzer (e.g., TOF, Orbitrap) D->E F Detector E->F G Mass Spectrum (Plot of Intensity vs. m/z) F->G H Data Analysis (Identify [M+H]⁺ ion) G->H

Sources

An In-depth Technical Guide to the Physical and Chemical Characteristics of H-Leu-Leu-Val-Phe-OH

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The tetrapeptide H-Leu-Leu-Val-Phe-OH, chemically known as L-Leucyl-L-leucyl-L-valyl-L-phenylalanine, is a synthetic peptide of significant interest in various biochemical and pharmaceutical research fields. Composed of four hydrophobic amino acid residues, this peptide serves as a crucial building block in the synthesis of more complex polypeptide chains and is instrumental in the study of protein-protein interactions and enzyme kinetics.[1] Its defined sequence and stereochemistry provide a stable and functional scaffold, making it a valuable tool in drug development and biotechnology.[1] This technical guide provides a comprehensive overview of the core physical and chemical characteristics of H-Leu-Leu-Val-Phe-OH, offering valuable insights for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

The fundamental identity of H-Leu-Leu-Val-Phe-OH is defined by its unique sequence of amino acids and its resulting chemical structure.

Nomenclature and Identifiers
  • Chemical Name: L-Leucyl-L-leucyl-L-valyl-L-phenylalanine

  • Molecular Formula: C₂₆H₄₂N₄O₅[1]

  • Molecular Weight: 490.64 g/mol [1]

  • CAS Number: 24205-68-3[1]

  • PubChem ID: 23277426[1]

Molecular Structure

The structure of H-Leu-Leu-Val-Phe-OH consists of a chain of four L-amino acids—Leucine, Leucine, Valine, and Phenylalanine—linked by peptide bonds. The N-terminus is an un-protected amine group (H-), and the C-terminus is a free carboxylic acid (-OH). The side chains of all four amino acids are nonpolar and hydrophobic, a key factor influencing the peptide's overall properties.

Physicochemical Properties

The physical and chemical properties of H-Leu-Leu-Val-Phe-OH are critical for its handling, application, and analysis.

PropertyValue/DescriptionSource
Appearance White powder[1]
Purity ≥ 99% (as determined by TLC)[1]
Solubility While specific quantitative data is not readily available, it is described as having favorable solubility and compatibility with various solvents.[1] Generally, peptides with hydrophobic residues exhibit poor solubility in water and better solubility in organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[2]General knowledge
Melting Point Not experimentally determined in the available literature. However, based on similar protected peptides, the melting point is likely to be above 150°C.[2]Extrapolation
Optical Rotation As the peptide is composed of L-amino acids, it is optically active.[2] The specific rotation value is not documented in the available literature but is expected to be levorotatory.General knowledge
Storage Conditions Should be stored at ≤-4°C to ensure stability.[1][1]

Spectroscopic and Analytical Characterization

A suite of analytical techniques is employed to confirm the identity, purity, and structure of H-Leu-Leu-Val-Phe-OH.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of H-Leu-Leu-Val-Phe-OH. A reversed-phase C18 column is typically used with a gradient of acetonitrile and water, both containing an ion-pairing agent like trifluoroacetic acid (TFA).

Experimental Protocol: Analytical Reversed-Phase HPLC

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm and 280 nm.

  • Sample Preparation: The peptide is dissolved in Mobile Phase A at a concentration of 1 mg/mL.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the peptide. Electrospray ionization (ESI) is a common technique for peptide analysis. The expected [M+H]⁺ ion for H-Leu-Leu-Val-Phe-OH would be approximately 491.65 m/z.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the structure of the peptide, including the confirmation of the amino acid sequence and the presence of specific functional groups. The spectrum would show characteristic peaks for the amide protons, alpha-protons, and the side-chain protons of the four amino acid residues.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to identify the characteristic vibrational frequencies of the peptide bonds (amide I and amide II bands), as well as the stretching and bending vibrations of the various functional groups present in the molecule.

Synthesis and Purification

H-Leu-Leu-Val-Phe-OH is synthesized using standard peptide synthesis methodologies, most commonly Solid-Phase Peptide Synthesis (SPPS).

Solid-Phase Peptide Synthesis (SPPS)

SPPS allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy is typically employed.

Diagram: Solid-Phase Peptide Synthesis (SPPS) Workflow

SPPS_Workflow Resin Wang or Rink Amide Resin Fmoc_Phe Couple Fmoc-Phe-OH Resin->Fmoc_Phe Deprotection1 Fmoc Deprotection (Piperidine) Fmoc_Phe->Deprotection1 Fmoc_Val Couple Fmoc-Val-OH Deprotection1->Fmoc_Val Deprotection2 Fmoc Deprotection Fmoc_Val->Deprotection2 Fmoc_Leu1 Couple Fmoc-Leu-OH Deprotection2->Fmoc_Leu1 Deprotection3 Fmoc Deprotection Fmoc_Leu1->Deprotection3 Fmoc_Leu2 Couple Fmoc-Leu-OH Deprotection3->Fmoc_Leu2 Deprotection4 Fmoc Deprotection Fmoc_Leu2->Deprotection4 Cleavage Cleavage from Resin (TFA) Deprotection4->Cleavage Purification HPLC Purification Cleavage->Purification

Caption: A simplified workflow for the solid-phase synthesis of H-Leu-Leu-Val-Phe-OH.

Experimental Protocol: SPPS of H-Leu-Leu-Val-Phe-OH

  • Resin Swelling: Swell the appropriate resin (e.g., Wang resin for C-terminal acid) in DMF.

  • First Amino Acid Coupling: Couple Fmoc-Phe-OH to the resin using a coupling agent such as HBTU/HOBt in the presence of a base like DIEA.[2]

  • Fmoc Deprotection: Remove the Fmoc group using a solution of 20% piperidine in DMF.

  • Subsequent Couplings: Sequentially couple Fmoc-Val-OH, Fmoc-Leu-OH, and Fmoc-Leu-OH, with a deprotection step after each coupling.

  • Final Deprotection: Remove the N-terminal Fmoc group.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups (if any) using a cleavage cocktail, typically containing a high concentration of TFA.

  • Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize the pellet.

Purification

The crude peptide is purified by preparative reversed-phase HPLC using a C18 column and a water/acetonitrile gradient containing TFA. Fractions are collected and analyzed by analytical HPLC and mass spectrometry to identify those with the desired purity.

Biological Context and Potential Applications

H-Leu-Leu-Val-Phe-OH is a synthetic peptide that can be utilized in a variety of research applications.

  • Peptide Synthesis: It serves as a fundamental building block for the synthesis of longer, more complex peptides and proteins.[1]

  • Drug Development: As a tetrapeptide with hydrophobic residues, it can be used in the design of peptide-based drugs.[1] Its structure can mimic parts of larger proteins, allowing it to potentially interact with biological targets.

  • Biotechnology: In the biotech industry, it can be used in the production of recombinant proteins and enzymes.[1]

  • Aggregation Studies: Due to its amphiphilic nature, with a polar backbone and nonpolar side chains, this peptide may exhibit self-assembly and aggregation properties, which is a key area of research in materials science and for understanding amyloid-related diseases.[3][4]

Safety and Handling

While specific toxicological data for H-Leu-Leu-Val-Phe-OH is not available, short peptides are generally considered to have low toxicity.[5][6] However, as with any chemical, appropriate safety precautions should be taken.

  • Personal Protective Equipment (PPE): Wear gloves, safety glasses, and a lab coat when handling the solid powder or solutions.

  • Handling: Avoid inhalation of the powder and contact with skin and eyes.

  • Storage: Store in a tightly sealed container at the recommended temperature of ≤-4°C.[1]

Conclusion

H-Leu-Leu-Val-Phe-OH is a well-defined tetrapeptide with a range of applications in scientific research. Its hydrophobic nature is a key determinant of its physical and chemical properties. While a comprehensive experimental dataset for all of its characteristics is not publicly available, this guide provides a thorough overview based on existing information and established principles of peptide chemistry. The protocols and data presented herein should serve as a valuable resource for researchers working with this and similar peptides.

References

  • NCERT. (n.d.). Biomolecules. Retrieved from [Link]

  • Accardo, A., et al. (2023). Self-assembled aggregates based on cationic amphiphilic peptides: structural insight. CentAUR. Retrieved from [Link]

  • Góngora-Benítez, M., et al. (2017). Surface-active agents are amphiphilic molecules that tend to orient such that the exposure of the hydrophobic part of the molecule to the aqueous solution is minimized. Interface Focus.
  • Gore, A., et al. (2015). toxic peptides are selected to provide information regarding the processing of the propeptide, which represents the phenotypic state of the signaling cell. PMC. Retrieved from [Link]

  • MDPI. (2022). A Global Review on Short Peptides: Frontiers and Perspectives. MDPI. Retrieved from [Link]

  • MDPI. (2022). Advances in Research of Short Peptides. PMC. Retrieved from [Link]

  • PubChem. (n.d.). H-Leu-Leu-Glu-Tyr-Val-Phe-OH. Retrieved from [Link]

  • PubChem. (n.d.). Leu-phe. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS) Solid phase peptide synthesis (SPPS) was performed using a microwav. Retrieved from [Link]

Sources

The Tetrapeptide LLVF (Arg-Leu-Tyr-Glu): A Technical Guide to its Therapeutic Potential as a VEGFR-2 Antagonist

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: A New Wave of Precision in Angiogenesis Inhibition

The landscape of anti-cancer therapies has been significantly shaped by the advent of angiogenesis inhibitors. By targeting the formation of new blood vessels that tumors require for growth and metastasis, we have opened a critical front in the battle against cancer. However, the efficacy of existing treatments is often hampered by off-target effects and the development of resistance. This guide delves into the promising therapeutic applications of the tetrapeptide Arg-Leu-Tyr-Glu (RLYE), a novel and specific antagonist of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). We will explore its mechanism of action, preclinical efficacy, and the methodologies employed to characterize its potent anti-angiogenic and anti-tumor activities. Furthermore, we will discuss the strategic N-terminal acetylation of RLYE to create Ac-RLYE, a modification that significantly enhances its serum stability and therapeutic potential.

The LLVF Tetrapeptide: Unveiling Arg-Leu-Tyr-Glu (RLYE)

The tetrapeptide initially referenced as "LLVF" is identified in the scientific literature as Arg-Leu-Tyr-Glu (RLYE). This peptide has emerged as a significant subject of research due to its specific and potent anti-angiogenic properties.[1][2]

Rationale for Design and Synthesis

RLYE was designed based on the amino acid properties of the core tetrapeptide Lys-Leu-Tyr-Asp (KLYD), which originates from the anti-angiogenic kringle 5 domain of human plasminogen.[2] The synthesis of RLYE and its derivatives is typically achieved through standard solid-phase peptide synthesis (SPPS) protocols.

Step-by-Step Solid-Phase Synthesis of RLYE

The following protocol outlines a general methodology for the manual solid-phase synthesis of the Arg-Leu-Tyr-Glu tetrapeptide.

Materials:

  • Fmoc-Glu(OtBu)-Wang resin

  • Fmoc-Tyr(tBu)-OH

  • Fmoc-Leu-OH

  • Fmoc-Arg(Pbf)-OH

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activator: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), water (e.g., 95:2.5:2.5 v/v/v)

  • Ether (cold)

Protocol:

  • Resin Swelling: Swell the Fmoc-Glu(OtBu)-Wang resin in DMF for 1-2 hours.

  • Fmoc Deprotection:

    • Wash the resin with DMF.

    • Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the glutamic acid.

    • Wash the resin thoroughly with DMF to remove residual piperidine.

  • Amino Acid Coupling (Tyr):

    • In a separate vessel, dissolve Fmoc-Tyr(tBu)-OH, HBTU, and HOBt in DMF.

    • Add DIPEA to activate the carboxyl group of the amino acid.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a ninhydrin test. A negative result (no color change) indicates complete coupling.

    • Wash the resin with DMF.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for the sequential addition of Fmoc-Leu-OH and Fmoc-Arg(Pbf)-OH.

  • Final Deprotection: After the final coupling, remove the N-terminal Fmoc group from Arginine using 20% piperidine in DMF.

  • Cleavage and Deprotection of Side Chains:

    • Wash the peptide-resin with DMF, DCM, and finally methanol, then dry under vacuum.

    • Treat the dried resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups (OtBu, tBu, Pbf).

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the TFA solution containing the peptide.

    • Precipitate the crude peptide by adding cold ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Mechanism of Action: A Specific Antagonist of VEGFR-2

RLYE exerts its anti-angiogenic effects by directly targeting a key regulator of blood vessel formation, the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][3]

Direct Binding to the VEGF-A Binding Site

Studies have demonstrated that RLYE specifically binds to the extracellular domain of VEGFR-2, at the same site as its natural ligand, VEGF-A.[3][4] This competitive binding effectively blocks the interaction between VEGF-A and VEGFR-2.[3] In contrast, RLYE shows no significant binding to VEGFR-1.[1]

Inhibition of Downstream Signaling

By preventing VEGF-A from binding to VEGFR-2, RLYE inhibits the subsequent autophosphorylation of the receptor and the activation of downstream signaling cascades that are crucial for angiogenesis.[2] These include the inhibition of:

  • ERK (Extracellular signal-regulated kinase) phosphorylation: A key pathway involved in endothelial cell proliferation and migration.[2]

  • eNOS (Endothelial nitric oxide synthase) phosphorylation: Leading to decreased nitric oxide production, a mediator of vascular permeability and endothelial cell survival.[2]

The targeted inhibition of these pathways ultimately leads to a suppression of endothelial cell proliferation, migration, and tube formation, the cellular hallmarks of angiogenesis.[2]

Signaling Pathway of RLYE-mediated VEGFR-2 Inhibition

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds RLYE RLYE RLYE->VEGFR2 Competitively Binds (Blocks VEGF-A) P_VEGFR2 Phosphorylated VEGFR-2 VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation ERK ERK P_VEGFR2->ERK eNOS eNOS P_VEGFR2->eNOS P_ERK p-ERK ERK->P_ERK P_eNOS p-eNOS eNOS->P_eNOS Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) P_ERK->Angiogenesis P_eNOS->Angiogenesis G A Coat 96-well plate with Matrigel B Seed HUVECs A->B C Add VEGF-A and RLYE/Ac-RLYE B->C D Incubate (4-18h) C->D E Image and Quantify Tube Formation D->E

Caption: A streamlined workflow for assessing in vitro angiogenesis.

Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to study angiogenesis.

Materials:

  • Fertilized chicken eggs

  • Egg incubator

  • Sterile sponges or beads

  • VEGF-A

  • RLYE or Ac-RLYE

  • Stereomicroscope

Protocol:

  • Egg Incubation: Incubate fertilized chicken eggs for 3-4 days at 37°C with appropriate humidity.

  • Windowing: Create a small window in the eggshell to expose the CAM.

  • Sample Application:

    • Soak sterile sponges or beads in solutions containing VEGF-A alone or in combination with different concentrations of RLYE or Ac-RLYE.

    • Place the sponges/beads on the CAM.

  • Incubation: Reseal the window and continue incubation for 2-3 days.

  • Analysis:

    • Re-open the window and observe the blood vessel formation around the sponge/bead under a stereomicroscope.

    • Quantify angiogenesis by counting the number of blood vessel branches converging towards the implant.

Future Directions and Challenges

The tetrapeptide RLYE and its stabilized derivative, Ac-RLYE, represent a promising new class of targeted anti-angiogenic agents. However, several challenges remain on the path to clinical translation.

  • Pharmacokinetics and Delivery: While acetylation improves serum stability, further optimization of the pharmacokinetic profile may be necessary. Novel drug delivery systems, such as nanoparticle encapsulation, could enhance tumor targeting and sustained release.

  • Clinical Trials: To date, there is no publicly available information on clinical trials involving RLYE or Ac-RLYE. Rigorous clinical evaluation is the essential next step to determine the safety and efficacy of these peptides in cancer patients.

  • Combination Therapies: Further preclinical studies are warranted to explore the synergistic potential of RLYE/Ac-RLYE with a broader range of chemotherapeutics and other targeted therapies, including immunotherapy.

  • Beyond Oncology: The role of VEGF/VEGFR-2 in other angiogenesis-dependent diseases, such as diabetic retinopathy and age-related macular degeneration, suggests that RLYE and its derivatives may have therapeutic applications beyond cancer. For instance, Ac-RLYE has shown potential in mitigating atopic dermatitis-like symptoms in animal models. [5]

Conclusion

The Arg-Leu-Tyr-Glu tetrapeptide is a potent and specific inhibitor of VEGFR-2, a key driver of pathological angiogenesis. Its ability to block tumor growth and metastasis, coupled with its synergistic effects with chemotherapy, makes it a highly attractive candidate for cancer therapy. The development of the N-terminally acetylated derivative, Ac-RLYE, has overcome the limitation of poor serum stability, significantly enhancing its therapeutic potential. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of this promising class of therapeutic peptides. As research progresses, RLYE and its derivatives may offer a more precise and effective approach to the treatment of cancer and other angiogenesis-related diseases.

References

  • Arg-Leu-Tyr-Glu tetrapeptide inhibits tumor progression by suppressing angiogenesis and vascular permeability via VEGF receptor-2 antagonism. Oncotarget. 2017;8(11):18097-18111. [Link]

  • The Tetrapeptide Arg-Leu-Tyr-Glu Inhibits VEGF-induced Angiogenesis. Biochemical and Biophysical Research Communications. 2015;463(4):538-544. [Link]

  • N-Terminal Modification of the Tetrapeptide Arg-Leu-Tyr-Glu, a Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Antagonist, Improves Antitumor Activity by Increasing Its Stability Against Serum Peptidases. Molecular Pharmacology. 2019;96(6):692-701. [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. 2007;2(12):3131-3141. [Link]

  • Binding of RLYE to VEGFR-2. A. In silico molecular docking structure of... | Download Scientific Diagram. ResearchGate. [Link]

  • Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model. STAR Protocols. 2024;5(1):102839. [Link]

  • Toxicokinetic parameters of Ac-RLYE following repeated intravitreal... | Download Scientific Diagram. ResearchGate. [Link]

  • VEGF ELISA, #BI-VEGF Validation Data File (201210). Biomedica. [Link]

  • Endothelial cell tube formation assay (in vitro angiogenesis assay). PromoCell. [Link]

  • Endothelial Tube Formation Assay (In Vitro Angiogenesis). Cell Biolabs, Inc. [Link]

  • Competitive ELISA Protocol. Creative Diagnostics. [Link]

  • Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay. Creative Bioarray. [Link]

  • Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. CEM Corporation. 2024. [Link]

  • Solid-phase synthesis of arginine-containing peptides and fluorogenic substrates using a side-chain anchoring approach. Journal of Peptide Science. 2005;11(1):11-18. [Link]

  • Endothelial Tube Formation Assay. Cell Biologics Inc. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

  • Protocol of Competition (Inhibition) ELISA. Creative Biolabs Antibody. [Link]

  • ELISA Handbook. Boster Bio. [Link]

  • Pharmacokinetics of Intravitreal Anti-VEGF Drugs in Age-Related Macular Degeneration. Pharmaceutics. 2019;11(8):383. [Link]

  • PHARMACOKINETIC STUDY OF INTRAVITREAL AFLIBERCEPT IN HUMANS WITH NEOVASCULAR AGE-RELATED MACULAR DEGENERATION. Retina. 2019;39(1):17-24. [Link]

  • Advanced tube formation assay using human endothelial colony forming cells for in vitro evaluation of angiogenesis. Oncotarget. 2017;8(51):88730-88741. [Link]

  • Abstract 3899: Preclinical development of tetra-branched NT4 peptide theranostics. Cancer Research. 2016;76(14 Supplement):3899. [Link]

  • A novel four-step system for screening angiogenesis inhibitors. Oncology Letters. 2015;10(5):2847-2852. [Link]

  • Angiogenesis Assays Using Chick Chorioallantoic Membrane. Methods in Molecular Biology. 2004;289:291-298. [Link]

  • Chick chorioallantoic membrane: a valuable 3D in vivo model for screening nanoformulations for tumor antiangiogenic therapeutics. The International Journal of Developmental Biology. 2024;68(1-2-3):79-90. [Link]

  • Predictive Pre Clinical Oncology Studies Using Patient-Derived Xenograft Platforms. The Jackson Laboratory. 2021. [Link]

Sources

Methodological & Application

Application Notes and Protocols: H-Leu-Leu-Val-Phe-OH as a Versatile Building Block for Complex Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrapeptide H-Leu-Leu-Val-Phe-OH (LLVF) is a strategic building block in the synthesis of larger, often therapeutically relevant peptides. Comprised of highly hydrophobic amino acid residues, its incorporation presents both unique opportunities and significant challenges.[1] This guide provides an in-depth analysis of the chemical properties of LLVF, strategic considerations for its use in peptide synthesis, and detailed protocols for its application via fragment condensation. We will explore methodologies to mitigate common issues such as aggregation and low solubility, ensuring high-yield and high-purity synthesis of the target peptide. Furthermore, this document outlines robust analytical techniques for the characterization and quality control of LLVF-containing peptides.

Introduction: The Strategic Advantage of Tetrapeptide Fragments

Modern peptide synthesis often employs a convergent strategy, where smaller, protected peptide fragments are synthesized and purified individually before being coupled to form the final, larger peptide.[2] This "fragment condensation" approach offers several advantages over a linear, stepwise solid-phase peptide synthesis (SPPS), particularly for long or "difficult" sequences. By using pre-synthesized fragments like H-Leu-Leu-Val-Phe-OH, the number of coupling and deprotection cycles on the solid support is significantly reduced, which can lead to a purer final product with fewer deletion sequences.

H-Leu-Leu-Val-Phe-OH, with its molecular formula C₂₆H₄₂N₄O₅ and a molecular weight of 490.64 g/mol , is a white powder at room temperature.[1] Its sequence is rich in hydrophobic residues, a characteristic that can be both advantageous and problematic in peptide synthesis. On one hand, it can mimic hydrophobic cores of proteins, making it a valuable component in the design of peptide-based drugs targeting protein-protein interactions.[1] On the other hand, its hydrophobicity is a primary driver of aggregation during synthesis.

Table 1: Physicochemical Properties of H-Leu-Leu-Val-Phe-OH

PropertyValueSource
Molecular FormulaC₂₆H₄₂N₄O₅Chem-Impex[1]
Molecular Weight490.64 g/mol Chem-Impex[1]
AppearanceWhite powderChem-Impex[1]
Purity≥ 99% (TLC)Chem-Impex[1]
Storage Conditions≤ -4°CChem-Impex[1]

The Challenge of Hydrophobicity and Aggregation

The primary obstacle when working with H-Leu-Leu-Val-Phe-OH and similar hydrophobic sequences is the propensity for the growing peptide chain to aggregate on the solid support. This aggregation, driven by intermolecular hydrogen bonding to form β-sheet-like structures, can render the N-terminus of the peptide chain inaccessible for subsequent coupling reactions.[3] This leads to incomplete reactions and the formation of deletion sequences, which are often difficult to separate from the desired product during purification.

Key indicators of on-resin aggregation include:

  • Poor resin swelling: The resin bed may appear shrunken.[3]

  • Incomplete Fmoc-deprotection: Monitored by UV spectrophotometry of the piperidine wash.

  • Positive Kaiser or TNBS test after coupling: Indicates the presence of unreacted free amines.

Several strategies have been developed to disrupt this aggregation and improve the efficiency of synthesizing hydrophobic peptides.

Strategic Solvent Selection

The choice of solvent is critical for maintaining the solvation of the growing peptide chain and preventing aggregation. While Dichloromethane (DCM) was historically used, Dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are now the primary solvents for SPPS. NMP, being slightly less polar than DMF, can be more effective in solvating hydrophobic peptides and preventing on-resin precipitation. In particularly difficult cases, a "magic mixture" of DCM, DMF, and NMP (1:1:1) has been successfully employed.

Structure-Disrupting Elements

Incorporating structural elements that disrupt the formation of secondary structures can be highly effective. These include:

  • Pseudoprolines: Dipeptide derivatives that introduce a "kink" in the peptide backbone, hindering hydrogen bond formation.

  • Depsipeptides: Replacing an amide bond with an ester linkage can also disrupt aggregation. These can be converted back to the native amide bond after synthesis.[4]

  • Backbone Protecting Groups: Temporary modification of the backbone amide nitrogen can prevent hydrogen bonding.

Synthesis Strategies: Solid-Phase Fragment Condensation

The most effective way to incorporate H-Leu-Leu-Val-Phe-OH is through a fragment condensation approach on a solid support. This involves the synthesis of the peptide chain up to the desired coupling point, followed by the coupling of the LLVF tetrapeptide.

G cluster_0 Stepwise SPPS of Peptide-Resin cluster_1 Fragment Condensation cluster_2 Final Steps Resin Resin Deprotection_1 Deprotection_1 Resin->Deprotection_1 Fmoc Removal Coupling_1 Coupling_1 Deprotection_1->Coupling_1 Couple AA1 Deprotection_2 Deprotection_2 Coupling_1->Deprotection_2 Fmoc Removal Coupling_n Coupling_n Deprotection_2->Coupling_n Couple AA(n) Final_Deprotection Final_Deprotection Coupling_n->Final_Deprotection Fmoc Removal Fragment_Coupling Fragment_Coupling Final_Deprotection->Fragment_Coupling Couple H-Leu-Leu-Val-Phe-OH Cleavage Cleavage Fragment_Coupling->Cleavage Cleave from Resin Purification Purification Cleavage->Purification HPLC Characterization Characterization Purification->Characterization MS, HPLC

Figure 1. Workflow for peptide synthesis using H-Leu-Leu-Val-Phe-OH via fragment condensation.

Protocol: Solid-Phase Fragment Condensation of H-Leu-Leu-Val-Phe-OH

This protocol outlines the manual solid-phase synthesis of a target peptide using a fragment condensation strategy with H-Leu-Leu-Val-Phe-OH. The Fmoc/tBu strategy is employed.

Materials:

  • Rink Amide resin or other suitable solid support

  • Fmoc-protected amino acids

  • H-Leu-Leu-Val-Phe-OH

  • Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), DIC (N,N'-Diisopropylcarbodiimide)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: DMF, DCM

  • Washing solvent: Ethanol

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Precipitation solvent: Cold diethyl ether

  • Syringe for manual synthesis with a porous disc

Procedure:

  • Resin Preparation and Initial Chain Elongation: a. Swell the Rink Amide resin in DMF for 10-20 minutes in the synthesis syringe. b. Perform stepwise SPPS to synthesize the peptide sequence C-terminal to the LLVF insertion point, following standard Fmoc/tBu protocols.[5] Each cycle consists of: i. Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 minutes, drain, and then for 7 minutes.[5] ii. Washing: Wash the resin thoroughly with DMF (6 times). iii. Coupling: Couple the next Fmoc-protected amino acid (3-4 equivalents) using a suitable activation method (e.g., HBTU/HOBt/DIPEA or DIC/HOBt) in DMF for 1-2 hours.[6] iv. Monitoring: Perform a Kaiser test to ensure complete coupling.[4] If the test is positive, repeat the coupling. v. Washing: Wash the resin with DMF (6 times). c. After coupling the last amino acid before the fragment, perform a final Fmoc deprotection and wash thoroughly with DMF.

  • Fragment Condensation: a. Prepare the coupling solution for the H-Leu-Leu-Val-Phe-OH fragment. In a separate vial, dissolve H-Leu-Leu-Val-Phe-OH (2 equivalents relative to resin loading), OxymaPure (2 equivalents), and DIC (2 equivalents) in DMF.[5] Allow to pre-activate for 10 minutes. b. Add the activated fragment solution to the deprotected peptide-resin. c. Agitate the mixture for 24 hours at room temperature. To drive the reaction to completion, a fresh equivalent of DIC can be added after 12 hours.[5] d. Monitoring the Fragment Coupling: The Kaiser test is not suitable for N-terminal proline residues and may give false negatives for sterically hindered couplings. A small sample of the resin can be cleaved and analyzed by LC-MS to confirm successful coupling.

  • Post-Condensation Elongation (if applicable): a. If there are further amino acids to be added N-terminal to the LLVF fragment, proceed with standard stepwise SPPS cycles as described in step 1b.

  • Cleavage and Deprotection: a. Wash the final peptide-resin with DMF, then DCM, and dry under vacuum. b. Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to the resin and agitate for 2-3 hours at room temperature.[4] c. Filter the resin and collect the filtrate containing the cleaved peptide. d. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. e. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether. f. Dry the crude peptide under vacuum.

Purification and Characterization

Due to the hydrophobic nature of LLVF, the resulting peptides can be challenging to purify. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice.

Protocol: Preparative RP-HPLC Purification

Materials:

  • Preparative RP-HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile (ACN)

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent. For highly hydrophobic peptides, this may require the addition of organic solvents like ACN or isopropanol, or even formic acid.

  • Method Development: Initially, an analytical HPLC run with a broad gradient (e.g., 5-95% B over 30 minutes) is recommended to determine the retention time of the target peptide.

  • Preparative Run: Based on the analytical run, develop a focused gradient for the preparative separation to maximize resolution.

  • Fraction Collection: Collect fractions corresponding to the main peak of the target peptide.

  • Analysis of Fractions: Analyze the collected fractions by analytical HPLC and/or mass spectrometry to confirm purity and identity.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.

Table 2: Expected Yields and Purity in Peptide Synthesis

StageParameterTypical ValueNotes
Stepwise SPPSCoupling Efficiency per cycle>99%Can be lower for difficult couplings.
Fragment CondensationCoupling Yield68% - 85%Highly dependent on the sequence and reaction conditions.[7]
Overall Crude YieldTheoretical vs. Actual~20% of theoreticalA general estimate for solid-phase synthesis.[3]
After Preparative HPLCPurity>95%Target for most research and therapeutic applications.[8]
Recovery10% - 80%Highly variable depending on the hydrophobicity and solubility of the peptide.[9]
Characterization by Mass Spectrometry

Mass spectrometry is essential for confirming the identity of the synthesized peptide.[10]

  • MALDI-TOF MS (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry): Provides a rapid and accurate determination of the molecular weight of the peptide.[10][11]

  • ESI-MS (Electrospray Ionization Mass Spectrometry): Often coupled with HPLC (LC-MS), it provides molecular weight information and can be used to monitor the purity of the peptide during and after purification.[10]

G Crude_Peptide Crude_Peptide Analytical_HPLC Analytical_HPLC Crude_Peptide->Analytical_HPLC Method Development Preparative_HPLC Preparative_HPLC Crude_Peptide->Preparative_HPLC Purification Pure_Fractions Pure_Fractions Preparative_HPLC->Pure_Fractions Fraction Collection Pure_Fractions->Analytical_HPLC Purity Check Mass_Spectrometry Mass_Spectrometry Pure_Fractions->Mass_Spectrometry Identity Confirmation Lyophilization Lyophilization Pure_Fractions->Lyophilization Final_Peptide Final_Peptide Lyophilization->Final_Peptide

Figure 2. General workflow for the purification and characterization of synthetic peptides.

Conclusion

H-Leu-Leu-Val-Phe-OH is a valuable, albeit challenging, building block for the synthesis of complex peptides. Its inherent hydrophobicity necessitates a strategic approach to synthesis, primarily through fragment condensation, to mitigate the risks of aggregation and incomplete reactions. By carefully selecting solvents, employing optimized coupling protocols, and utilizing robust purification and analytical techniques, researchers can successfully incorporate this tetrapeptide to generate high-purity target peptides. The protocols and strategies outlined in this guide provide a comprehensive framework for leveraging the unique properties of H-Leu-Leu-Val-Phe-OH in peptide-based drug discovery and development.

References

  • Vágner, J., B. Barany, G., et al. (2008). Solid-phase peptide synthesis by fragment condensation: Coupling in swelling volume. International Journal of Peptide Research and Therapeutics, 14(3), 285-291. Available at: [Link]

  • Armstrong, J. I., et al. (2012). Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles. Proceedings of the National Academy of Sciences, 109(13), 4968-4973. Available at: [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Available at: [Link]

  • Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. Available at: [Link]

  • DevTools Daily. (2021, January 19). Real examples of Graphviz. Medium. Available at: [Link]

  • Chrone, V. G., Lorentzen, A., & Højrup, P. (2024). Characterization of Synthetic Peptides by Mass Spectrometry. Methods in Molecular Biology, 2821, 83–89. Available at: [Link]

  • von Rabenau, C. (2022, October 21). Graphviz and dot: Generating Diagrams with Code [Video]. YouTube. Available at: [Link]

  • Naraghi, H. (2023, January 19). Synthetic peptide analysis using HPLC and MALDI ? ResearchGate. Available at: [Link]

  • Polypeptide Group. (n.d.). Aspects of industrial purification of peptides using large-scale chromatography. Retrieved from [Link]

  • Vagner, J., et al. (1996). Solid-phase peptide synthesis by fragment condensation: Coupling in swelling volume. Peptide Science, 40(3), 285-291. Available at: [Link]

  • Kromidas, S. (n.d.). General approach for the development of preparative peptide separations. Retrieved from [Link]

  • Gansner, E. R., & North, S. C. (2015). Drawing graphs with dot. Graphviz. Available at: [Link]

  • Al-Shamali, K., et al. (2021). Successful synthesis of a glial-specific blood–brain barrier shuttle peptide following a fragment condensation approach on a solid-phase resin. FEBS Open Bio, 11(7), 2035-2043. Available at: [Link]

  • ResearchGate. (n.d.). Characterization of peptides HPLC and MALDI-TOF data.fig. Retrieved from [Link]

  • Nyfeler, R. (1994). Peptide Synthesis via Fragment Condensation. In Peptide Synthesis Protocols (pp. 303-310). Humana Press. Available at: [Link]

  • Pan, Y., et al. (2011). Solution-phase-peptide synthesis via the group-assisted purification (GAP) chemistry without using chromatography and recrystallization. Chemical Communications, 47(37), 10452-10454. Available at: [Link]

  • ResearchGate. (2025, March 25). How to Improve Retention and Purification of a Hydrophilic Peptide on a C18 Prep Column? Retrieved from [Link]

  • de la Torre, B. G., & Albericio, F. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. Green Chemistry, 22(23), 8050-8064. Available at: [Link]

  • Van Bocxlaer, J., et al. (2019). Identification of peptides and proteins in suspected illegal medicinal products using MALDI-TOF-MS. European Pharmaceutical Review. Available at: [Link]

  • LornaJane. (2011, August 17). Drawing Flow Diagrams with GraphViz. Retrieved from [Link]

  • ResearchGate. (2015, February 4). How can I calculate theoretical peptide yield on SPPS? Any Formula? Retrieved from [Link]

  • Almac Group. (n.d.). 5 Dimensional Structural Characterization of Synthetic Peptides. Retrieved from [Link]

  • GitHub. (n.d.). GraphViz Examples and Tutorial. Retrieved from [Link]

  • Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Retrieved from [Link]

  • Bodanszky, M., & Martinez, J. (1983). The Peptides: Analysis, Synthesis, Biology, Vol. 5: Special Methods in Peptide Synthesis, Part B. Academic Press.
  • North, M., & Watson, A. J. (2020). Synthesis of H-Leu-Ala-Phe-OH in solvent mixtures and neat solvents reported by North and co-workers. ResearchGate. Available at: [Link]

Sources

Application Note: A Detailed Protocol for the Solid-Phase Synthesis of H-Leu-Leu-Val-Phe-OH

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Rationale and Strategy for Tetrapeptide Synthesis

The tetrapeptide H-Leu-Leu-Val-Phe-OH, composed of four hydrophobic amino acids, serves as an excellent model for illustrating the principles and practices of solid-phase peptide synthesis (SPPS). This technique, pioneered by Bruce Merrifield, revolutionized peptide synthesis by anchoring the growing peptide chain to a solid support, thereby simplifying the purification process to mere filtration and washing after each reaction step.[1] This document provides a comprehensive, step-by-step guide for the manual synthesis of H-Leu-Leu-Val-Phe-OH using Fmoc/tBu chemistry, which is favored for its mild deprotection conditions. The causality behind each procedural choice, from resin selection to cleavage conditions, is explained to provide a deeper understanding of the synthetic process.

The overall strategy involves a C-terminal to N-terminal assembly. The C-terminal amino acid, Phenylalanine (Phe), is first attached to a suitable solid support. Subsequently, the amino acids Valine (Val), Leucine (Leu), and another Leucine are sequentially coupled after the removal of the temporary Nα-Fmoc protecting group at each stage.[2] Finally, the completed peptide is cleaved from the resin, and any permanent side-chain protecting groups are removed to yield the desired crude peptide, which is then purified and characterized.

Materials and Reagents

For a successful synthesis, high-quality reagents are paramount. The following table outlines the necessary materials for a 0.1 mmol scale synthesis.

Reagent Grade Supplier Purpose
Wang Resin100-200 mesh, 1.0 mmol/gAny reputable supplierSolid support for C-terminal carboxylic acid peptides.[3]
Fmoc-Phe-OHSynthesis gradeAny reputable supplierFirst amino acid to be coupled to the resin.
Fmoc-Val-OHSynthesis gradeAny reputable supplierSecond amino acid in the sequence.
Fmoc-Leu-OHSynthesis gradeAny reputable supplierThird and fourth amino acid in the sequence.
Dichloromethane (DCM)AnhydrousAny reputable supplierSolvent for washing and some reaction steps.
N,N-Dimethylformamide (DMF)Peptide synthesis gradeAny reputable supplierPrimary solvent for swelling, washing, and coupling.
PiperidineReagent gradeAny reputable supplierBase for Fmoc-deprotection.[4]
Diisopropylethylamine (DIPEA)Reagent gradeAny reputable supplierBase for activation and coupling.
HCTUReagent gradeAny reputable supplierCoupling reagent.
Trifluoroacetic acid (TFA)Reagent gradeAny reputable supplierAcid for cleavage from the resin.[5]
Triisopropylsilane (TIS)Reagent gradeAny reputable supplierScavenger during cleavage.[5]
Diethyl etherAnhydrousAny reputable supplierFor precipitation of the crude peptide.

Experimental Protocol: Step-by-Step Synthesis

The synthesis of H-Leu-Leu-Val-Phe-OH is divided into four main stages: Resin Preparation and First Amino Acid Loading, Peptide Chain Elongation, Cleavage and Deprotection, and finally, Purification and Characterization.

Stage 1: Resin Preparation and Loading of Fmoc-Phe-OH

The choice of Wang resin is dictated by the desired C-terminal carboxylic acid functionality of the final peptide.[3][6] The initial step is to load the first amino acid, Fmoc-Phe-OH, onto the resin.

  • Resin Swelling: Weigh 100 mg of Wang resin (0.1 mmol) into a peptide synthesis vessel. Add 2 mL of DMF and allow the resin to swell for 1 hour with gentle agitation.[6] This step is crucial for exposing the reactive sites on the resin. After swelling, drain the DMF.

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-Phe-OH (4 equivalents, 0.4 mmol, 155 mg) and HCTU (3.9 equivalents, 0.39 mmol, 161 mg) in 1 mL of DMF. Add DIPEA (8 equivalents, 0.8 mmol, 139 µL) and allow the mixture to pre-activate for 5 minutes.

  • Coupling of the First Amino Acid: Add the activated amino acid solution to the swollen resin. Agitate the mixture for 2-4 hours at room temperature.

  • Washing: After the coupling reaction, drain the reaction mixture and wash the resin sequentially with DMF (3 x 2 mL), DCM (3 x 2 mL), and DMF (3 x 2 mL) to remove excess reagents and byproducts.

Stage 2: Peptide Chain Elongation

This stage involves the sequential addition of Fmoc-Val-OH, Fmoc-Leu-OH, and a second Fmoc-Leu-OH. Each cycle consists of two key steps: Fmoc deprotection and amino acid coupling.[2]

Fmoc Deprotection:

  • Add 2 mL of 20% piperidine in DMF to the resin.[6]

  • Agitate for 5-10 minutes. The Fmoc group is removed by a base-catalyzed β-elimination mechanism.[4]

  • Drain the solution and repeat the piperidine treatment for another 10-15 minutes to ensure complete deprotection.

  • Wash the resin thoroughly with DMF (5 x 2 mL) to remove all traces of piperidine, which could interfere with the subsequent coupling step.

Amino Acid Coupling:

  • Activation: In a separate vial, dissolve the next Fmoc-amino acid (4 equivalents) and HCTU (3.9 equivalents) in 1 mL of DMF. Add DIPEA (8 equivalents) and pre-activate for 5 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

  • Washing: After coupling, wash the resin with DMF (3 x 2 mL), DCM (3 x 2 mL), and DMF (3 x 2 mL).

This deprotection-coupling cycle is repeated for Val, Leu, and the final Leu. A Kaiser test can be performed after each coupling step to confirm the absence of free primary amines, indicating a complete reaction.

SPPS_Workflow cluster_cycle Iterative Cycles (Val, Leu, Leu) Resin Wang Resin Swell Swell Resin (DMF) Resin->Swell Load_Phe Load Fmoc-Phe-OH (HCTU/DIPEA) Swell->Load_Phe Wash1 Wash (DMF/DCM) Load_Phe->Wash1 Deprotect Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotect Wash2 Wash (DMF) Deprotect->Wash2 Couple Couple Fmoc-AA-OH (HCTU/DIPEA) Wash2->Couple Wash3 Wash (DMF/DCM) Couple->Wash3 Wash3->Deprotect Cleave Cleavage & Deprotection (TFA/TIS/H2O) Wash3->Cleave Precipitate Precipitate (Cold Ether) Cleave->Precipitate Purify Purify (RP-HPLC) Precipitate->Purify Analyze Analyze (Mass Spec) Purify->Analyze Final_Peptide H-Leu-Leu-Val-Phe-OH Analyze->Final_Peptide

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for H-Leu-Leu-Val-Phe-OH.

Stage 3: Cleavage and Deprotection

Once the peptide chain is fully assembled, it must be cleaved from the solid support, and any side-chain protecting groups (though none are used for these specific amino acids) must be removed.

  • Final Deprotection: Perform a final Fmoc deprotection on the N-terminal Leucine.

  • Resin Washing and Drying: Wash the resin with DMF (3 x 2 mL), DCM (3 x 2 mL), and finally with methanol (2 x 2 mL) to shrink the resin.[5] Dry the resin under high vacuum for at least 4 hours.[5]

  • Cleavage: Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS. Add 2 mL of this cocktail to the dried resin. The TFA cleaves the peptide from the Wang resin, while TIS acts as a scavenger to prevent side reactions.[5]

  • Reaction: Allow the cleavage reaction to proceed for 2-3 hours at room temperature with occasional swirling.[7]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.[7]

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times. Dry the crude peptide under vacuum.

Stage 4: Purification and Characterization

The crude peptide will contain impurities from incomplete reactions or side reactions during cleavage. Therefore, purification is essential.

Purification by RP-HPLC:

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides.[8][9][10][11]

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a mixture of water and acetonitrile with 0.1% TFA.

  • Chromatography: Inject the sample onto a C18 column. Elute the peptide using a gradient of acetonitrile in water (both containing 0.1% TFA). The hydrophobic nature of H-Leu-Leu-Val-Phe-OH will require a relatively high percentage of acetonitrile for elution.

  • Fraction Collection: Collect fractions corresponding to the major peak, which should be the desired peptide.

Characterization by Mass Spectrometry:

Mass spectrometry is used to confirm the identity of the purified peptide by determining its molecular weight.

  • Sample Preparation: Prepare a dilute solution of the purified peptide.

  • Analysis: Analyze the sample using electrospray ionization mass spectrometry (ESI-MS). The expected monoisotopic mass of H-Leu-Leu-Val-Phe-OH (C27H44N4O5) is approximately 492.33 g/mol . The observed mass should be within a narrow tolerance of this theoretical value.

Expected Results and Data Summary

Parameter Expected Value
Crude Peptide Yield 60-80%
Purity after HPLC >95%
Theoretical Monoisotopic Mass 492.33 g/mol
Observed Mass (ESI-MS) [M+H]+ ≈ 493.34 m/z

Troubleshooting

  • Low Coupling Efficiency: If the Kaiser test is positive after a coupling step, repeat the coupling. For difficult couplings, consider double coupling or using a different activating agent.

  • Low Cleavage Yield: Ensure the resin is completely dry before adding the cleavage cocktail. The cleavage time can also be extended.

  • Poor HPLC Resolution: Optimize the gradient and flow rate. Ensure the sample is fully dissolved before injection.

Conclusion

This application note provides a detailed and robust protocol for the synthesis of the tetrapeptide H-Leu-Leu-Val-Phe-OH using manual Fmoc-SPPS. By understanding the rationale behind each step, researchers can adapt this protocol for the synthesis of other peptides. The combination of solid-phase synthesis, HPLC purification, and mass spectrometry analysis is a powerful workflow for obtaining high-purity peptides for research and development.

References

  • Nowick, J.S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Fields, G.B. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Advanced ChemTech.
  • Rieck, F. (n.d.). Efficient Purification of Synthetic Peptides at High and Low pH. Agilent Technologies, Inc.
  • Bowie, J. H. (1988). A Simple Method for Differentiating Leu and Ile in Peptides. The Negative-Ion Mass Spectra of [M-H]-. Biomedical and Environmental Mass Spectrometry, 17(1), 57-59.
  • Aapptec Peptides. (n.d.). Cleavage from Wang Resin. Retrieved from [Link]

  • Esipova, O. V., Eremin, S. V., & Zvonkova, E. N. (1991). [Synthesis of the tripeptide glycyl-L-leucyl-L-phenylalanine and its analogs]. Bioorganicheskaia khimiia, 17(8), 1077–1085.
  • Nunes, C. S., Ribeiro-Claro, P. J. A., & da Piedade, M. E. M. (2018). L-Alanyl-L-phenylalanine–2-propanol (1/2) (α-form), L-valyl-L-phenylalanine–2-propanol (1/1) and L-leucyl-L-phenylalanine–2-propanol (1/1) (β-form). Acta Crystallographica Section C: Structural Chemistry, 74(12), 1735-1744.
  • AAPPTec. (n.d.). Peptide Purification. Retrieved from [Link]

  • L'Orange, C., & Rajan, R. (2015). Cleavage of synthetic peptides.
  • Arts, H. J. G., et al. (2021). Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics in non-small cell lung carcinoma. Scientific Reports, 11(1), 12345.
  • Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]

  • Halling, P. J., et al. (2000). Lipase catalyzed synthesis of L-alanyl, L-leucyl and L-phenylalanyl esters of D-glucose using unprotected amino acids.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. In The Protein Protocols Handbook (pp. 53-73). Humana Press.
  • O'Connor, P. B., et al. (2015). Discrimination of Leucine and Isoleucine in Peptides Sequencing with Orbitrap Fusion Mass Spectrometer. Journal of the American Society for Mass Spectrometry, 26(4), 629–636.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of H-Leu-Leu-Val-Phe-OH

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and detailed protocol for the purification of the synthetic tetrapeptide H-Leu-Leu-Val-Phe-OH using reversed-phase high-performance liquid chromatography (RP-HPLC). The inherent hydrophobicity of this peptide, driven by its constituent amino acids, presents specific challenges that are addressed through a systematic approach to method development. This guide covers the underlying principles, a step-by-step experimental protocol, and critical insights into optimizing the purification process for high purity and yield, tailored for researchers, scientists, and professionals in drug development.

Introduction: The Challenge of Purifying a Hydrophobic Tetrapeptide

H-Leu-Leu-Val-Phe-OH is a tetrapeptide with significant research interest in various biochemical and pharmaceutical applications.[1] Comprised entirely of hydrophobic amino acids (Leucine, Valine, and Phenylalanine), this peptide exhibits strong retention on reversed-phase chromatography media, necessitating a carefully optimized purification strategy. The successful isolation of this peptide from a crude synthetic mixture, which typically contains deletion sequences, incompletely deprotected peptides, and other process-related impurities, is paramount for its use in downstream applications where purity is critical.

Reversed-phase HPLC is the predominant technique for peptide purification, separating molecules based on their hydrophobicity.[2] For H-Leu-Leu-Val-Phe-OH, the key to a successful purification lies in manipulating the mobile phase composition and gradient to achieve selective elution from a C18 stationary phase, while mitigating potential issues such as poor solubility and peak tailing.

Physicochemical Properties of H-Leu-Leu-Val-Phe-OH

A thorough understanding of the peptide's properties is the foundation of a logical method development process.

PropertyValueSource
Molecular Formula C₂₆H₄₂N₄O₅Chem-Impex[1]
Molecular Weight 490.64 g/mol Chem-Impex[1]
Appearance White PowderChem-Impex[1]
GRAVY Score 2.8Calculated

The Grand Average of Hydropathy (GRAVY) score is a key indicator of a peptide's overall hydrophobicity, calculated by summing the hydropathy values of all amino acids and dividing by the number of residues.[3][4] A positive GRAVY score indicates a hydrophobic nature. With a score of 2.8, H-Leu-Leu-Val-Phe-OH is classified as a highly hydrophobic peptide, predicting strong interaction with the C18 stationary phase and requiring a higher concentration of organic solvent for elution.

The Causality Behind Experimental Choices: A Self-Validating Protocol

The following protocol is designed to be a self-validating system, where the rationale behind each step is clearly articulated, allowing for logical troubleshooting and adaptation.

Column Selection: The Rationale for C18

A C18 (octadecyl) column is the recommended starting point for the purification of most peptides, including hydrophobic ones. The long alkyl chains provide a highly hydrophobic stationary phase, offering sufficient retention for a wide range of peptides. For extremely hydrophobic peptides, a C8 or even a C4 column might be considered to reduce retention and improve peak shape, but a C18 column with a properly optimized gradient is generally effective for a tetrapeptide like H-Leu-Leu-Val-Phe-OH. A wide-pore (300 Å) silica-based column is preferable for peptides to ensure unrestricted access to the stationary phase.

Mobile Phase Composition: The Critical Role of TFA

The mobile phase consists of an aqueous component (Solvent A) and an organic component (Solvent B), with an ion-pairing agent.

  • Solvent A: HPLC-grade water with 0.1% trifluoroacetic acid (TFA).

  • Solvent B: HPLC-grade acetonitrile (ACN) with 0.1% trifluoroacetic acid (TFA).

Trifluoroacetic acid (TFA) is a crucial additive in peptide purification for several reasons:

  • Ion Pairing: TFA acts as an ion-pairing agent, forming a neutral complex with the positively charged amino terminus and any basic side chains of the peptide. This neutralization increases the peptide's overall hydrophobicity, leading to more predictable and improved retention on the reversed-phase column.

  • Improved Peak Shape: By minimizing secondary ionic interactions between the peptide and the silica backbone of the stationary phase, TFA significantly reduces peak tailing and improves peak symmetry.[5][6]

  • pH Control: A 0.1% TFA solution maintains a low pH (around 2), ensuring consistent protonation of the peptide's ionizable groups.

While a concentration of 0.05-0.1% TFA is standard, for peptides with multiple positive charges, a higher concentration of up to 0.25% may be beneficial for optimal resolution.[7] For H-Leu-Leu-Val-Phe-OH, 0.1% TFA is a suitable starting concentration.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines the purification of crude H-Leu-Leu-Val-Phe-OH on a preparative HPLC system.

Materials and Equipment
  • Preparative HPLC system with a gradient pump, UV detector, and fraction collector.

  • Reversed-phase C18 column (e.g., 19 x 150 mm, 5 µm particle size, 300 Å pore size).

  • HPLC-grade acetonitrile (ACN).

  • HPLC-grade water.

  • Trifluoroacetic acid (TFA).

  • Crude H-Leu-Leu-Val-Phe-OH (lyophilized powder).

  • Dimethyl sulfoxide (DMSO) or a mixture of ACN/water (1:1, v/v) with 0.1% TFA for sample dissolution.

  • 0.22 µm syringe filters.

Workflow Diagram

HPLC_Purification_Workflow cluster_prep Preparation cluster_hplc HPLC Purification cluster_post Post-Purification MobilePhase Mobile Phase Preparation (A: H2O/0.1% TFA, B: ACN/0.1% TFA) Equilibration Column Equilibration MobilePhase->Equilibration SamplePrep Sample Preparation (Dissolve & Filter) Injection Sample Injection SamplePrep->Injection Equilibration->Injection Gradient Gradient Elution Injection->Gradient Detection UV Detection (220 nm & 254 nm) Gradient->Detection Fractionation Fraction Collection Detection->Fractionation Analysis Purity Analysis of Fractions (Analytical HPLC) Fractionation->Analysis Pooling Pooling of Pure Fractions Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization FinalQC Final QC (MS, Purity) Lyophilization->FinalQC

Caption: Workflow for the HPLC purification of H-Leu-Leu-Val-Phe-OH.

Detailed Methodology

Step 1: Mobile Phase Preparation

  • Solvent A (Aqueous): To 999 mL of HPLC-grade water, add 1 mL of TFA (to a final concentration of 0.1%). Degas the solution.

  • Solvent B (Organic): To 999 mL of HPLC-grade acetonitrile, add 1 mL of TFA (to a final concentration of 0.1%). Degas the solution.

Step 2: Sample Preparation

  • Accurately weigh the crude H-Leu-Leu-Val-Phe-OH peptide.

  • Due to its high hydrophobicity, the peptide may have limited solubility in purely aqueous solutions.[8] Dissolve the peptide in a minimal amount of a strong solvent like DMSO, or a mixture of ACN/water (1:1, v/v) with 0.1% TFA. Aim for a concentration of 10-20 mg/mL.

  • Ensure complete dissolution, using gentle vortexing or sonication if necessary.

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

Step 3: HPLC System and Column Equilibration

  • Install the preparative C18 column.

  • Equilibrate the column with the initial mobile phase conditions (e.g., 80% Solvent A, 20% Solvent B) at the desired flow rate until a stable baseline is achieved.

Step 4: Method Parameters and Gradient Elution

Given the high GRAVY score of 2.8, a higher initial percentage of Solvent B is required to ensure the peptide binds to the column without being too strongly retained. A shallow gradient is then employed to ensure good separation from closely eluting impurities.

ParameterRecommended ValueRationale
Column C18, 19 x 150 mm, 5 µm, 300 ÅGood retention for hydrophobic peptides.
Flow Rate 15-20 mL/minAppropriate for the column dimension.
Detection 220 nm and 254 nm220 nm for the peptide bond, 254 nm for the Phenylalanine residue.
Injection Volume Dependent on sample concentration and column loading capacity.Avoid overloading the column.
Column Temperature Ambient or slightly elevated (30-40 °C)Elevated temperature can improve solubility and peak shape for hydrophobic peptides.

Gradient Program:

Time (min)% Solvent A% Solvent B
06040
56040
353070
400100
450100
466040
506040

Step 5: Fraction Collection

  • Collect fractions based on the UV chromatogram, focusing on the main peak corresponding to the target peptide.

  • It is advisable to collect fractions across the entire peak and analyze them separately to ensure high purity of the final pooled product.

Step 6: Post-Purification Analysis and Processing

  • Analyze the collected fractions using analytical HPLC to determine their purity.

  • Pool the fractions that meet the desired purity specification (e.g., >98%).

  • Remove the acetonitrile and TFA by lyophilization (freeze-drying) to obtain the purified peptide as a white, fluffy powder.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Poor Peak Shape (Tailing) Secondary interactions with the stationary phase.Ensure 0.1% TFA is present in both mobile phases. Consider a higher TFA concentration (up to 0.25%).
Broad Peaks Peptide aggregation or poor solubility.Increase column temperature (30-40 °C). Dissolve the sample in a stronger solvent (e.g., DMSO).
No or Low Recovery Peptide is too hydrophobic and irreversibly bound to the column.Use a column with a less hydrophobic stationary phase (C8 or C4). Increase the final percentage of Solvent B in the gradient.
Multiple Peaks Presence of impurities or peptide degradation.Optimize the gradient to achieve better separation. Ensure the crude peptide is of reasonable quality.

Conclusion

The successful purification of the hydrophobic tetrapeptide H-Leu-Leu-Val-Phe-OH by reversed-phase HPLC is readily achievable with a systematic and well-reasoned approach. By understanding the peptide's physicochemical properties, particularly its high hydrophobicity, and by carefully selecting the column and mobile phase, a robust and reproducible purification method can be developed. The protocol provided in this application note serves as a comprehensive guide for researchers to obtain highly pure H-Leu-Leu-Val-Phe-OH, enabling its effective use in subsequent scientific investigations.

References

  • Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC analysis and purification of peptides. Methods in molecular biology (Clifton, N.J.), 386, 3–35.
  • GenScript. (2024, July 11). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. Retrieved from [Link]

  • Biotage. (n.d.). Peptide Purification. Retrieved from [Link]

  • Conlon, J. M. (2007). Purification of naturally occurring peptides by reversed-phase HPLC.
  • Chen, Y., Mehok, A. R., Mant, C. T., & Hodges, R. S. (2004). Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited.
  • Kyte, J., & Doolittle, R. F. (1982). A simple method for displaying the hydropathic character of a protein. Journal of molecular biology, 157(1), 105–132.
  • Innovagen. (n.d.). PepCalc.com - Peptide calculator. Retrieved from [Link]

  • Chrom-Ed. (n.d.). TFA alternatives, peptide purification. Retrieved from [Link]

  • Zhang, X., et al. (2016). Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. LCGC North America, 34(8), 564-573.
  • Teplow, D. B. (2006). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. Methods in molecular biology (Clifton, N.J.), 386, 127–142.
  • Chen, Y., et al. (2004). Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited. PubMed. Retrieved from [Link]

  • AAPPTec. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. Retrieved from [Link]

  • Dolan, J. (n.d.). Buffer Preparation. Separation Science. Retrieved from [Link]

  • Tripet, B., et al. (2007). Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.).
  • OmicsTools. (n.d.). GRAVY Calculator. Retrieved from [Link]

Sources

Application Note: Comprehensive ¹H and ¹³C NMR Analysis of H-Leu-Leu-Val-Phe-OH

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique for the structural elucidation of peptides and proteins in solution.[1][2] It provides atomic-level information on the primary structure, conformation, and dynamics of these biomolecules under near-physiological conditions.[1][3] This application note presents a detailed guide for the ¹H and ¹³C NMR analysis of the tetrapeptide H-Leu-Leu-Val-Phe-OH. This peptide, comprising Leucine (Leu), Valine (Val), and Phenylalanine (Phe), serves as an excellent model system for illustrating the fundamental principles and workflows of peptide NMR analysis, from sample preparation to spectral interpretation.

The methodologies detailed herein are designed for researchers, scientists, and professionals in drug development engaged in the characterization of synthetic or isolated peptides. A thorough understanding of the peptide's structure is crucial for comprehending its biological function and for rational drug design.

Theoretical Framework: Decoding the NMR Signature of H-Leu-Leu-Val-Phe-OH

The NMR spectrum of a peptide is a composite of signals from each magnetically active nucleus, primarily ¹H and ¹³C. The precise frequency of each signal, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus.[4] This sensitivity allows us to distinguish between different amino acid residues and even between the same types of residues in different positions within the peptide sequence.

  • ¹H NMR: Proton NMR is the cornerstone of peptide analysis due to the high natural abundance of the ¹H isotope and its inherent sensitivity. Key proton signals in a peptide include:

    • Amide Protons (HN): Resonating typically between 7.0-9.0 ppm, their chemical shifts are sensitive to hydrogen bonding and solvent exposure.

    • Alpha-Protons (Hα): Found in the 3.5-5.0 ppm region, their shifts are indicative of the secondary structure.[4]

    • Side-Chain Protons: These protons have characteristic chemical shift ranges that allow for the identification of specific amino acid spin systems. For H-Leu-Leu-Val-Phe-OH, we expect to see signals for the aliphatic side chains of Leucine and Valine, and the aromatic side chain of Phenylalanine.

  • ¹³C NMR: While ¹³C has a low natural abundance (~1.1%), modern NMR techniques allow for its routine observation. ¹³C spectra offer a wider chemical shift range, leading to less signal overlap compared to ¹H spectra.[5] Key carbon signals include:

    • Carbonyl Carbons (C=O): Resonating in the downfield region of 170-180 ppm.

    • Alpha-Carbons (Cα): Typically found between 50-65 ppm.

    • Side-Chain Carbons: The aliphatic carbons of Leu and Val, and the aromatic carbons of Phe will have distinct chemical shifts.[6]

To unambiguously assign these signals and determine the peptide's structure, a suite of two-dimensional (2D) NMR experiments is employed. These experiments reveal correlations between nuclei that are connected either through chemical bonds (scalar or J-coupling) or through space (dipolar coupling or Nuclear Overhauser Effect, NOE).[3][7]

Experimental Workflow for NMR Analysis

The successful NMR analysis of H-Leu-Leu-Val-Phe-OH hinges on meticulous sample preparation and the strategic acquisition of a series of NMR experiments. The overall workflow is depicted below.

G cluster_prep Phase 1: Sample Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Data Analysis peptide_synthesis Peptide Synthesis & Purification (>95%) sample_prep Dissolution in Deuterated Solvent (e.g., D₂O or DMSO-d₆) peptide_synthesis->sample_prep concentration Concentration Adjustment (1-5 mM) sample_prep->concentration oneD_H 1D ¹H Spectrum concentration->oneD_H Transfer to NMR Tube oneD_C 1D ¹³C Spectrum oneD_H->oneD_C cosy 2D ¹H-¹H COSY oneD_C->cosy tocsy 2D ¹H-¹H TOCSY cosy->tocsy noesy 2D ¹H-¹H NOESY/ROESY tocsy->noesy hsqc 2D ¹H-¹³C HSQC noesy->hsqc processing Fourier Transform & Phasing hsqc->processing assignment Resonance Assignment processing->assignment structure Structural Elucidation (Sequential Assignment & NOE Constraints) assignment->structure

Figure 1: General workflow for the NMR analysis of a peptide.

Protocol 1: Sample Preparation

The quality of the NMR data is directly dependent on the quality of the sample.[7]

  • Peptide Purity: Ensure the H-Leu-Leu-Val-Phe-OH sample is of high purity (>95%), as impurities can introduce extraneous signals and complicate spectral analysis.[3]

  • Solvent Selection: The choice of solvent is critical.

    • Deuterium Oxide (D₂O): A common choice for biomolecular NMR. However, labile amide protons (N-H) will exchange with deuterium and become invisible in ¹H NMR spectra.

    • Dimethyl Sulfoxide (DMSO-d₆): An excellent alternative that preserves amide proton signals, which are crucial for sequential assignment. A common practice is to use a mixture of 90% H₂O / 10% D₂O or 95% DMSO-d₅H / 5% DMSO-d₆ to provide a deuterium lock signal for the spectrometer while retaining amide protons.[3][8] For this protocol, we will proceed with DMSO-d₆.

  • Concentration: For a tetrapeptide, a concentration of 1-5 mM is generally required for good signal-to-noise in a reasonable timeframe.[9] Dissolve the appropriate mass of H-Leu-Leu-Val-Phe-OH in 500-600 µL of DMSO-d₆.

  • pH Adjustment: The chemical shifts of ionizable groups are pH-dependent. While not critical for this specific peptide which lacks acidic or basic side chains (other than the termini), for other peptides, it is important to maintain a stable pH, typically below 7.5, by using a suitable buffer system (e.g., phosphate buffer).[8]

  • Transfer: Transfer the solution to a high-quality 5 mm NMR tube.

Protocol 2: NMR Data Acquisition

The following experiments should be performed on a high-field NMR spectrometer (e.g., 500 MHz or higher) to achieve optimal signal dispersion.

  • 1D ¹H Spectrum: Acquire a standard 1D ¹H spectrum to assess sample purity, concentration, and overall spectral quality. This provides a quick overview of the proton signals.

  • 1D ¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. This will show a single peak for each unique carbon atom in the molecule.

  • 2D ¹H-¹H COSY (Correlated Spectroscopy): This experiment identifies protons that are coupled to each other through 2-3 chemical bonds.[3] It is essential for identifying the Hα-Hβ correlations within each amino acid residue.

  • 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): This experiment extends the correlations observed in COSY to the entire spin system of an amino acid residue.[1] For example, a cross-peak between an amide proton and other protons in the same residue will be visible, allowing for the identification of the entire side chain from a single starting point.

  • 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for determining the 3D structure. It identifies protons that are close in space (< 5-6 Å), irrespective of whether they are connected by bonds.[7] This provides information about peptide folding and inter-residue proximities.

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It is extremely useful for resolving signal overlap in the ¹H spectrum and for assigning carbon resonances.[7]

Data Analysis and Interpretation

Step 1: Identification of Amino Acid Spin Systems

The first step in assigning the spectra is to identify the unique spin systems for each amino acid using the TOCSY and COSY spectra.

  • Leucine (Leu): Characterized by a distinctive AMX spin system for the Hα-Hβ-Hγ protons and two diastereotopic methyl groups (δ protons) that appear as doublets.

  • Valine (Val): Similar to Leucine, it has an AMX system for Hα-Hβ-Hγ and two diastereotopic γ-methyl groups that show strong correlations.

  • Phenylalanine (Phe): Identified by its aromatic protons in the 7.0-7.5 ppm region and a characteristic Hα-Hβ coupling pattern.

Step 2: Sequential Assignment

Once the individual spin systems are identified, they are linked together in the correct sequence using the NOESY spectrum. This process, known as sequential assignment, relies on observing NOEs between the amide proton (HN) of one residue and the alpha-proton (Hα) of the preceding residue (Hα(i) - HN(i+1)).

G Leu1 Leu₁ Leu2 Leu₂ Leu1->Leu2 NOE(Hα₁ - HN₂) Val3 Val₃ Leu2->Val3 NOE(Hα₂ - HN₃) Phe4 Phe₄ Val3->Phe4 NOE(Hα₃ - HN₄)

Figure 2: Sequential assignment using inter-residue NOEs.

Anticipated Chemical Shifts

The following tables summarize the anticipated ¹H and ¹³C chemical shift ranges for H-Leu-Leu-Val-Phe-OH in DMSO-d₆. These values are based on typical chemical shifts for amino acids in peptides and can vary slightly depending on the local environment and conformation.[10]

Table 1: Anticipated ¹H Chemical Shifts (ppm) for H-Leu-Leu-Val-Phe-OH

ProtonLeucine (Leu)Valine (Val)Phenylalanine (Phe)
HN ~8.0 - 8.5~8.0 - 8.5~8.0 - 8.5
~4.0 - 4.5~3.9 - 4.4~4.5 - 5.0
~1.5 - 1.8~2.0 - 2.3~2.9 - 3.2
~1.4 - 1.7 (CH)~0.9 - 1.1 (CH₃)-
~0.8 - 1.0 (CH₃)-~7.2 - 7.4 (Aromatic)
--~7.2 - 7.4 (Aromatic)
--~7.2 - 7.4 (Aromatic)

Table 2: Anticipated ¹³C Chemical Shifts (ppm) for H-Leu-Leu-Val-Phe-OH

CarbonLeucine (Leu)Valine (Val)Phenylalanine (Phe)
C=O ~172 - 175~172 - 175~172 - 175
~52 - 55~59 - 62~55 - 58
~40 - 43~30 - 33~37 - 40
~24 - 27 (CH)~19 - 21 (CH₃)~137 (Quaternary)
~22 - 24 (CH₃)-~129 (Aromatic CH)
--~128 (Aromatic CH)
--~126 (Aromatic CH)

Conclusion

This application note provides a comprehensive protocol for the ¹H and ¹³C NMR analysis of the tetrapeptide H-Leu-Leu-Val-Phe-OH. By following the detailed steps for sample preparation, data acquisition, and spectral analysis, researchers can achieve complete resonance assignment and gain valuable insights into the peptide's primary and secondary structure. The application of 1D and 2D NMR techniques, particularly COSY, TOCSY, NOESY, and HSQC, forms a powerful and self-validating system for the unambiguous structural characterization of peptides, a critical step in chemical biology and drug discovery.

References

  • Zerbe, O., & Bader, B. (n.d.). Peptide NMR. University of Zurich. Retrieved from [Link]

  • Prajapati, A. S., et al. (2020). NMR in structural determination of proteins and peptides. J. Pharm. Sci. Technol. Manag., 4(1), 21-34. Retrieved from [Link]

  • Structure Determination of Peptides by simple 2D NMR Spectroscopy. (2020, December 17). YouTube. Retrieved from [Link]

  • Sun, H., et al. (2004). A Solid State 13C NMR, Crystallographic, and Quantum Chemical Investigation of Phenylalanine and Tyrosine Residues in Dipeptides. Journal of the American Chemical Society, 126(17), 5453–5464. Retrieved from [Link]

  • Jagadeesh, B. (2014). NMR of peptides. ResearchGate. Retrieved from [Link]

  • Dyson, H. J., & Wright, P. E. (1995). Peptide Structure Determination by NMR. Springer Nature Experiments. Retrieved from [Link]

  • NMR Solutions. (2021). [NMR] 1H, 13C and 15N chemical shift table of 20 common amino acids. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]

  • Bleich, H. E., et al. (1976). Preliminary analysis of 1H and 13C spectral and relaxation behavior in methionine-enkephalin. Biochemistry, 15(11), 2455–2466. Retrieved from [Link]

  • Colacino, E., et al. (2018). Highly Productive Continuous Flow Synthesis of Di- and Tripeptides in Water. ACS Sustainable Chemistry & Engineering, 6(11), 14335-14345. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000052 - L-Valine. Retrieved from [Link]

  • D'Andrea, L. D., & Malgieri, G. (2019). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Protein & Peptide Science, 20(10), 964-976. Retrieved from [Link]

  • Peter, S., et al. (2024). Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. Journal of Biomolecular NMR, 78, 1-8. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). L-Valine. PubChem Compound Database. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Reddit. (2021). Peptide NMR / Structure elucidation. r/Chempros. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H and 13 C Chemical Shifts of Assigned Amino Acids a. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Dynamics of Phenylalanine in the Solid State by NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of L-valine CH 3-groups (D, E). Retrieved from [Link]

  • Sun, H., et al. (2004). A Solid State 13C NMR, Crystallographic, and Quantum Chemical Investigation of Phenylalanine and Tyrosine Residues in Dipeptides and Proteins. ACS Publications. Retrieved from [Link]

  • Chegg. (2019). Solved ssign 1H and 13C chemical shifts of leucine based on. Retrieved from [Link]

  • Dayrit, F. M., & de Dios, A. C. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Spectroscopic Analyses - Developments and Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Leucine Side-Chain Conformation and Dynamics in Proteins from 13 C NMR Chemical Shifts. Retrieved from [Link]

  • Lisowski, M., et al. (1981). 1H- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides. International Journal of Peptide and Protein Research, 17(4), 441-452. Retrieved from [Link]

Sources

Application Notes and Protocols for Lyophilized H-Leu-Leu-Val-Phe-OH

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Nature of H-Leu-Leu-Val-Phe-OH

H-Leu-Leu-Val-Phe-OH is a synthetic tetrapeptide composed of the amino acid sequence Leucine-Leucine-Valine-Phenylalanine. This peptide is characterized by its significant hydrophobicity, a direct consequence of its constituent amino acids, all of which possess nonpolar side chains. This inherent hydrophobicity is a critical factor governing its handling, storage, and solubility. In research and development, H-Leu-Leu-Val-Phe-OH serves as a valuable tool in various biochemical applications. It is utilized in studies of protein-protein interactions, enzyme activity, and as a fundamental building block in the synthesis of more complex peptide chains for drug development and biotechnology.[1] Its ability to mimic natural peptides allows for the exploration of biological pathways and mechanisms, potentially leading to innovative therapeutic interventions.[1]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, storage, and reconstitution of lyophilized H-Leu-Leu-Val-Phe-OH to ensure its integrity and performance in downstream applications.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of H-Leu-Leu-Val-Phe-OH is paramount for its effective use.

PropertyValueSource
Molecular Formula C26H42N4O5Chem-Impex[1]
Molecular Weight 490.64 g/mol Chem-Impex[1]
Appearance White powderChem-Impex[1]
Amino Acid Composition Leucine (2), Valine (1), Phenylalanine (1)-
Hydrophobicity HighInferred from amino acid composition

Long-Term and Short-Term Storage of Lyophilized Peptide

The stability of lyophilized H-Leu-Leu-Val-Phe-OH is contingent upon proper storage conditions that mitigate degradation pathways.

Core Principles of Lyophilized Peptide Storage

Lyophilized peptides are significantly more stable than their solubilized counterparts. The primary threats to the stability of lyophilized peptides are moisture and light. Moisture can accelerate degradation pathways such as hydrolysis, while light can induce photo-degradation of sensitive residues.

Recommended Storage Conditions
ConditionTemperatureDurationRationale
Long-Term Storage -20°C or -80°CMonths to yearsMinimizes chemical degradation over extended periods.
Short-Term Storage ≤-4°CDays to weeksSuitable for peptides that will be used in the near future.[1]

Expert Insight: While some peptides can be shipped at ambient temperature, long-term storage at room temperature is not recommended. The cumulative effect of seemingly minor temperature fluctuations can lead to a gradual loss of peptide integrity.

Experimental Protocol: Reconstitution of Lyophilized H-Leu-Leu-Val-Phe-OH

The reconstitution of H-Leu-Leu-Val-Phe-OH is a critical step that requires careful consideration of solvent choice due to its hydrophobic nature.

Pre-Reconstitution Checklist
  • Equilibrate the Vial: Before opening, allow the vial of lyophilized peptide to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture, which can compromise the peptide's stability.

  • Visual Inspection: Observe the appearance of the lyophilized powder. It should be a white, crystalline, or fluffy powder.

  • Calculate Required Volume: Determine the volume of solvent needed to achieve the desired stock solution concentration. The following formula can be used:

    Volume (L) = Mass of Peptide (g) / (Desired Concentration (mol/L) * Molecular Weight ( g/mol ))

Solvent Selection: A Stepwise Approach

Due to the high hydrophobicity of H-Leu-Leu-Val-Phe-OH, a systematic approach to solvent selection is recommended. It is advisable to test the solubility of a small aliquot of the peptide before dissolving the entire sample.

  • Start with Deionized, Sterile Water: While unlikely to be effective for this peptide, it is a good starting point for all peptides.

  • Introduce Organic Solvents: If the peptide is insoluble in water, the addition of a minimal amount of an organic solvent is the next step.

    • Acetonitrile (ACN) or Dimethyl Sulfoxide (DMSO): These are common choices for dissolving hydrophobic peptides. Start by adding a small volume of the organic solvent to the peptide and gently vortex.

    • Dilution with Aqueous Buffer: Once the peptide is dissolved in the organic solvent, slowly add the desired aqueous buffer (e.g., phosphate-buffered saline, Tris buffer) to the peptide solution with gentle mixing.

Causality in Solvent Choice: The hydrophobic side chains of Leucine, Valine, and Phenylalanine tend to aggregate in aqueous solutions to minimize their contact with water. The introduction of an organic solvent disrupts these hydrophobic interactions, allowing the peptide to be solvated.

Note on TFA Salts: Peptides purified by reverse-phase HPLC are often supplied as trifluoroacetate (TFA) salts. TFA salts can enhance the solubility of peptides in aqueous solutions.[2]

Step-by-Step Reconstitution Protocol
  • Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.

  • Carefully open the vial.

  • Add the calculated volume of the chosen solvent to the vial.

  • Gently vortex or sonicate the vial until the peptide is completely dissolved. Avoid vigorous shaking, which can cause aggregation.

  • Visually inspect the solution to ensure there are no particulates. If particulates are present, further optimization of the solvent system may be necessary.

Storage and Handling of Reconstituted H-Leu-Leu-Val-Phe-OH

Once in solution, H-Leu-Leu-Val-Phe-OH is more susceptible to degradation. Proper storage is crucial to maintain its bioactivity.

Recommended Storage of Peptide Solutions
  • Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to peptide degradation, it is highly recommended to aliquot the stock solution into single-use volumes.

  • Storage Temperature: Store the aliquots at -20°C or -80°C.

  • Light Protection: Protect the solutions from light by using amber vials or by wrapping the vials in foil.

Storage ConditionRecommended TemperatureExpected Stability
Short-Term 4°CA few days
Long-Term -20°C or -80°CWeeks to months

Potential Degradation Pathways and Mitigation

Understanding the potential chemical and physical degradation pathways of H-Leu-Leu-Val-Phe-OH is essential for troubleshooting and ensuring experimental reproducibility.

  • Hydrolysis: The peptide bonds can be susceptible to hydrolysis, especially at extreme pH values. Maintaining a neutral pH (around 7.0) in the storage buffer can minimize this.

  • Oxidation: Although H-Leu-Leu-Val-Phe-OH does not contain highly susceptible residues like Methionine or Cysteine, oxidation can still occur over long periods. Storing solutions frozen and protected from light helps to minimize oxidative damage.

  • Aggregation: Due to its hydrophobic nature, this peptide has a tendency to aggregate in aqueous solutions. The use of organic co-solvents and avoiding vigorous agitation can help to prevent aggregation.

Visualizing the Workflow

Handling and Storage Workflow for Lyophilized Peptide

G A Receive Lyophilized H-Leu-Leu-Val-Phe-OH B Long-Term Storage (-20°C or -80°C) A->B Long-Term C Short-Term Storage (≤-4°C) A->C Short-Term D Equilibrate to Room Temperature in Desiccator B->D C->D E Reconstitute (See Protocol) D->E

Caption: Workflow for handling and storage of lyophilized peptide.

Reconstitution Workflow

G cluster_0 Solvent Selection cluster_1 Reconstitution Steps A Start with Deionized Water B Add Minimal Organic Solvent (e.g., DMSO, ACN) A->B If Insoluble C Slowly Dilute with Aqueous Buffer B->C E Add Solvent C->E D Centrifuge Vial D->E F Gently Vortex or Sonicate E->F G Visually Inspect F->G

Caption: Stepwise workflow for the reconstitution of H-Leu-Leu-Val-Phe-OH.

Conclusion

The proper handling and storage of lyophilized H-Leu-Leu-Val-Phe-OH are fundamental to preserving its chemical integrity and ensuring reliable and reproducible experimental outcomes. By understanding its inherent hydrophobicity and adhering to the protocols outlined in these application notes, researchers can confidently utilize this peptide in their studies. The key principles of cold, dry, and dark storage for the lyophilized powder, coupled with a systematic approach to solubilization and careful storage of the reconstituted solution, will maximize the longevity and performance of this valuable research tool.

References

  • H-Phe-Leu-Glu-Glu-Val-OH peptide. (n.d.). [Supplier Name]. Retrieved January 26, 2026, from [Link] (Note: A representative URL is used as the original source may not be persistent. Please refer to your supplier's documentation.)

Sources

Application Notes and Protocols for the Removal of Trifluoroacetic Acid (TFA) from Synthetic H-Leu-Leu-Val-Phe-OH

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Need for Trifluoroacetate Removal in Peptide Research

Synthetic peptides are indispensable tools in biochemical research, drug discovery, and clinical applications. The solid-phase peptide synthesis (SPPS) process, a cornerstone of modern peptide chemistry, frequently employs trifluoroacetic acid (TFA) for the cleavage of the synthesized peptide from the solid support and in the subsequent purification by reverse-phase high-performance liquid chromatography (RP-HPLC).[1][2] While highly effective, residual TFA in the final peptide product can be problematic.

Trifluoroacetate anions can form strong ionic interactions with the free N-terminus and basic side chains of peptides, altering their conformation, solubility, and apparent mass.[2][3] For peptides destined for biological assays, the presence of TFA is particularly detrimental, as it can interfere with cellular processes and lead to inaccurate or irreproducible results.[2][4] In preclinical and clinical studies, the toxicity of TFA is a significant concern, necessitating its removal to levels below 0.1% for active pharmaceutical ingredients (APIs).[5][6]

This application note provides a detailed guide for the effective removal of TFA from the synthetic tetrapeptide H-Leu-Leu-Val-Phe-OH, a hydrophobic peptide sequence. We will explore two robust protocols: TFA/HCl Salt Exchange via Lyophilization and TFA/Acetate Exchange using Ion-Exchange Chromatography . The causality behind experimental choices will be explained to provide a deeper understanding of the underlying principles.

Understanding the Target Peptide: H-Leu-Leu-Val-Phe-OH

The tetrapeptide H-Leu-Leu-Val-Phe-OH is composed of four hydrophobic amino acids: Leucine (Leu), Valine (Val), and Phenylalanine (Phe).[7][8] Its structure is characterized by a free N-terminal amino group and a C-terminal carboxylic acid. The hydrophobicity of this peptide influences its solubility and interaction with chromatographic media. This property is a key consideration in selecting and optimizing the TFA removal protocol.

Method 1: TFA/HCl Salt Exchange via Lyophilization

This widely used method relies on the principle of mass action to replace the trifluoroacetate counter-ion with a more biologically benign chloride ion.[4] By repeatedly dissolving the peptide in a solution containing a high concentration of chloride ions (from HCl) and then removing the solvent and excess acid by lyophilization, the equilibrium is driven towards the formation of the peptide hydrochloride salt.

Experimental Workflow: TFA/HCl Salt Exchange

TFA_HCl_Exchange start Start: Peptide-TFA Salt dissolve 1. Dissolve Peptide (1 mg/mL in 100 mM HCl) start->dissolve incubate 2. Incubate (1 min, Room Temp) dissolve->incubate freeze 3. Freeze (Liquid Nitrogen) incubate->freeze lyophilize 4. Lyophilize (Overnight) freeze->lyophilize repeat Repeat Steps 1-4 (2-3 times) lyophilize->repeat repeat->dissolve Yes final_product Final Product: Peptide-HCl Salt repeat->final_product No

Caption: Workflow for TFA/HCl salt exchange via lyophilization.

Detailed Protocol: TFA/HCl Salt Exchange
  • Dissolution: Dissolve the H-Leu-Leu-Val-Phe-OH TFA salt in 100 mM hydrochloric acid (HCl) to a concentration of approximately 1 mg/mL.[9][10] The use of a strong acid like HCl (pKa ≈ -7) in excess helps to displace the weaker trifluoroacetic acid (pKa ≈ 0.2).[11]

  • Incubation: Allow the solution to stand at room temperature for at least one minute to ensure complete dissolution and initial counter-ion exchange.[10]

  • Freezing: Flash-freeze the solution using liquid nitrogen.[10][12] Rapid freezing minimizes the formation of large ice crystals, which can damage the peptide structure.

  • Lyophilization: Lyophilize the frozen solution overnight until all the solvent and excess HCl are removed, yielding a fluffy white powder of the peptide hydrochloride salt.[10][12]

  • Repetition: To achieve a high degree of TFA removal, repeat steps 1-4 at least two to three times.[10] Each cycle further reduces the amount of residual TFA.

  • Final Product: After the final lyophilization, the peptide is obtained as its hydrochloride salt.

Method 2: TFA/Acetate Exchange using Ion-Exchange Chromatography

This technique utilizes a strong anion-exchange resin to capture the trifluoroacetate ions, allowing the peptide to be collected in a different, more biocompatible buffer system, such as one containing acetate.[4] This method is particularly suitable for peptides that may be sensitive to the highly acidic conditions of the HCl exchange protocol.

Experimental Workflow: TFA/Acetate Exchange via Ion-Exchange

TFA_Acetate_Exchange start Start: Peptide-TFA Salt prep_column 1. Prepare Anion-Exchange Column start->prep_column equilibrate 2. Equilibrate with 1M Sodium Acetate prep_column->equilibrate wash_column 3. Wash with Distilled Water equilibrate->wash_column load_sample 4. Dissolve Peptide in Water and Load onto Column wash_column->load_sample elute 5. Elute Peptide with Water load_sample->elute collect 6. Collect Peptide Fractions elute->collect lyophilize 7. Lyophilize Fractions collect->lyophilize final_product Final Product: Peptide-Acetate Salt lyophilize->final_product

Caption: Workflow for TFA/Acetate exchange via ion-exchange chromatography.

Detailed Protocol: TFA/Acetate Exchange
  • Column Preparation: Prepare a small column packed with a strong anion-exchange resin. The column should have a 10- to 50-fold excess of anion binding sites relative to the amount of TFA in the peptide sample.[9]

  • Column Equilibration: Elute the column with a 1 M solution of sodium acetate to charge the resin with acetate ions.[4][12]

  • Washing: Thoroughly wash the column with distilled water to remove the excess sodium acetate.[4][12]

  • Sample Loading: Dissolve the H-Leu-Leu-Val-Phe-OH TFA salt in distilled water and apply it to the prepared column.[4][12]

  • Elution and Collection: Elute the column with distilled water. The peptide, now associated with acetate ions, will pass through the column while the trifluoroacetate ions remain bound to the resin. Collect the fractions containing the peptide.[4][12]

  • Lyophilization: Combine the peptide-containing fractions and lyophilize to obtain the final peptide acetate salt.[12]

Verification of TFA Removal

It is crucial to analytically verify the successful removal of TFA. Several methods can be employed for this purpose:

  • Ion Chromatography: This is a sensitive and quantitative method for the direct detection of trifluoroacetate and other anions in the peptide sample.[5][13]

  • ¹⁹F-NMR: Fluorine-19 Nuclear Magnetic Resonance spectroscopy is a highly specific and quantitative method for detecting the trifluoromethyl group of TFA.[11][14]

  • Mass Spectrometry: While TFA can suppress ionization in ESI-MS, the absence of TFA adducts in the mass spectrum can be an indicator of its removal.[12]

Data Summary: Comparison of TFA Removal Methods

MethodPrincipleAdvantagesDisadvantagesExpected TFA Removal
TFA/HCl Salt Exchange Mass action replacement of TFA with chlorideSimple, cost-effective, high efficiency with repetitionsRequires multiple lyophilization cycles, exposure to strong acid>99% after 3 cycles[14]
TFA/Acetate Exchange Anion-exchange chromatographyMilder conditions, can exchange for various counter-ionsMore complex setup, potential for peptide loss on the column>95%[11]

Conclusion

The removal of trifluoroacetic acid from synthetic peptides is a critical step to ensure their biological activity and to avoid experimental artifacts. For the hydrophobic tetrapeptide H-Leu-Leu-Val-Phe-OH, both the TFA/HCl salt exchange via lyophilization and the TFA/acetate exchange using ion-exchange chromatography are effective methods. The choice between these protocols will depend on the specific requirements of the downstream application, the available equipment, and the sensitivity of the peptide to acidic conditions. Rigorous analytical verification is essential to confirm the successful removal of TFA and to ensure the quality and reliability of the final peptide product.

References

  • LifeTein. (n.d.). TFA removal service: switch to acetate or HCl salt form of peptide. Retrieved from [Link]

  • AAPPTec. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. Retrieved from [Link]

  • Chromatography Forum. (2009). how to remove residual TFA from peptides after HPLC. Retrieved from [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1085 - Removing Trifluoroacetic Acid (TFA) From Peptides. Retrieved from [Link]

  • LifeTein. (2024, March 27). How to remove TFA from synthetic peptides using HCl? Retrieved from [Link]

  • Buré, C., et al. (2012). Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches. Journal of Peptide Science, 18(4), 234-240. Retrieved from [Link]

  • sb-peptide. (n.d.). TFA removal service. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Determination of residual trifluoroacetate in protein purification buffers and peptide preparations by ion chromatography. Retrieved from [Link]

  • Kaiser, E., & Rohrer, J. (2004). Determination of residual trifluoroacetate in protein purification buffers and peptide preparations by ion chromatography. Journal of Chromatography A, 1039(1-2), 113-117. Retrieved from [Link]

  • Wikipedia. (n.d.). Amino acid. Retrieved from [Link]

  • LifeTein. (2025, July 10). Should I Have TFA Removed from My Peptide? Retrieved from [Link]

  • Khan Academy. (n.d.). Amino acid structure and classifications. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for H-Leu-Leu-Val-Phe-OH

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for H-Leu-Leu-Val-Phe-OH. This guide provides in-depth troubleshooting and optimized protocols for researchers, scientists, and drug development professionals. We understand that achieving and maintaining the solubility of this highly hydrophobic tetrapeptide is a critical first step for successful cell-based assays. This document is designed to give you full editorial control to resolve common solubility challenges, grounded in robust scientific principles.

Section 1: Quick Start & Frequently Asked Questions (FAQs)

This section addresses the most immediate questions researchers face when working with H-Leu-Leu-Val-Phe-OH.

Q1: What are the key physicochemical properties of H-Leu-Leu-Val-Phe-OH I should be aware of?

A1: Understanding the peptide's properties is the first step to designing a proper solubility strategy. H-Leu-Leu-Val-Phe-OH is composed entirely of nonpolar, hydrophobic amino acids (Leu, Val, Phe).[1] This composition dictates its behavior in aqueous solutions.

Table 1: Physicochemical Properties of H-Leu-Leu-Val-Phe-OH

PropertyValueImplication for Solubility
Molecular Formula C26H42N4O5-
Molecular Weight 490.64 g/mol [2]Affects molarity calculations for stock solutions.
Amino Acid Sequence Leu-Leu-Val-PheAll four residues are hydrophobic, leading to very low aqueous solubility.[1]
Overall Charge at pH 7 0 (Neutral)[3]The peptide has a free N-terminal amine (+1) and a C-terminal carboxyl group (-1), resulting in a neutral net charge. This minimizes solubility in simple aqueous buffers where charge-based solvation would be beneficial.
Nature Highly HydrophobicThe peptide is expected to be insoluble or only partially soluble in aqueous solutions and will likely require an organic solvent for initial dissolution.[3][4][5]

Q2: I tried dissolving the peptide in sterile water and PBS, but it won't go into solution. What should I do?

A2: This is expected behavior. Due to its highly hydrophobic and neutral nature, H-Leu-Leu-Val-Phe-OH will not dissolve in aqueous buffers alone.[3][5] You must start with a small amount of a strong organic solvent. The recommended starting solvent is 100% Dimethyl Sulfoxide (DMSO).[4][6][7]

Q3: What is the best practice for preparing a high-concentration stock solution?

A3: The standard industry practice for a peptide like this is to first dissolve the lyophilized powder in a minimal volume of 100% DMSO.[4][8] For instance, to make a 10 mM stock, you would dissolve 4.91 mg of the peptide in 1 mL of DMSO. Gentle vortexing or sonication can aid dissolution.[4][7]

Q4: My peptide dissolved perfectly in DMSO, but it precipitated immediately when I diluted it into my cell culture medium. How can I prevent this?

A4: This is a classic problem known as "crashing out." It occurs when the hydrophobic peptide, stable in the organic solvent, is abruptly transferred to an aqueous environment where it aggregates to minimize contact with water. The key is to perform a gradual, stepwise dilution. Add the DMSO stock solution drop-wise into your vigorously vortexing or stirring aqueous buffer/medium.[3][4] This technique avoids creating localized high concentrations of the peptide that trigger precipitation.[3]

Q5: What is the maximum concentration of DMSO my cells can tolerate?

A5: This is cell-line dependent. However, a widely accepted general rule is to keep the final concentration of DMSO in your cell culture medium at or below 0.5%.[8] Many sensitive or primary cell lines may require the final concentration to be even lower, such as 0.1%.[8][9] It is always best practice to run a vehicle control (media with the same final percentage of DMSO but without the peptide) to ensure the solvent itself is not affecting your experimental results.[9]

Section 2: In-Depth Troubleshooting Guide

This section provides a systematic approach to overcoming common and complex solubility issues.

Problem: Peptide Fails to Fully Dissolve in the Initial Organic Solvent

While DMSO is highly effective, you may encounter resistance if preparing very high concentrations. The following workflow provides a logical progression of steps to achieve complete solubilization.

cluster_workflow Workflow: Initial Dissolution Failure A Start: Add minimal 100% DMSO to lyophilized peptide B Vortex vigorously for 1-2 minutes A->B C Is the solution clear? B->C D Proceed to Aqueous Dilution (See Section 3.2) C->D Yes E Gently warm solution (37°C for 5-10 min) C->E No F Sonicate in water bath (5-15 minutes) E->F G Is the solution clear now? F->G G->D Yes H Consider alternative solvents (e.g., DMF, NMP) or consult technical support G->H No cluster_protocol Protocol: Step-wise Dilution to Working Concentration A Start: 10 mM Peptide Stock in 100% DMSO B Prepare Intermediate Dilution: Add 10 µL of Stock to 990 µL of sterile PBS or Media (Creates 100 µM solution in 1% DMSO) A->B 1:100 Dilution C Prepare Final Working Solution: Add 1 mL of Intermediate Dilution to 9 mL of Cell Culture Media B->C 1:10 Dilution D Result: 10 µM Peptide 0.1% Final DMSO Concentration C->D

Caption: A two-step dilution protocol to minimize precipitation.

  • Prepare Intermediate Dilution (100 µM):

    • Place 990 µL of sterile PBS or your final cell culture medium into a sterile microcentrifuge tube.

    • While vortexing the tube, slowly add 10 µL of the 10 mM DMSO stock solution.

    • This creates a 100 µM intermediate solution in 1% DMSO.

  • Prepare Final Working Solution (10 µM):

    • Place 9 mL of your final cell culture medium in a sterile tube.

    • While stirring or gently vortexing, slowly add 1 mL of the 100 µM intermediate solution.

    • This results in the desired 10 µM final concentration of the peptide, with a cell-tolerable final DMSO concentration of 0.1%.

  • Application: Use this final working solution immediately for your cell-based assay.

References

  • Guidelines for Dissolving Peptides. GenScript. [Link]

  • Peptide Solubilization. Bio-Synthesis Inc. [Link]

  • DMSO usage in cell culture. LifeTein. [Link]

  • Amino acid. Wikipedia. [Link]

  • Peptide Handling (Solubility & Storage) Guideline. Biomatik. [Link]

  • Peptide Solubility. Bio Basic. [Link]

  • Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel. NIH National Library of Medicine. [Link]

  • What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? ResearchGate. [Link]

Sources

Navigating the Challenges of H-Leu-Leu-Val-Phe-OH Aggregation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for managing the aggregation of the tetrapeptide H-Leu-Leu-Val-Phe-OH. As a Senior Application Scientist, I understand the critical importance of maintaining peptide integrity for reproducible and successful experimental outcomes. This guide is designed to provide you with in-depth, field-proven insights and actionable protocols to address the common challenge of aggregation with this highly hydrophobic peptide.

Understanding the Root Cause: Why Does H-Leu-Leu-Val-Phe-OH Aggregate?

The aggregation of H-Leu-Leu-Val-Phe-OH is primarily driven by its amino acid composition. Leucine (Leu), Valine (Val), and Phenylalanine (Phe) are all highly hydrophobic amino acids. In aqueous environments, these nonpolar side chains tend to minimize their contact with water, leading to intermolecular association and the formation of insoluble aggregates. This process is often initiated by the formation of β-sheet structures, where peptide backbones align and are stabilized by hydrogen bonds, leading to the growth of oligomers and eventually larger, often fibrillar, structures. This aggregation can result in a loss of active material, diminished bioactivity, and potential immunogenicity concerns.[1][2][3][4]

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common questions and issues encountered during the handling and application of H-Leu-Leu-Val-Phe-OH.

Q1: My lyophilized H-Leu-Leu-Val-Phe-OH won't dissolve in aqueous buffer. What should I do?

This is a common issue due to the peptide's hydrophobic nature. Direct reconstitution in aqueous buffers is often unsuccessful.

Answer:

The recommended approach is to first dissolve the peptide in a small amount of a suitable organic solvent before diluting it into your aqueous buffer.

  • Primary Recommendation: Dimethyl Sulfoxide (DMSO)

    • Why it works: DMSO is a strong, water-miscible organic solvent that can effectively disrupt the hydrophobic interactions causing aggregation.[5][6]

    • Protocol:

      • Bring the lyophilized peptide to room temperature before opening the vial to prevent condensation.

      • Add a minimal volume of pure DMSO to the vial to create a concentrated stock solution (e.g., 10-20 mg/mL).

      • Gently vortex or sonicate for a few minutes to ensure complete dissolution.[7]

      • Slowly add the DMSO stock solution dropwise into your desired aqueous buffer while gently stirring. This gradual dilution helps prevent the peptide from precipitating out of solution.

    • Important Consideration: The final concentration of DMSO in your experimental system should be kept low, typically below 1%, as higher concentrations can be toxic to cells or interfere with biological assays.[8]

  • Alternative Organic Solvents:

    • If DMSO is incompatible with your experiment, other options include N,N-Dimethylformamide (DMF) or Trifluoroethanol (TFE). TFE is known to promote α-helical structures and can be effective in disrupting β-sheet formation.[9]

Q2: I've dissolved the peptide, but it seems to be aggregating over time in my aqueous solution. How can I improve its stability?

Even after initial dissolution, hydrophobic peptides can aggregate over time in aqueous solutions. Several strategies can be employed to enhance stability.

Answer:

1. pH Adjustment:

  • The Principle of Electrostatic Repulsion: The solubility of a peptide is at its minimum at its isoelectric point (pI), the pH at which the net charge of the molecule is zero. By adjusting the pH of the solution to be at least 2 units away from the pI, you can introduce a net positive or negative charge on the peptide molecules. This electrostatic repulsion between charged peptide molecules can significantly hinder aggregation.

  • Determining the pI of H-Leu-Leu-Val-Phe-OH: The theoretical isoelectric point of this peptide can be calculated using online tools. Based on its sequence (N-terminal amino group and C-terminal carboxyl group with no charged side chains), the calculated pI is approximately 5.6 .

  • Practical Application:

    • To impart a net positive charge, dissolve the peptide in a buffer with a pH of 3.6 or lower (e.g., using a small amount of acetic acid).

    • To impart a net negative charge, dissolve the peptide in a buffer with a pH of 7.6 or higher (e.g., using a small amount of ammonium bicarbonate).

2. Use of Excipients and Additives:

  • Surfactants: Non-ionic surfactants like Tween 20 or Tween 80 can be added to the formulation at low concentrations (typically 0.01% to 0.1%). These molecules can coat the hydrophobic surfaces of the peptide, preventing self-association.[1]

  • Chaotropic Agents: For peptides that are extremely prone to aggregation, chaotropic agents like guanidinium hydrochloride (GuHCl) or urea can be used.[10] These agents disrupt the hydrogen-bonding network of water, which in turn weakens the hydrophobic interactions driving aggregation. A starting concentration of 6 M GuHCl can be used to dissolve aggregated peptides, followed by dilution.[10] However, these are denaturing agents and may not be suitable for all applications.

  • Solubility-Enhancing Tags: For newly synthesized peptides, incorporating temporary solubility-enhancing tags can be a proactive strategy. These tags are hydrophilic and can be cleaved off after purification.[11]

Q3: How can I confirm if my peptide is aggregated and assess the effectiveness of my prevention methods?

Visual inspection for turbidity or precipitation is a first indicator, but more quantitative methods are necessary for accurate assessment.

Answer:

Several analytical techniques can be employed to monitor peptide aggregation:

  • Thioflavin T (ThT) Fluorescence Assay:

    • Principle: Thioflavin T is a dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid-like fibrils. This makes it a valuable tool for detecting and quantifying fibrillar aggregation.

    • Use Case: Ideal for kinetic studies to monitor the rate of fibril formation and to screen for aggregation inhibitors.

  • Dynamic Light Scattering (DLS):

    • Principle: DLS measures the size distribution of particles in a solution by analyzing the fluctuations in scattered light intensity caused by Brownian motion.

    • Use Case: A rapid and non-invasive method to detect the presence of larger aggregates and to determine the overall hydrodynamic radius of the peptide population.[12][13]

  • Size Exclusion Chromatography (SEC):

    • Principle: SEC separates molecules based on their size as they pass through a column packed with porous beads. Larger molecules (aggregates) elute earlier than smaller molecules (monomers).[14][15]

    • Use Case: Provides a quantitative measure of the different oligomeric states present in a sample.

  • Transmission Electron Microscopy (TEM):

    • Principle: TEM allows for the direct visualization of the morphology of peptide aggregates.

    • Use Case: Confirms the presence of fibrillar or amorphous aggregates and provides information on their structure.[16]

Experimental Protocols

Here are detailed, step-by-step methodologies for key experiments to manage and analyze H-Leu-Leu-Val-Phe-OH aggregation.

Protocol 1: Solubilization of H-Leu-Leu-Val-Phe-OH using DMSO
  • Preparation: Allow the vial of lyophilized peptide to warm to room temperature. Prepare your desired aqueous buffer and filter it through a 0.22 µm filter.

  • Initial Dissolution: Add a precise volume of high-purity DMSO to the peptide vial to achieve a high concentration stock solution (e.g., 10 mg/mL).

  • Mixing: Vortex the vial for 1-2 minutes. If dissolution is not complete, sonicate the vial in a water bath for 5-10 minutes. Visually inspect to ensure a clear solution.

  • Dilution: While gently stirring the aqueous buffer, add the DMSO-peptide stock solution drop-by-drop to reach the final desired peptide concentration.

  • Final Check: Visually inspect the final solution for any signs of precipitation. If the solution is hazy, the final concentration may be too high for that specific buffer, or the percentage of DMSO may be too low.

Protocol 2: Thioflavin T (ThT) Assay for Aggregation Monitoring
  • Reagent Preparation:

    • Prepare a 1 mM ThT stock solution in water and store it in the dark at 4°C.

    • Prepare your peptide sample at the desired concentration in the buffer of interest.

  • Assay Setup:

    • In a 96-well black plate with a clear bottom, add your peptide sample.

    • Add the ThT stock solution to each well to a final concentration of 10-20 µM.

    • Include a buffer-only control with ThT.

  • Measurement:

    • Incubate the plate at a controlled temperature (e.g., 37°C), with intermittent shaking if desired to promote aggregation.

    • Measure the fluorescence intensity at regular intervals using a plate reader with excitation at ~440-450 nm and emission at ~480-490 nm.

  • Data Analysis: Plot fluorescence intensity versus time. An increase in fluorescence indicates the formation of β-sheet rich aggregates.

Data Summary Tables

Table 1: Recommended Solvents and Additives for H-Leu-Leu-Val-Phe-OH

Solvent/AdditiveRecommended Starting ConcentrationMechanism of ActionKey Considerations
DMSO Minimal volume for stockDisrupts hydrophobic interactionsCheck for assay compatibility; keep final concentration low (<1%)[8]
TFE Empirically determinedPromotes α-helical structureCan alter peptide conformation
pH Adjustment pH < 3.6 or > 7.6Electrostatic repulsionEnsure pH is compatible with downstream applications
Tween 20/80 0.01 - 0.1% (v/v)Surfactant; masks hydrophobic surfacesCan interfere with some assays; check for oxidative stability[1]
Guanidinium HCl 6 M for initial solubilizationChaotropic agent; disrupts H-bondsDenaturing; may need to be removed before use

Visualizing the Process: Diagrams

Aggregation_Pathway Monomer Soluble Monomers (H-Leu-Leu-Val-Phe-OH) Oligomer Soluble Oligomers (β-sheet formation) Monomer->Oligomer Nucleation (Hydrophobic Collapse) Fibril Insoluble Fibrils (Aggregates) Oligomer->Fibril Elongation

Caption: The aggregation pathway of H-Leu-Leu-Val-Phe-OH.

Prevention_Strategies cluster_aggregation Aggregation Process cluster_prevention Prevention Methods Monomer Monomer Aggregate Aggregate Monomer->Aggregate Hydrophobic Interaction β-sheet formation pH pH Adjustment (away from pI) pH->Monomer Increases Electrostatic Repulsion DMSO Organic Solvents (e.g., DMSO) DMSO->Monomer Improves Solvation Surfactant Surfactants (e.g., Tween 80) Surfactant->Monomer Masks Hydrophobic Surfaces

Caption: Mechanisms for preventing peptide aggregation.

References

  • Zapadka, K. L., Becher, F. J., Gomes dos Santos, A., & Jackson, S. E. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus, 7(5), 20170030. [Link]

  • Ito, T., & Abe, K. (2015). Promotion and Inhibition of Amyloid-β Peptide Aggregation: Molecular Dynamics Studies. International journal of molecular sciences, 16(11), 27721–27739. [Link]

  • Teplow, D. B. (2006). Preparation of amyloid β-protein for structural and functional studies. Methods in enzymology, 413, 20–33. [Link]

  • Lucendo, M. R., & Padrós, E. (2013). Generation of Alpha-Synuclein Preformed Fibrils from Monomers and Use In Vivo. Journal of visualized experiments : JoVE, (78), 50684. [Link]

  • JPT Peptide Technologies. Peptide Solubilization. [Link]

  • Keller, R. (2022). Further dilute DMSO dissolved hydrophobic peptides? ResearchGate. [Link]

  • Greenfield, N. J. (2006). Use of Protein Folding Reagents. Current protocols in protein science, Chapter 6, Unit 6.6. [Link]

  • Muneeswaran, Z., & Pande, J. (2016). Dynamic light scattering: a practical guide and applications in biomedical sciences. Biotechnology and applied biochemistry, 63(6), 793–802. [Link]

  • Fekete, S., Beck, A., Veuthey, J. L., & Guillarme, D. (2014). Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates. Journal of pharmaceutical and biomedical analysis, 101, 161–173. [Link]

  • Nielsen, L., Frokjaer, S., Brange, J., Uversky, V. N., & Fink, A. L. (2001). Probing the mechanism of insulin fibril formation with insulin mutants. Biochemistry, 40(28), 8397–8409. [Link]

  • Brender, J. R., Salamekh, S., & Ramamoorthy, A. (2012). Membrane disruption and early events in the aggregation of the diabetes related peptide IAPP from a molecular perspective. Accounts of chemical research, 45(3), 454–462. [Link]

  • Arnroth, C. (2020). A study of protein aggregation processes using Dynamic Light Scattering. Diva-Portal.org. [Link]

  • van der Asdonk, P., & Koçer, A. (2015). Stabilization of Peptide Fibrils by Hydrophobic Interaction. Radboud Repository. [Link]

  • McMahon, H. Negative-staining protocol for EM. [Link]

  • Cytiva. Protein analysis with size exclusion chromatography (SEC). [Link]

  • Chen, C., et al. (2020). Aggregation and Its Influence on the Bioactivities of a Novel Antimicrobial Peptide, Temporin-PF, and Its Analogues. Molecules (Basel, Switzerland), 25(22), 5463. [Link]

  • Kim, W., & Hecht, M. H. (2006). Generic hydrophobic residues are sufficient to promote aggregation of the Alzheimer's Aβ42 peptide. Proceedings of the National Academy of Sciences of the United States of America, 103(43), 15824–15829. [Link]

  • Ollivier, N., et al. (2020). A straightforward methodology to overcome solubility challenges for N-terminal cysteinyl peptide segments used in native chemical ligation. Beilstein journal of organic chemistry, 16, 269–275. [Link]

  • Unchained Labs. Dynamic Light Scattering (DLS). [Link]

  • Węgrzyn, J., et al. (2023). The influence of a dicationic surfactant on the aggregation process of the IVAGVN peptide derived from the human cystatin C sequence (56–61). Soft Matter. [Link]

  • Zhang, S., et al. (2014). Optimized Negative Staining: a High-throughput Protocol for Examining Small and Asymmetric Protein Structure by Electron Microscopy. Journal of visualized experiments : JoVE, (90), 51681. [Link]

  • PSS. (2017). Tips & Tricks GPC/SEC: Protein Analysis with Size-Exclusion Chromatography. LCGC Europe. [Link]

  • Landau, M., et al. (2022). A peptide strategy for inhibiting different protein aggregation pathways in disease. bioRxiv. [Link]

  • De Vlaminck, I. (2019). Preparation of Negative Stain Transmission Electron Microscopy Grids. Protocols.io. [Link]

  • Li, Y., et al. (2018). Temporary Solubilizing Tags Method for the Chemical Synthesis of Hydrophobic Proteins. Current Organic Synthesis. [Link]

  • Zentriforce Pharma. DLS Services for Peptide Development. [Link]

  • Martin, A. D., et al. (2023). Impacts of Hydrophobic Mismatch on Antimicrobial Peptide Efficacy and Bilayer Permeabilization. International journal of molecular sciences, 24(22), 16369. [Link]

  • Song, J., et al. (2016). The critical aggregation concentration of peptide surfactants is predictable from dynamic hydrophobic property. Scientific reports, 6, 29131. [Link]

  • LifeTein. (2023). How to dissolve peptide in DMSO and still be safe to the cell culture. [Link]

  • Vatansever, S., et al. (2021). Novel Descriptors Derived from the Aggregation Propensity of Di- and Tripeptides Can Predict the Critical Aggregation Concentration of Longer Peptides. ACS omega, 6(20), 13193–13204. [Link]

  • Aapptec. (2015). Dissolving Purified Peptides. Technical Support Information Bulletin 1195. [Link]

  • Ikeda, M., et al. (2022). Formulation of water-dispersible hydrophobic compound nanocomplexes with polypeptides via a supramolecular approach using a high-speed vibration milling technique. RSC advances, 12(49), 32043–32050. [Link]

  • AZoM. (2023). Monitoring Protein Aggregation with DLS. [Link]

  • Electron Microscopy Center, Indiana University. Negative Staining. [Link]

  • Guryča, V., et al. (2020). Using Guanidine-Hydrochloride for Fast and Efficient Protein Digestion and Single-step Affinity-purification Mass Spectrometry. Molecular & cellular proteomics : MCP, 19(1), 184–196. [Link]

  • Vincentelli, R., et al. (2004). Refolding out of guanidine hydrochloride is an effective approach for high-throughput structural studies of small proteins. Protein science : a publication of the Protein Society, 13(10), 2547–2554. [Link]

Sources

Strategies to prevent racemization during H-Leu-Leu-Val-Phe-OH synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preserving Chiral Integrity

Welcome to the technical support center for the synthesis of H-Leu-Leu-Val-Phe-OH. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting advice and detailed protocols to help you minimize racemization and ensure the chiral purity of your final tetrapeptide product. We understand that maintaining stereochemical integrity is paramount for the biological activity and regulatory approval of peptide-based therapeutics.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions encountered during peptide synthesis, with a focus on preventing the loss of chiral purity.

Q1: I'm observing a diastereomeric impurity in my final HPLC analysis of H-Leu-Leu-Val-Phe-OH. What is the most likely cause?

A: The presence of a diastereomeric impurity strongly suggests that racemization (the conversion of an L-amino acid to a D-amino acid) has occurred at one or more chiral centers during synthesis. Racemization is a significant side reaction in peptide synthesis, particularly during the carboxyl group activation step required for peptide bond formation[1][2].

The most common mechanism involves the formation of a 5(4H)-oxazolone intermediate[3][4]. The α-proton of this intermediate is highly acidic and can be easily abstracted by a base. Subsequent re-protonation can occur from either face of the planar ring, leading to a mixture of L- and D-isomers[1][3].

Key Troubleshooting Steps:

  • Review Your Coupling Chemistry: The choice of coupling reagent, additives, and base is the most critical factor[1]. High-risk combinations can significantly increase oxazolone formation.

  • Examine the Coupling of Val-Phe: The coupling of the third amino acid (Valine) to the resin-bound Phenylalanine is a potential hotspot. While any activated amino acid can racemize, the C-terminal residue of a growing peptide chain is particularly susceptible during fragment condensation (not applicable here, but a key principle). For stepwise synthesis, the activated amino acid being coupled is the primary concern.

  • Check Deprotection Conditions: While less common for racemization of the preceding residue, harsh basic conditions during Fmoc removal can contribute to epimerization, especially for sensitive residues[5].

Q2: Which coupling reagent and additive combination is best for minimizing racemization?

A: The goal is to select a coupling system that promotes rapid amide bond formation while minimizing the lifetime of the highly reactive, racemization-prone intermediate.

  • Gold Standard (Low Racemization): Carbodiimides like N,N'-diisopropylcarbodiimide (DIC) or N,N'-dicyclohexylcarbodiimide (DCC) used in conjunction with a nucleophilic additive are highly recommended[6]. These additives act as "racemization suppressants."

    • Hydroxybenzotriazole (HOBt): The classic additive that intercepts the initial activated species to form an active ester, which is less prone to racemization than the oxazolone[7].

    • OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate): A modern, non-explosive alternative to HOBt that offers excellent coupling efficiency and very low levels of racemization[6].

  • Uronium/Aminium Reagents (Use with Caution): Reagents like HATU, HBTU, and PyBOP are very efficient but can increase the risk of racemization if not used correctly, especially with hindered amino acids. If using these, a short pre-activation time is crucial before adding the mixture to the resin[6][7]. The presence of HOBt or its analogue, HOAt, within these reagents' structures helps mitigate, but does not eliminate, the risk[7].

Below is a summary of common coupling reagents and their relative risk of inducing racemization.

Coupling ReagentAdditiveBase (if required)Racemization RiskKey Considerations
DIC OxymaPure® N/AVery Low Excellent choice for sensitive couplings. The resulting urea is soluble.[6]
DIC HOBt N/ALow A well-established and reliable method.[6]
HATU N/ADIEA / NMMModerate Very fast coupling. Risk of side reactions (guanidinylation) if used in excess.[6][7]
HBTU N/ADIEA / NMMModerate Similar to HATU but slightly less reactive.
PyBOP® N/ADIEA / NMMModerate A non-carcinogenic alternative to the original BOP reagent.[6]
Q3: How does the choice of base impact racemization?

A: The base used during coupling plays a critical role, as it can abstract the α-proton from the oxazolone intermediate[1]. The basicity and steric hindrance of the base are key factors.

  • Recommended Bases:

    • N-Methylmorpholine (NMM): pKa ~7.4. A weaker, sterically hindered base that is an excellent choice for minimizing racemization[1].

    • 2,4,6-Collidine: pKa ~7.4. Its significant steric bulk makes it very effective at preventing racemization, though it can sometimes slow down the coupling reaction[1][8].

  • Bases to Use with Caution:

    • N,N-Diisopropylethylamine (DIEA): pKa ~10.1. A stronger base that is widely used but can increase the risk of racemization compared to NMM or collidine[1].

    • Triethylamine (TEA): Stronger basicity and less steric hindrance make it more likely to cause racemization and it should generally be avoided[1].

Q4: I'm using microwave-assisted SPPS to speed up my synthesis. Does this increase the risk of racemization?

A: Yes, elevated temperatures can significantly accelerate the rate of racemization, especially for sensitive amino acids[8][9]. While microwave synthesis is a powerful tool for overcoming aggregation and speeding up slow couplings, the temperature must be carefully controlled.

Mitigation Strategies for Microwave SPPS:

  • Lower the Coupling Temperature: For the Val-Phe coupling, consider reducing the microwave temperature from a standard 80-90°C to 50°C. This can dramatically reduce racemization without a significant loss in coupling efficiency[8].

  • Hybrid Approach: Perform the couplings of the first few amino acids, especially the Val to Phe step, at room temperature or with gentle conventional heating. Subsequent Leu-Leu couplings, which are less prone to racemization, can be performed at higher temperatures to accelerate the synthesis[8].

Core Mechanistic Insights

Understanding the chemical pathway of racemization is key to its prevention. The primary route is through the formation of a planar oxazolone intermediate.

racemization_mechanism Figure 1: Mechanism of Racemization via Oxazolone Formation cluster_L L-Configuration cluster_D D-Configuration L_AA N-Protected L-Amino Acid (Activated Carboxyl) Oxazolone Planar 5(4H)-Oxazolone (Achiral Intermediate) L_AA->Oxazolone Ring Closure (+ Base, -H⁺) Oxazolone->L_AA Protonation (retains configuration) D_AA N-Protected D-Amino Acid (Racemized Product) Oxazolone->D_AA Protonation (inverts configuration)

Caption: Mechanism of Racemization via Oxazolone Formation

The activated carboxyl group of the N-protected amino acid is attacked intramolecularly by the preceding amide oxygen, forming the oxazolone ring. A base can then abstract the Cα proton, creating a planar, achiral enolate intermediate. Re-protonation can occur from either side, leading to a mixture of L and D isomers[3][4].

Recommended Protocols & Workflows
Workflow: Selecting a Low-Racemization Coupling Strategy

This decision tree provides a logical pathway for choosing the optimal conditions for the critical Val-Phe coupling step.

coupling_strategy Figure 2: Workflow for Selecting a Low-Racemization Coupling Strategy Start Start: Couple Fmoc-Val-OH to H-Phe-Resin SynthesisMethod Synthesis Method? Start->SynthesisMethod Microwave Microwave-Assisted SynthesisMethod->Microwave Fast Conventional Conventional (RT) SynthesisMethod->Conventional Safe CouplingReagent Select Coupling Reagent DIC_Oxyma Use DIC / OxymaPure® (1.5 eq each) CouplingReagent->DIC_Oxyma Lowest Risk HATU_Protocol Use HATU (1.45 eq) CouplingReagent->HATU_Protocol High Speed BaseSelection Select Base Use_NMM Use NMM (3 eq) BaseSelection->Use_NMM Good balance Use_Collidine Use Collidine (3 eq) BaseSelection->Use_Collidine Max suppression Monitor_Temp Set Temp ≤ 50°C Microwave->Monitor_Temp Conventional->CouplingReagent Proceed Proceed with Coupling DIC_Oxyma->Proceed HATU_Protocol->BaseSelection Use_NMM->Proceed Use_Collidine->Proceed Monitor_Temp->CouplingReagent

Caption: Workflow for Selecting a Low-Racemization Coupling Strategy

Protocol 1: Low-Racemization Coupling of Fmoc-Val-OH onto Phenylalanine Resin

This protocol utilizes DIC/OxymaPure®, a combination known for its efficacy in suppressing racemization.

  • Resin Preparation: Swell the H-Phe-OH loaded resin (e.g., 2-chlorotrityl chloride resin to minimize diketopiperazine formation) in high-quality DMF for 30-60 minutes.

  • Amino Acid Preparation: In a separate vessel, dissolve Fmoc-Val-OH (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in DMF.

  • Activation: Add DIC (3 equivalents) to the amino acid solution. Allow to pre-activate for 2-5 minutes at room temperature.

  • Coupling: Drain the DMF from the swollen resin and add the activated Fmoc-Val-OH solution. Agitate the reaction vessel at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), allow the reaction to proceed for another hour.

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

  • Proceed: Continue with the standard Fmoc deprotection and subsequent coupling of the remaining Leu residues.

Protocol 2: Chiral Purity Analysis by HPLC

After cleavage and purification, it is essential to verify the enantiomeric purity of the final peptide. This typically requires acid hydrolysis followed by analysis using a chiral column.

  • Peptide Hydrolysis:

    • Place a small amount (approx. 0.5 mg) of the purified peptide into a hydrolysis tube.

    • Add 500 µL of 6N HCl. For advanced analysis to correct for hydrolysis-induced racemization, 6N DCl in D₂O can be used[10].

    • Seal the tube under vacuum and heat at 110°C for 24 hours.

  • Sample Preparation:

    • After cooling, open the tube and evaporate the acid to dryness under a stream of nitrogen or using a lyophilizer.

    • Reconstitute the amino acid hydrolysate in a suitable buffer (e.g., 0.1% formic acid in water).

  • Chiral HPLC Analysis:

    • Column: Use a dedicated chiral stationary phase (CSP) column designed for amino acid separations (e.g., Astec CHIROBIOTIC™ or similar)[11][12].

    • Mobile Phase: Use an appropriate mobile phase as recommended by the column manufacturer, often a mixture of an organic solvent (like methanol or acetonitrile) and an aqueous buffer.

    • Detection: Use a UV detector (monitoring at ~214 nm) or a mass spectrometer for detection[10].

    • Analysis: Inject the sample and compare the retention times to those of L- and D-amino acid standards for Leu, Val, and Phe. Quantify the area of any D-isomer peaks to determine the percentage of racemization.

References
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Trant, J. (2021, March 12). Lecture 16 Protecting groups and racemization of Amino Acids [Video]. YouTube. [Link]

  • Zhao, J., et al. (2022). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]

  • ResearchGate. (n.d.). Effect of coupling reagent on α-C racemization of His, Cys, and Ser... [Image]. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of H-Leu-Ala-Phe-OH in solvent mixtures and neat solvents... [Image]. Retrieved from [Link]

  • Palasek, S. A., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry. [Link]

  • Hardy, G. W., et al. (1996). Racemization of an L-phenylalanine residue catalysed by an adjacent cysteine in a bradykinin peptide antagonist. Analytical Communications. [Link]

  • MDPI. (2019). Investigation of the Effect of C-Terminal Adjacent Phenylalanine Residues on Asparagine Deamidation by Quantum Chemical Calculations. Molecules. [Link]

  • MDPI. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules. [Link]

  • National Institutes of Health. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. [Link]

  • ACS Publications. (1994). Kinetic studies in peptide chemistry. Coupling, racemization and evaluation of methods useful for shortening coupling time. The Journal of Organic Chemistry. [Link]

  • Palasek, S. A., et al. (2007). Limiting Racemization and Aspartimide Formation in Microwave-Enhanced Fmoc Solid Phase Peptide Synthesis. Journal of Peptide Science. [Link]

  • Gyros Protein Technologies. (n.d.). Webinar: SPPS Tips: Strategies for Minimizing Side-Reactions. Retrieved from [Link]

  • PNAS. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. Proceedings of the National Academy of Sciences. [Link]

  • PubChem. (n.d.). H-Leu-Leu-Glu-Tyr-Val-Phe-OH. Retrieved from [Link]

  • Wiley Online Library. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. Journal of Peptide Science. [Link]

  • ResearchGate. (n.d.). Peptide Racemization. Retrieved from [Link]

  • PubMed. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography A. [Link]

  • MDPI. (2022). Epimerisation in Peptide Synthesis. International Journal of Molecular Sciences. [Link]

  • ResearchGate. (n.d.). Racemization of Cys during synthesis of the model peptide... [Table]. Retrieved from [Link]

  • National Institutes of Health. (2016). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Green Chemistry. [Link]

  • LCGC International. (2023). Newly Devised Peptide Chiral Stationary Phases Evaluated for Enantioselectivity in HPLC Applications. Retrieved from [Link]

  • Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Retrieved from [Link]

  • National Institutes of Health. (2020). Synthesis of Novel Peptides Using Unusual Amino Acids. Scientific Reports. [Link]

  • PubChem. (n.d.). Leu-Val-Phe. Retrieved from [Link]

Sources

Validation & Comparative

H-Leu-Leu-Val-Phe-OH compared to other amyloid-beta peptide fragments

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to H-Leu-Leu-Val-Phe-OH and Other Amyloid-Beta Peptide Fragments as Aggregation Inhibitors

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of Alzheimer's disease (AD) research, the aggregation of the amyloid-beta (Aβ) peptide into neurotoxic oligomers and fibrils stands as a central pathological hallmark.[1][2] Consequently, the development of therapeutic agents that can inhibit or modulate this aggregation process is of paramount importance.[3] Among the most promising strategies is the use of small peptide fragments derived from the Aβ sequence itself. These fragments can act as "β-sheet breakers," interfering with the self-assembly of full-length Aβ.

This guide provides a comprehensive comparison of H-Leu-Leu-Val-Phe-OH (LLVF-OH), a tetrapeptide mimicking a core hydrophobic segment of Aβ, with other key Aβ-derived peptide fragments. We will delve into their mechanisms of action, comparative efficacy based on experimental data, and the detailed protocols required for their evaluation.

The Genesis of Neurotoxicity: The Amyloid Cascade

The amyloid cascade hypothesis posits that the aggregation of Aβ peptides, particularly the more aggregation-prone 42-residue variant (Aβ42), is the initiating event in AD pathology. This process is not a simple linear assembly but a complex pathway involving multiple species, with soluble oligomers now widely considered the most potent neurotoxic agents.[1][4][5] These oligomers can disrupt synaptic function, induce oxidative stress, and trigger a cascade of events leading to neuronal cell death.[4][6] The central hydrophobic core of Aβ, specifically the sequence 16-KLVFFA-21, is crucial for both the nucleation and fibrillation of the entire peptide.[7] This makes it a prime target for the rational design of inhibitory peptides.

Amyloid_Cascade_Hypothesis cluster_0 Proteolytic Cleavage cluster_1 Aggregation Pathway APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb β-secretase Ab Aβ Monomers (soluble) APP->Ab β- and γ-secretase Oligo Soluble Oligomers (neurotoxic) Ab->Oligo Aggregation Fibrils Insoluble Fibrils Oligo->Fibrils Fibrillization Neuron Neuronal Dysfunction & Cell Death Oligo->Neuron Synaptic Toxicity, Oxidative Stress Plaques Amyloid Plaques Fibrils->Plaques

Caption: The Amyloid Cascade Hypothesis, illustrating the progression from APP to neurotoxic Aβ species.

A Comparative Analysis of Aβ-Targeting Peptide Fragments

The strategy behind using peptide fragments as inhibitors is elegantly simple: provide a molecule that recognizes and binds to Aβ but, due to its structure, prevents the conformational changes necessary for aggregation.

H-Leu-Leu-Val-Phe-OH (LLVF-OH)

This tetrapeptide represents a minimalist inhibitor, designed to mimic the hydrophobic interactions of the Aβ core. While Leu and Phe share similar hydrophobicity, the aromatic side chain of Phenylalanine (Phe) is known to play a key role in the stacking interactions that drive aggregation.[8] The rationale for LLVF-OH is to compete for these hydrophobic binding sites on Aβ monomers or oligomers. By binding, it is predicted to cap the growing ends of aggregates or stabilize a non-amyloidogenic conformation, thereby inhibiting fibril formation. Its simple, uncapped structure may, however, render it susceptible to rapid degradation in biological systems.

The KLVFF Motif and its Enhanced Derivatives

The pentapeptide KLVFF, corresponding to residues 16-20 of Aβ, is one of the most studied β-sheet breaker motifs.[9][10] Its mechanism involves binding to full-length Aβ peptides to prevent their incorporation into growing fibrils.[11] However, the base KLVFF peptide has limitations, including low solubility and a tendency to self-aggregate. To overcome this, several modifications have been engineered:

  • Ac-LVFFARK-NH2 (LK7): This heptapeptide was designed to improve upon KLVFF by adding charged residues (Arginine and Lysine) to increase solubility and potentially enhance binding to Aβ.[11] While it shows dose-dependent inhibition of Aβ42 fibrillation, LK7 itself can be cytotoxic due to a high propensity for self-assembly.[11] This limitation has been addressed by conjugating it to nanoparticles or β-cyclodextrin, which improves its solubility and inhibitory performance while reducing self-aggregation.[11][12]

  • Cyclic KLVFF Peptides: Head-to-tail cyclization of KLVFF-based sequences has proven to be a highly effective strategy.[13][14] Cyclization confers proteolytic stability and can significantly enhance inhibitory potency. These cyclic peptides have been shown to interact with Aβ42 and redirect its aggregation toward the formation of non-toxic, "off-pathway" oligomers that are incapable of forming mature fibrils.[13][14]

Performance Evaluation: A Data-Driven Comparison

The efficacy of these peptide inhibitors is assessed through a battery of biophysical and cell-based assays. The following table summarizes the expected performance characteristics based on available literature.

Peptide FragmentInhibition of Aβ FibrillationReduction of Aβ NeurotoxicityStability / Self-AggregationProposed Mechanism of Action
H-Leu-Leu-Val-Phe-OH ModerateModerateLow stability, low self-aggregationCompetitive hydrophobic binding and capping
KLVFF ModerateModerateLow stability, moderate self-aggregationBinds to Aβ to block fibril elongation[9][10]
Ac-LVFFARK-NH2 (LK7) HighModerate (limited by its own toxicity)Moderate stability, high self-aggregation[11]Enhanced binding through charged interactions
Cyclic KLVFF Very HighHighHigh stability, low self-aggregationInduces formation of non-toxic, off-pathway oligomers[13][14]

Experimental Protocols for Comparative Analysis

To ensure a rigorous and objective comparison, standardized experimental protocols are essential. The following section details the core methodologies for evaluating the performance of Aβ aggregation inhibitors.

Experimental_Workflow cluster_0 Peptide Preparation cluster_1 Aggregation & Toxicity Assays cluster_2 Structural & Morphological Analysis cluster_3 Data Analysis Synth Peptide Synthesis & Purification (HPLC) Inhibitor Inhibitor Stock Preparation Synth->Inhibitor Prep Aβ Monomer Preparation ThT ThT Aggregation Assay (Aβ + Inhibitor) Prep->ThT Tox Neurotoxicity (MTT) Assay (Cells + Aβ + Inhibitor) Prep->Tox Inhibitor->ThT Inhibitor->Tox TEM TEM Imaging of Aggregates ThT->TEM Kinetics Aggregation Kinetics (Lag time, Rate) ThT->Kinetics Viability Cell Viability (%) Tox->Viability Morphology Fibril Morphology & Oligomer Size TEM->Morphology

Caption: A generalized workflow for the evaluation of potential Aβ aggregation inhibitors.

Protocol 1: Peptide Synthesis and Purification

The accurate synthesis and purification of peptides are critical for reproducible results, as impurities can significantly affect aggregation kinetics.

  • Synthesis: Peptides are typically synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.[15][16]

  • Cleavage and Deprotection: The synthesized peptide is cleaved from the resin and side-chain protecting groups are removed, typically using a cocktail containing trifluoroacetic acid (TFA).

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[17] A gradient of acetonitrile in water (both containing 0.1% TFA) is commonly used.

  • Characterization: The purity and identity of the final peptide are confirmed by analytical HPLC and mass spectrometry (e.g., MALDI-TOF).

  • Lyophilization and Storage: The purified peptide fractions are pooled, lyophilized, and stored at -20°C or -80°C.

Causality Note: The use of HPLC is crucial to remove truncated sequences or by-products from the synthesis, which could otherwise act as seeds or inhibitors themselves, confounding the experimental outcome.

Protocol 2: Thioflavin T (ThT) Aggregation Assay

This is the most common method for monitoring amyloid fibril formation in real-time.[18] Thioflavin T is a dye that exhibits enhanced fluorescence upon binding to the cross-β-sheet structure of amyloid fibrils.[19]

  • Reagent Preparation:

    • Prepare a 20 µM ThT solution in a suitable buffer (e.g., 50 mM HEPES, pH 7.4).[20] Filter the solution before use.

    • Prepare monomeric Aβ42 by dissolving lyophilized peptide in a solvent like hexafluoroisopropanol (HFIP) to break up pre-existing aggregates, evaporating the solvent, and then resuspending in a buffer like 10 mM NaOH followed by immediate dilution into the assay buffer.

  • Assay Setup:

    • In a 96-well black, clear-bottom plate, add Aβ42 to a final concentration of 5-10 µM.

    • Add the inhibitor peptide (e.g., LLVF-OH) at various concentrations (e.g., from sub-stoichiometric to a 10-fold molar excess).

    • Add the ThT solution to each well.

    • Include controls: Aβ42 alone (positive control) and buffer with ThT only (blank).

  • Measurement:

    • Place the plate in a plate reader capable of fluorescence measurement.

    • Incubate at 37°C with intermittent shaking.

    • Measure fluorescence intensity (excitation ~450 nm, emission ~485 nm) at regular intervals (e.g., every 10-15 minutes) for 24-48 hours.[19][20]

  • Data Analysis: Plot fluorescence intensity versus time. The resulting sigmoidal curve can be analyzed to determine the lag time (nucleation phase), the maximum slope (elongation rate), and the final plateau fluorescence (total fibril mass).

Causality Note: The sigmoidal kinetics reflect the nucleation-dependent polymerization of amyloid. An effective inhibitor will typically increase the lag time and/or decrease the elongation rate and the final fluorescence signal.

Protocol 3: Transmission Electron Microscopy (TEM)

TEM provides direct visual confirmation of the presence, absence, and morphology of amyloid aggregates.[21]

  • Sample Preparation: Take aliquots from the ThT assay at different time points (e.g., during the lag phase, elongation phase, and plateau).

  • Grid Application: Apply 3-5 µL of the sample onto a carbon-coated copper grid for 2-3 minutes.[21]

  • Washing: Wick away the excess sample with filter paper and wash the grid by floating it on a drop of deionized water.

  • Negative Staining: Stain the grid by placing it on a drop of 2% (w/v) uranyl acetate for 1-2 minutes.[22] This heavy metal salt solution does not stain the fibril but surrounds it, creating contrast.

  • Drying and Imaging: Wick away the excess stain and allow the grid to air dry completely. Image the grid using a transmission electron microscope.

Causality Note: TEM is crucial for validating ThT results. Some compounds can quench or enhance ThT fluorescence, leading to artifacts.[23] TEM allows for direct observation of whether an inhibitor prevents fibril formation, shortens fibrils, or induces the formation of different, non-fibrillar aggregates.

Protocol 4: MTT Assay for Neurotoxicity Assessment

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[24] It is used to determine if an inhibitor can protect cells from Aβ-induced toxicity.

  • Cell Culture: Plate a neuronal cell line (e.g., SH-SY5Y, differentiated with retinoic acid for higher sensitivity) in a 96-well plate and allow them to adhere overnight.[25]

  • Preparation of Aβ Oligomers: Prepare neurotoxic Aβ oligomers by incubating monomeric Aβ42 at 4°C for 24 hours.

  • Treatment:

    • Remove the cell culture medium.

    • Add fresh medium containing pre-incubated Aβ oligomers (e.g., 1-5 µM final concentration).

    • In separate wells, co-treat cells with Aβ oligomers and the inhibitor peptide at various concentrations.

    • Include controls: untreated cells (100% viability), cells treated with vehicle, and cells treated with the inhibitor alone to check for inherent toxicity.

  • Incubation: Incubate the cells for 24-48 hours at 37°C.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.[24]

  • Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals. Shake the plate for 15 minutes.[24]

  • Read Absorbance: Measure the absorbance at ~590 nm using a plate reader. Cell viability is expressed as a percentage relative to the untreated control cells.

Causality Note: This assay directly tests the therapeutic potential of the inhibitor. An effective inhibitor will rescue the reduction in cell viability caused by the toxic Aβ oligomers.

Mechanism of Inhibition: Capping, Destabilizing, or Rerouting?

The inhibitory action of these peptides is not uniform. Based on their design, they can interfere with the Aβ aggregation pathway at different points.

Inhibition_Mechanism Monomer Aβ Monomers Oligomer Toxic Oligomers Monomer->Oligomer Aggregation Fibril Fibril Oligomer->Fibril Elongation OffPath Non-Toxic Off-Pathway Oligomer Oligomer->OffPath CappedFibril Capped Fibril (Growth Arrested) Fibril->CappedFibril Inhibitor Inhibitor Peptide (e.g., KLVFF-based) Inhibitor->Monomer 1. Sequestration Inhibitor->Oligomer 3. Rerouting Inhibitor->Fibril 2. Capping

Caption: Proposed mechanisms of action for KLVFF-based Aβ aggregation inhibitors.

  • Sequestration: The inhibitor binds to Aβ monomers, preventing them from adopting the β-sheet conformation required for aggregation.

  • Fibril Capping: The inhibitor binds to the ends of growing oligomers or protofibrils, physically blocking the addition of new Aβ monomers. This is a primary proposed mechanism for linear peptides like LLVF-OH and KLVFF.[26]

  • Pathway Rerouting: More advanced inhibitors, like cyclic peptides, can co-assemble with Aβ to form heterogeneous, "off-pathway" oligomers that are structurally incompetent for fibril formation and exhibit low neurotoxicity.[13]

Conclusion and Future Perspectives

The battle against Alzheimer's disease necessitates a multi-faceted approach, and targeting Aβ aggregation remains a cornerstone of therapeutic development. While simple hydrophobic fragments like H-Leu-Leu-Val-Phe-OH represent a foundational concept in β-sheet inhibition, the field has evolved towards more sophisticated designs.

The comparative analysis reveals that while LLVF-OH likely possesses inhibitory activity, its efficacy and stability are probably surpassed by modified peptides. Derivatives of the KLVFF motif, particularly those enhanced with charged residues or constrained by cyclization, demonstrate superior performance in inhibiting fibrillation and reducing neurotoxicity. Cyclic KLVFF peptides, with their ability to reroute Aβ into non-toxic species, represent a particularly promising avenue for future drug design.

The experimental protocols detailed in this guide provide a robust framework for the head-to-head evaluation of these and future inhibitor candidates. Continued innovation in peptide chemistry, focusing on improving stability, blood-brain barrier penetration, and specificity, will be crucial in translating these promising research compounds into viable therapeutics for Alzheimer's disease.

References

  • Google. (n.d.). Current time information in San Diego, CA, US.
  • Luo, J., et al. (2018). Structure-Based Peptide Inhibitor Design of Amyloid-β Aggregation. Frontiers in Molecular Neuroscience, 11, 226. [Link]

  • Kumar, A., et al. (2012). A Novel Inhibitor of Amyloid β (Aβ) Peptide Aggregation: FROM HIGH THROUGHPUT SCREENING TO EFFICACY IN AN ANIMAL MODEL OF ALZHEIMER DISEASE. Journal of Biological Chemistry, 287(46), 39006–39014. [Link]

  • Soto, C., et al. (1998). Characterization of cholyl-leu-val-phe-phe-ala-OH as an inhibitor of amyloid beta-peptide polymerization. Journal of Biological Chemistry, 273(7), 3821–3828. [Link]

  • Rashid, M. H., et al. (2019). Rationally designed peptide-based inhibitor of Aβ42 fibril formation and toxicity: a potential therapeutic strategy for Alzheimer's disease. Biochemical Journal, 476(14), 2115–2131. [Link]

  • Jafari, M., et al. (2021). Amyloid β-Targeted Inhibitory Peptides for Alzheimer's Disease: Current State and Future Perspectives. Journal of Alzheimer's Disease, 81(2), 469–491. [Link]

  • Nag, S., et al. (2022). Kinetic Modulation of Amyloid-β (1–42) Aggregation and Toxicity by Structure-Based Rational Design. Journal of the American Chemical Society, 144(4), 1735–1747. [Link]

  • Abramov, E., et al. (2008). Aβ Mediated Diminution of MTT Reduction—An Artefact of Single Cell Culture? PLoS ONE, 3(9), e3286. [Link]

  • KAIST, & The Francis Crick Institute. (2017). Thioflavin-T (ThT) Aggregation assay. Protocols.io. [Link]

  • Lücking, A., et al. (1998). Mechanism and prevention of neurotoxicity caused by beta-amyloid peptides: relation to Alzheimer's disease. Philosophical Transactions of the Royal Society of London. Series B: Biological Sciences, 353(1374), 1357–1362. [Link]

  • Mutt, E., & Tõugu, V. (2019). Three Decades of Amyloid Beta Synthesis: Challenges and Advances. Frontiers in Molecular Neuroscience, 12, 119. [Link]

  • Zhang, Y., et al. (2013). Kinetic studies of inhibition of the amyloid beta (1-42) aggregation using a ferrocene-tagged β-sheet breaker peptide. Analytical Chemistry, 85(15), 7163–7170. [Link]

  • Acosta-García, B., et al. (2025). On the Molecular Mechanism of Beta-Amyloid Aggregation Inhibition by KLVFF. ChemRxiv. [Link]

  • ResearchGate. (2022). For screening AB peptide neurotoxic effect, using MTT assay. What is the recommended cell seeding for non-differentiated SH-SY5Y cells in 96 well? ResearchGate. [Link]

  • Shankar, G. M., & Walsh, D. M. (2009). Neurotoxicity of Amyloid β-Protein: Synaptic and Network Dysfunction. Cold Spring Harbor Perspectives in Medicine, 1(1), a003346. [Link]

  • De, S., et al. (2020). N-Amino peptide scanning reveals inhibitors of Aβ 42 aggregation. RSC Chemical Biology, 1(2), 114–120. [Link]

  • Xue, C., et al. (2017). Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation. Royal Society Open Science, 4(1), 160696. [Link]

  • Wang, Y., et al. (2018). Ac-LVFFARK-NH2 conjugation to β-cyclodextrin exhibits significantly enhanced performance on inhibiting amyloid β-protein fibrillogenesis and cytotoxicity. Biophysical Chemistry, 235, 40–47. [Link]

  • Puzzo, D., et al. (2022). The Anti-Aggregative Peptide KLVFF Mimics Aβ1-40 in the Modulation of Nicotinic Receptors. International Journal of Molecular Sciences, 23(18), 10457. [Link]

  • Schmidt, M., et al. (2018). α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay. Bio-protocol, 8(14), e2937. [Link]

  • Al-Hilaly, Y. K., et al. (2023). Screening for Novel Inhibitors of Amyloid Beta Aggregation and Toxicity as Potential Drugs for Alzheimer's Disease. Molecules, 28(14), 5410. [Link]

  • ResearchGate. (n.d.). Aggregation kinetics of Aβ 1−42 in the presence of compounds 1-6 at.... Retrieved January 27, 2026, from [Link]

  • ResearchGate. (2025). A Cyclic KLVFF-Derived Peptide Aggregation Inhibitor Induces the Formation of Less-Toxic Off-Pathway Amyloid-β Oligomers. Retrieved January 27, 2026, from [Link]

  • Bodin, C., et al. (2018). Efficient synthesis and characterisation of the amyloid beta peptide, Aβ 1–42, using a double linker system. Organic & Biomolecular Chemistry, 16(46), 9047–9052. [Link]

  • Hertel, C., et al. (1997). Method for measuring neurotoxicity of aggregating polypeptides with the MTT assay on differentiated neuroblastoma cells. Journal of Neuroscience Methods, 75(1), 37–43. [Link]

  • Zhang, Y., et al. (2021). The Toxicity and Polymorphism of β-Amyloid Oligomers. International Journal of Molecular Sciences, 22(16), 8878. [Link]

  • Watson, M. D., et al. (2020). Fast Purification of Recombinant Monomeric Amyloid-β from E. coli and Amyloid-β-mCherry Aggregates from Mammalian Cells. ACS Chemical Neuroscience, 11(20), 3291–3300. [Link]

  • Chen, B., et al. (2009). Measurement of amyloid fibril mass-per-length by tilted-beam transmission electron microscopy. Proceedings of the National Academy of Sciences, 106(34), 14339–14344. [Link]

  • Acosta-García, B., et al. (2025). On the Molecular Mechanism of Beta-Amyloid Aggregation Inhibition by KLVFF. ChemRxiv. [Link]

  • Hudson, S. A., et al. (2009). The thioflavin T fluorescence assay for amyloid fibril detection can be biased by the presence of exogenous compounds. FEBS Journal, 276(20), 5960–5972. [Link]

  • Polanowski, A., et al. (2023). Effect of Ovocystatin on Amyloid β 1-42 Aggregation—In Vitro Studies. International Journal of Molecular Sciences, 24(6), 5364. [Link]

  • Carrotta, R., et al. (2011). Kinetic characterization of amyloid-beta 1-42 aggregation with a multimethodological approach. Journal of Biological Chemistry, 286(28), 24933–24943. [Link]

  • ResearchGate. (2014). What is the standard protocol for having a cytotoxicity effect caused by Amyloid beta peptides in mouse neural cell culture?. Retrieved January 27, 2026, from [Link]

  • Haque, M. A., & Park, I. S. (2024). An expeditious and facile method of amyloid beta (1–42) purification. PLOS ONE, 19(7), e0307213. [Link]

  • Sato, T., et al. (2014). A cyclic KLVFF-derived peptide aggregation inhibitor induces the formation of less-toxic off-pathway amyloid-β oligomers. Biochemistry, 53(46), 7221–7228. [Link]

  • ResearchGate. (2017). What protocol do you suggest for Thioflavin T (ThT)-binding assay?. Retrieved January 27, 2026, from [Link]

  • Maynard, C. J., et al. (2002). amyloid-beta-metal complexes can be neurotoxic and neuroprotective. Journal of Biological Chemistry, 277(47), 44670–44676. [Link]

  • Goldsbury, C., et al. (2011). Amyloid Structure and Assembly: Insights from Scanning Transmission Electron Microscopy. Journal of Structural Biology, 173(1), 1–13. [Link]

  • Stanyon, H. F., et al. (2019). Rapid, Refined, and Robust Method for Expression, Purification, and Characterization of Recombinant Human Amyloid beta 1-42. Molecules, 24(17), 3121. [Link]

  • Ruiz-Pujol, L., et al. (2024). Imaging Aβ aggregation by liquid-phase transmission electron microscopy. bioRxiv. [Link]

  • Roy, A., & Varghese, B. (2024). Structure Comparison of Beta Amyloid Peptide Aβ 1-42 Isoforms. Molecular Dynamics Modeling. Journal of Molecular Modeling, 30(2), 52. [Link]

  • Perry, G. (2021). Amyloid-β in Alzheimer's disease: pathogenic or protective? [Video]. YouTube. [Link]

  • Sureshbabu, A., et al. (2012). Role of Aromatic Side Chains in Amyloid β-Protein Aggregation. Biochemistry, 51(39), 7666–7676. [Link]

  • Bio-protocol. (n.d.). Transmission electron microscopy assay. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (n.d.). (a) Transmission electron microscope image of amyloid fibrils formed by.... Retrieved January 27, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Sequence Confirmation of H-Leu-Leu-Val-Phe-OH by Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, unequivocal sequence confirmation of synthetic or isolated peptides is a cornerstone of rigorous scientific inquiry. This guide provides an in-depth technical comparison of two common fragmentation techniques, Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD), for the sequence confirmation of the model tetrapeptide H-Leu-Leu-Val-Phe-OH. By delving into the causality behind experimental choices and presenting self-validating protocols, this document serves as a practical resource for achieving high-confidence peptide sequence analysis.

Introduction: The Imperative of Unambiguous Peptide Sequencing

In the realm of proteomics and drug discovery, the primary structure of a peptide dictates its function. An incorrect amino acid sequence can lead to misinterpretation of biological activity, failed experiments, and ultimately, wasted resources. Tandem mass spectrometry (MS/MS) has emerged as the gold standard for peptide sequencing due to its sensitivity, speed, and ability to elucidate structural information.[1] The process involves the isolation of a specific peptide ion (the precursor ion), its fragmentation into smaller, characteristic ions (product ions), and the subsequent measurement of their mass-to-charge ratios (m/z). By piecing together the mass differences between these product ions, the amino acid sequence can be deduced.[1]

This guide focuses on the tetrapeptide H-Leu-Leu-Val-Phe-OH, a model compound that, due to its hydrophobic nature, presents interesting considerations for liquid chromatography and mass spectrometry analysis. We will compare two widely used fragmentation methods, CID and HCD, to provide a clear understanding of their respective strengths and weaknesses in the context of sequencing this specific peptide.

The Experimental Workflow: A Self-Validating System

A robust peptide sequencing experiment is built on a foundation of meticulous sample preparation and optimized instrumental parameters. The following workflow is designed to ensure high-quality, reproducible data for the analysis of H-Leu-Leu-Val-Phe-OH.

experimental_workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography (LC) cluster_ms Tandem Mass Spectrometry (MS/MS) cluster_data Data Analysis prep1 Peptide Solubilization (50% Acetonitrile/0.1% Formic Acid) prep2 Dilution to 1 pmol/µL prep1->prep2 lc1 Injection onto C18 Column prep2->lc1 lc2 Gradient Elution (Water/Acetonitrile with 0.1% Formic Acid) lc1->lc2 ms1 Electrospray Ionization (ESI) Positive Mode lc2->ms1 ms2 MS1 Scan: Isolate [M+H]⁺ (m/z 493.32) ms1->ms2 ms3 MS2 Fragmentation (CID or HCD) ms2->ms3 ms4 Product Ion Analysis ms3->ms4 data1 Spectrum Interpretation ms4->data1 data2 Sequence Confirmation data1->data2

Caption: A comprehensive workflow for the sequence confirmation of H-Leu-Leu-Val-Phe-OH.

Experimental Protocols

1. Sample Preparation:

  • Rationale: Proper solubilization of the hydrophobic peptide H-Leu-Leu-Val-Phe-OH is critical to prevent precipitation and ensure efficient ionization. The use of organic solvent and an acidifier is standard practice.

  • Protocol:

    • Dissolve the lyophilized H-Leu-Leu-Val-Phe-OH peptide in a solution of 50% acetonitrile and 0.1% formic acid in water to create a 100 pmol/µL stock solution.

    • Further dilute the stock solution with the same solvent to a final concentration of 1 pmol/µL for injection.

2. Liquid Chromatography (LC):

  • Rationale: Reversed-phase chromatography using a C18 column is ideal for separating hydrophobic peptides. A gradient elution ensures that the peptide is eluted as a sharp peak, which is crucial for good sensitivity in the mass spectrometer.

  • Protocol:

    • Column: C18, 2.1 mm x 50 mm, 1.8 µm particle size

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5-60% B over 15 minutes

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

3. Tandem Mass Spectrometry (MS/MS):

  • Rationale: Electrospray ionization in positive mode is the preferred method for generating protonated peptide ions. The precursor ion ([M+H]⁺) is then isolated and subjected to fragmentation.

  • Protocol:

    • Ionization Mode: Positive Electrospray Ionization (ESI)

    • MS1 Scan Range: m/z 150-1000

    • Precursor Ion Selection: Isolate the [M+H]⁺ ion at m/z 493.32.

    • Fragmentation:

      • CID: Normalized collision energy of 35%

      • HCD: Stepped normalized collision energy of 25%, 30%, 35%

Understanding Peptide Fragmentation: The b- and y-ion Series

When a protonated peptide is fragmented, the peptide bond is the most labile site. Cleavage of this bond results in two types of characteristic fragment ions: b-ions , where the charge is retained on the N-terminal fragment, and y-ions , where the charge is retained on the C-terminal fragment.[2] The mass difference between consecutive b-ions or y-ions corresponds to the mass of a specific amino acid residue, allowing for the determination of the peptide sequence.

fragmentation cluster_peptide H-Leu-Leu-Val-Phe-OH cluster_b b-ions cluster_y y-ions p1 H-Leu- p2 Leu- b1 b1 H-Leu⁺ p1->b1 p3 Val- b2 b2 H-Leu-Leu⁺ p2->b2 y3 y3 H-Leu-Val-Phe-OH⁺ p2->y3 p4 Phe-OH b3 b3 H-Leu-Leu-Val⁺ p3->b3 y2 y2 H-Val-Phe-OH⁺ p3->y2 y1 y1 H-Phe-OH⁺ p4->y1

Caption: Fragmentation of H-Leu-Leu-Val-Phe-OH into b- and y-ions.

Theoretical Fragment Ion Masses

A critical step in sequence confirmation is the comparison of experimentally observed fragment ion m/z values with their theoretical counterparts. The following table details the calculated monoisotopic masses for the expected singly charged b- and y-ions of H-Leu-Leu-Val-Phe-OH.

Ion TypeSequenceTheoretical m/z [M+H]⁺
Precursor H-Leu-Leu-Val-Phe-OH 493.3192
b-ions
b1H-Leu-114.0913
b2H-Leu-Leu-227.1754
b3H-Leu-Leu-Val-326.2438
y-ions
y1-Phe-OH166.0862
y2-Val-Phe-OH265.1546
y3-Leu-Val-Phe-OH378.2387

Calculations are based on the monoisotopic masses of the amino acid residues: Leucine = 113.08406 Da, Valine = 99.06841 Da, Phenylalanine = 147.06841 Da.[3][4][5]

Comparing Fragmentation Techniques: CID vs. HCD

Collision-Induced Dissociation (CID) is a low-energy fragmentation technique that occurs in an ion trap. It involves multiple collisions with an inert gas, which gradually increases the internal energy of the precursor ion until it fragments.[6]

Higher-Energy Collisional Dissociation (HCD) is a beam-type fragmentation method that occurs in a dedicated collision cell. It involves fewer, more energetic collisions, leading to a different fragmentation pattern compared to CID.[7]

The choice between CID and HCD can significantly impact the quality of the MS/MS spectrum and the confidence of sequence assignment.

FeatureCollision-Induced Dissociation (CID)Higher-Energy Collisional Dissociation (HCD)Advantage for H-Leu-Leu-Val-Phe-OH Sequencing
Energy Regime Low-energy, multiple collisionsHigher-energy, fewer collisionsHCD's higher energy can lead to more complete fragmentation, especially for a stable peptide.
Fragmentation Pattern Predominantly b- and y-ions.Richer fragmentation with more immonium ions and internal fragments.[7]HCD provides more fragment ions, increasing sequence coverage and confidence.
Low m/z Cutoff Subject to a low-mass cutoff in ion traps.No low-mass cutoff.HCD allows for the detection of low-mass immonium ions, which are diagnostic for specific amino acids (e.g., Leucine at m/z 86.0964).
Speed Generally faster acquisition.Slightly slower due to ion transfer to the collision cell.For targeted sequencing of a single peptide, the speed difference is negligible.
Instrument Type Commonly available on ion trap and triple quadrupole instruments.Typically found on Orbitrap instruments.Instrument availability will dictate the choice.

Expected Results and Discussion

For the sequence confirmation of H-Leu-Leu-Val-Phe-OH, both CID and HCD are expected to provide the necessary fragment ions for a confident assignment. However, there are key differences to anticipate.

CID Spectrum:

  • The CID spectrum will likely be dominated by a strong series of y-ions, as the C-terminal carboxyl group can help to stabilize the charge.

  • The b-ion series may be less complete or of lower intensity.

  • Due to the low-mass cutoff of the ion trap, the immonium ion for Leucine (m/z 86.0964) might not be observed, which is a minor disadvantage as it provides confirmatory evidence for the presence of this amino acid.

HCD Spectrum:

  • The HCD spectrum is expected to show a more complete series of both b- and y-ions, providing greater sequence coverage.[8]

  • The absence of a low-mass cutoff will allow for the clear detection of the immonium ion for Leucine, further validating the sequence.

  • The higher collision energy may also induce some side-chain fragmentation, although for this relatively simple peptide, this is not expected to be a major complicating factor.

While both CID and HCD are capable of confirming the sequence of H-Leu-Leu-Val-Phe-OH, HCD is the superior technique for this application. The richer fragmentation pattern, including the presence of immonium ions, provides a higher level of confidence in the sequence assignment. The more complete b- and y-ion series generated by HCD is particularly advantageous for de novo sequencing or when analyzing peptides with unexpected modifications.

For laboratories equipped with instruments capable of both fragmentation methods, utilizing HCD is recommended for the most robust and unambiguous sequence confirmation of H-Leu-Leu-Val-Phe-OH and other similar peptides.

References

  • Biemann, K. (1990). Sequencing of peptides by tandem mass spectrometry and high-energy collision-induced dissociation. Methods in Enzymology, 193, 455-479.
  • MtoZ Biolabs. (n.d.). Calculation of m/z for Polypeptides in Mass Spectrometry. Retrieved January 26, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6140, L-Phenylalanine. Retrieved January 26, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6106, L-Leucine. Retrieved January 26, 2026, from [Link]

  • Olsen, J. V., Macek, B., Lange, O., Makarov, A., Horning, S., & Mann, M. (2007). Higher-energy C-trap dissociation for peptide modification analysis.
  • Paizs, B., & Suhai, S. (2005). Fragmentation pathways of protonated peptides. Mass Spectrometry Reviews, 24(4), 508-548.
  • PubChem. (n.d.). L-Valine. Retrieved January 26, 2026, from [Link]

  • Steen, H., & Mann, M. (2004). The ABC's (and XYZ's) of peptide sequencing. Nature Reviews Molecular Cell Biology, 5(9), 699–711.
  • Waters. (n.d.). What do the B & Y Matches Mean?. Retrieved January 26, 2026, from [Link]

  • Wysocki, V. H., Resing, K. A., Zhang, Q., & Cheng, G. (2005). Mass spectrometry of peptides and proteins. Methods, 35(3), 211-222.
  • IonSource. (2016, February 1). De Novo Peptide Sequencing. Retrieved January 26, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6106, L-Leucine. Retrieved January 26, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6287, L-Valine. Retrieved January 26, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6140, L-Phenylalanine. Retrieved January 26, 2026, from [Link]

  • Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Retrieved January 26, 2026, from [Link]

  • G-Biosciences. (2018, December 4). Sample preparation for Mass spectrometric analysis. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2014, February 9). How can I get a proper HPLC for hydrophobic peptide? Retrieved January 26, 2026, from [Link]

  • Olsen, J. V., de Godoy, L. M., Li, G., Macek, B., Mortensen, P., Pesch, R., ... & Mann, M. (2009). Parts per million mass accuracy on an Orbitrap mass spectrometer via lock mass injection into a C-trap. Molecular & Cellular Proteomics, 8(12), 2759-2769.
  • Michalski, A., Damoc, E., Lange, O., Denisov, E., Nolting, D., Müller, M., ... & Makarov, A. (2012). Higher-energy C-trap dissociation (HCD) with a modified orbitrap mass spectrometer for proteomics. Journal of proteome research, 11(11), 5459-5467.
  • Coon, J. J., Syka, J. E., Shabanowitz, J., & Hunt, D. F. (2005). Tandem mass spectrometry for peptide and protein sequence analysis. BioTechniques, 38(4), 519-523.
  • Medzihradszky, K. F., & Chalkley, R. J. (2015). Lessons in de novo peptide sequencing by tandem mass spectrometry. Mass spectrometry reviews, 34(1), 43-63.

Sources

Cross-validation of different synthetic routes for H-Leu-Leu-Val-Phe-OH

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the efficient and high-purity synthesis of peptides is a cornerstone of advancing therapeutic innovation. The tetrapeptide H-Leu-Leu-Val-Phe-OH, a sequence rich in hydrophobic residues, presents a unique set of challenges in its chemical synthesis. This guide provides an in-depth, objective comparison of the two primary synthetic methodologies—Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS)—for the production of this target peptide. The discussion is grounded in established chemical principles and supported by experimental insights to inform the selection of the most appropriate synthetic strategy.

Introduction to H-Leu-Leu-Val-Phe-OH and its Synthetic Challenges

H-Leu-Leu-Val-Phe-OH is a tetrapeptide composed of four hydrophobic amino acids: Leucine (Leu), Valine (Val), and Phenylalanine (Phe). Its significance lies in its utility as a building block for more complex peptide structures and in studies of peptide-protein interactions.[1] The hydrophobicity of this peptide is a critical factor influencing its synthesis. During chain elongation, hydrophobic peptides have a tendency to aggregate, leading to incomplete reactions and challenging purification, which can significantly impact the overall yield and purity of the final product.[2][3] Therefore, the choice of synthetic route must carefully consider strategies to mitigate these aggregation-related issues.

Method 1: Solid-Phase Peptide Synthesis (SPPS)

SPPS, pioneered by R. Bruce Merrifield, is the workhorse of modern peptide synthesis, valued for its efficiency, ease of automation, and simplified purification of intermediates.[4][5] The peptide is assembled stepwise while anchored to an insoluble polymeric support (resin), with excess reagents and byproducts removed by simple washing and filtration steps.[6][7][8]

Protecting Group Strategies in SPPS

The choice of protecting groups for the α-amino group of the incoming amino acid is fundamental to the success of SPPS. Two orthogonal protection schemes are predominantly used: Boc/Bzl and Fmoc/tBu.[9]

  • Boc/Bzl Strategy: This approach utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for temporary Nα-protection and benzyl-based groups for side-chain protection. The Boc group is removed with trifluoroacetic acid (TFA), while the final cleavage from the resin and removal of side-chain protecting groups requires a strong acid like hydrofluoric acid (HF).[9] For hydrophobic peptides, the repetitive TFA deprotection steps in the Boc strategy can help to disrupt secondary structure formation and reduce aggregation, making it a potentially advantageous choice.[2]

  • Fmoc/tBu Strategy: This widely used strategy employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection and acid-labile tert-butyl (tBu)-based groups for side-chain protection. The Fmoc group is typically removed with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[9][10] The final cleavage and deprotection are achieved with a milder acid cocktail, typically containing TFA.[6]

Given the hydrophobic nature of H-Leu-Leu-Val-Phe-OH, the Fmoc/tBu strategy is a viable and commonly employed approach, and will be the focus of the detailed protocol below.

Experimental Protocol: Fmoc-SPPS of H-Leu-Leu-Val-Phe-OH

This protocol is designed for a 0.1 mmol scale synthesis.

1. Resin Selection and Preparation:

  • Resin: 2-chlorotrityl chloride resin is an excellent choice for the synthesis of peptides with a C-terminal carboxylic acid, as it allows for mild cleavage conditions that preserve the final peptide structure.[10]

  • Swelling: Swell 200 mg of 2-chlorotrityl chloride resin (loading capacity: ~0.5 mmol/g) in dichloromethane (DCM) for 30 minutes in a peptide synthesis vessel.[10][11]

2. Loading of the First Amino Acid (Fmoc-Phe-OH):

  • Dissolve 2 equivalents of Fmoc-Phe-OH and 4 equivalents of diisopropylethylamine (DIPEA) in DCM.

  • Add the solution to the swollen resin and agitate for 1-2 hours.

  • To cap any unreacted sites, add a small amount of methanol and agitate for another 15 minutes.

  • Wash the resin with DCM and then DMF to prepare for the first coupling cycle.

3. Peptide Chain Elongation (Coupling and Deprotection Cycles):

This cycle is repeated for each subsequent amino acid (Val, Leu, Leu).

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin and agitate for 5-10 minutes.[10]

    • Drain and repeat the piperidine treatment for another 5-10 minutes to ensure complete Fmoc removal.

    • Wash the resin thoroughly with DMF to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate 3 equivalents of the next Fmoc-amino acid (Fmoc-Val-OH, Fmoc-Leu-OH) with 2.9 equivalents of a coupling reagent like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and 6 equivalents of DIPEA in DMF for a few minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate for 1-2 hours to allow the coupling reaction to proceed to completion.

    • Wash the resin with DMF.

4. Cleavage and Deprotection:

  • After the final coupling and deprotection of the last Leu residue, wash the peptide-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail of TFA/H₂O/triisopropylsilane (TIS) (95:2.5:2.5 v/v/v).[6]

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[6]

  • Filter the resin and collect the filtrate containing the crude peptide.

5. Precipitation and Purification:

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide pellet under vacuum.

  • Purify the peptide by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[7][12]

  • Lyophilize the pure fractions to obtain the final H-Leu-Leu-Val-Phe-OH product.

6. Characterization:

  • Confirm the identity and purity of the final peptide using analytical HPLC and mass spectrometry (e.g., ESI-MS).

Visualizing the SPPS Workflow

SPPS_Workflow Resin 2-Chlorotrityl Resin Load_Phe Load Fmoc-Phe-OH Resin->Load_Phe Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Load_Phe->Deprotection1 Coupling_Val Couple Fmoc-Val-OH (HBTU/DIPEA) Deprotection1->Coupling_Val Deprotection2 Fmoc Deprotection Coupling_Val->Deprotection2 Coupling_Leu1 Couple Fmoc-Leu-OH Deprotection2->Coupling_Leu1 Deprotection3 Fmoc Deprotection Coupling_Leu1->Deprotection3 Coupling_Leu2 Couple Fmoc-Leu-OH Deprotection3->Coupling_Leu2 Final_Deprotection Final Fmoc Deprotection Coupling_Leu2->Final_Deprotection Cleavage Cleavage from Resin (TFA/H2O/TIS) Final_Deprotection->Cleavage Purification RP-HPLC Purification Cleavage->Purification Final_Product H-Leu-Leu-Val-Phe-OH Purification->Final_Product

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for H-Leu-Leu-Val-Phe-OH.

Method 2: Liquid-Phase Peptide Synthesis (LPPS)

LPPS, also known as solution-phase synthesis, is the classical method of peptide synthesis where reactions are carried out in a homogenous solution.[8][13] This approach offers greater flexibility in the choice of reaction conditions and allows for the purification of intermediates at each step, which can lead to a very pure final product.[14] However, it is generally more labor-intensive and time-consuming than SPPS, especially for longer peptides.[8] For a short, hydrophobic tetrapeptide like H-Leu-Leu-Val-Phe-OH, a convergent fragment condensation strategy in LPPS can be an effective approach.

General Strategy for LPPS of H-Leu-Leu-Val-Phe-OH

A common strategy for LPPS is to synthesize dipeptide fragments and then couple them together. For H-Leu-Leu-Val-Phe-OH, this would involve the synthesis of H-Leu-Leu-OH and H-Val-Phe-OH, followed by their coupling. Protecting groups are crucial to prevent unwanted side reactions.[15]

Experimental Protocol: LPPS of H-Leu-Leu-Val-Phe-OH (Fragment Condensation)

This protocol outlines a plausible route and requires careful optimization at each step.

1. Synthesis of the Dipeptide Fragment Boc-Val-Phe-OMe:

  • Protection of Phenylalanine: Protect the C-terminus of Phenylalanine as a methyl ester (Phe-OMe) by reacting it with methanol in the presence of an acid catalyst (e.g., thionyl chloride).

  • Coupling: Couple Boc-Val-OH with Phe-OMe using a suitable coupling reagent such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) in a solvent like DCM or DMF.

  • Purification: Purify the resulting Boc-Val-Phe-OMe by extraction and crystallization or column chromatography.

2. Synthesis of the Dipeptide Fragment Boc-Leu-Leu-OH:

  • Protection of Leucine: Protect the C-terminus of one Leucine molecule as a benzyl ester (Leu-OBzl).

  • Coupling: Couple Boc-Leu-OH with Leu-OBzl using a coupling reagent like DCC/DIC.

  • Purification: Purify the Boc-Leu-Leu-OBzl intermediate.

  • Deprotection: Remove the benzyl ester via catalytic hydrogenation to yield Boc-Leu-Leu-OH.

3. Fragment Condensation to form the Tetrapeptide:

  • C-terminal Deprotection: Deprotect the methyl ester of Boc-Val-Phe-OMe via saponification (e.g., with NaOH) to yield Boc-Val-Phe-OH.

  • N-terminal Deprotection: Remove the Boc group from a portion of the Boc-Val-Phe-OMe using TFA to yield H-Val-Phe-OMe.

  • Coupling: Couple the Boc-Leu-Leu-OH fragment with the H-Val-Phe-OMe fragment using a coupling reagent that minimizes racemization, such as COMU ( (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Purification: Purify the protected tetrapeptide, Boc-Leu-Leu-Val-Phe-OMe.

4. Final Deprotection and Purification:

  • Saponification: Remove the methyl ester from the protected tetrapeptide.

  • Acidolysis: Remove the final Boc protecting group with TFA.

  • Purification: Purify the final product, H-Leu-Leu-Val-Phe-OH, using RP-HPLC.

5. Characterization:

  • Confirm the identity and purity of the final peptide using analytical HPLC and mass spectrometry.

Visualizing the LPPS Workflow

LPPS_Workflow cluster_frag1 Fragment 1: H-Val-Phe-OH cluster_frag2 Fragment 2: H-Leu-Leu-OH Boc_Val Boc-Val-OH Couple1 Couple (DCC/DIC) Boc_Val->Couple1 Phe_OMe H-Phe-OMe Phe_OMe->Couple1 Boc_Val_Phe_OMe Boc-Val-Phe-OMe Couple1->Boc_Val_Phe_OMe Deprotect_OMe Saponification Boc_Val_Phe_OMe->Deprotect_OMe Deprotect_Boc_Frag1 TFA Deprotection of Boc-Val-Phe-OMe Boc_Val_Phe_OMe->Deprotect_Boc_Frag1 Boc_Val_Phe_OH Boc-Val-Phe-OH Deprotect_OMe->Boc_Val_Phe_OH Boc_Leu Boc-Leu-OH Couple2 Couple (DCC/DIC) Boc_Leu->Couple2 Leu_OBzl H-Leu-OBzl Leu_OBzl->Couple2 Boc_Leu_Leu_OBzl Boc-Leu-Leu-OBzl Couple2->Boc_Leu_Leu_OBzl Deprotect_OBzl Hydrogenation Boc_Leu_Leu_OBzl->Deprotect_OBzl Boc_Leu_Leu_OH Boc-Leu-Leu-OH Deprotect_OBzl->Boc_Leu_Leu_OH Fragment_Coupling Fragment Condensation (HATU/COMU) Boc_Leu_Leu_OH->Fragment_Coupling H_Val_Phe_OMe H-Val-Phe-OMe Deprotect_Boc_Frag1->H_Val_Phe_OMe H_Val_Phe_OMe->Fragment_Coupling Protected_Tetrapeptide Boc-Leu-Leu-Val-Phe-OMe Fragment_Coupling->Protected_Tetrapeptide Final_Deprotection_LPPS Final Deprotection (Saponification & TFA) Protected_Tetrapeptide->Final_Deprotection_LPPS Purification_LPPS RP-HPLC Purification Final_Deprotection_LPPS->Purification_LPPS Final_Product_LPPS H-Leu-Leu-Val-Phe-OH Purification_LPPS->Final_Product_LPPS

Caption: Liquid-Phase Peptide Synthesis (LPPS) workflow for H-Leu-Leu-Val-Phe-OH via fragment condensation.

Comparative Analysis of SPPS and LPPS for H-Leu-Leu-Val-Phe-OH

The choice between SPPS and LPPS for the synthesis of H-Leu-Leu-Val-Phe-OH depends on several factors, including the desired scale of production, purity requirements, available resources, and timeline.

ParameterSolid-Phase Peptide Synthesis (SPPS)Liquid-Phase Peptide Synthesis (LPPS)
Speed & Throughput High. Amenable to automation and parallel synthesis.[13]Lower. More manual manipulations and intermediate purifications required.[8]
Ease of Operation Relatively simple due to standardized protocols and easy removal of excess reagents.[4]More complex, requiring expertise in solution-phase organic chemistry and purification techniques.[8]
Scalability Well-suited for small to medium scale (mg to g). Large-scale synthesis can be costly due to reagent and solvent consumption.[8][13]More economical for large-scale production (kg) due to lower raw material consumption per cycle.[14]
Purity of Crude Product Generally lower due to the possibility of incomplete reactions and side reactions accumulating on the resin.Potentially higher as intermediates can be purified at each step.
Overall Yield Can be lower, especially for difficult sequences, due to accumulative losses from incomplete reactions.Can be higher, particularly on a large scale, as losses are minimized through intermediate purification.
Solvent & Reagent Consumption High, due to the use of excess reagents to drive reactions to completion and extensive washing steps.[8]Generally lower, especially in optimized, large-scale processes.[13]
Handling of Hydrophobic Peptides Aggregation on the resin can be a significant issue, potentially leading to lower yields and purity.[2] Boc-SPPS may offer advantages over Fmoc-SPPS in mitigating aggregation.[2]Better suited for some hydrophobic peptides as reaction conditions can be optimized to improve solubility and prevent aggregation.[13]
Cost Cost-effective for small-scale and research purposes.Can be more cost-effective for large-scale industrial production.

Discussion and Recommendations

For the synthesis of the hydrophobic tetrapeptide H-Leu-Leu-Val-Phe-OH, both SPPS and LPPS present viable routes, each with distinct advantages and disadvantages.

SPPS is the recommended method for rapid, small-to-medium scale synthesis , such as for initial research and screening purposes. The ease of automation and the straightforward workup procedures make it an attractive option. However, the potential for aggregation of the growing hydrophobic peptide chain on the solid support is a significant concern that must be addressed. The use of specialized resins designed for hydrophobic sequences, or the Boc/Bzl strategy, could be beneficial. Careful monitoring of coupling efficiency at each step is crucial to ensure a high-quality crude product.

LPPS is the preferred method for large-scale, cost-effective production where high purity of the final product is paramount. The ability to purify intermediates allows for greater control over the final product quality. While the initial process development for LPPS is more intensive, the potential for higher overall yields and reduced waste on a large scale makes it an industrially attractive option. The fragment condensation approach described is particularly well-suited to minimize the risk of racemization during the coupling of larger peptide segments.

Conclusion

The synthesis of the hydrophobic tetrapeptide H-Leu-Leu-Val-Phe-OH can be successfully achieved by both solid-phase and liquid-phase methodologies. The optimal choice is contingent on the specific requirements of the project. For rapid, research-scale synthesis, SPPS offers a clear advantage in terms of speed and ease of use, provided that potential aggregation issues are managed. For large-scale manufacturing where purity and cost-effectiveness are the primary drivers, LPPS, despite its complexity, emerges as the more strategic and economical approach. A thorough understanding of the principles and practical considerations of each method, as outlined in this guide, will enable researchers to make an informed decision and achieve a successful synthesis of H-Leu-Leu-Val-Phe-OH.

References

  • Nowick, J.S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Genscript. (n.d.). H-Phe-Leu-Glu-Glu-Val-OH peptide. Retrieved from [Link]

  • Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2014). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Molecules, 19(3), 3547–3579. [Link]

  • Paradís-Bas, M., Tulla-Puche, J., & Albericio, F. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. Green Chemistry, 24(2), 534-554. [Link]

  • North, M., & Watson, A. J. (2018). Greening the synthesis of peptide therapeutics: An industrial perspective. Green Chemistry, 20(19), 4384-4396. [Link]

  • Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2014). Methods and protocols of modern solid phase peptide synthesis. Peptide Science, 102(3), 209-227. [Link]

  • Adesis, Inc. (2023, September 30). Solid-Phase vs. Liquid-Phase Peptide Synthesis: Capabilities and Applications. [Link]

  • Google Patents. (n.d.). US4584399A - Purification of L-phenylalanine.
  • Counterman, A. E., & Clemmer, D. E. (1999). Intrinsic Size Parameters for Val, Ile, Leu, Gln, Thr, Phe, and Trp Residues from Ion Mobility Measurements of Polyamino Acid Ions. The Journal of Physical Chemistry B, 103(47), 10429–10435. [Link]

  • Di Gioia, M. L., Leggio, A., Liguori, A., Perri, F., Siciliano, C., & Viscomi, M. C. (2023). Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). Molecules, 28(20), 7179. [Link]

  • Arts, H. J., Keizers, P. H. J., Soons, Z. J. T. M., & van den Broek, P. H. H. (2021). Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics in non-small cell lung carcinoma. Scientific Reports, 11(1), 12301. [Link]

  • Mollica, A., Pinnen, F., Stefanucci, A., & Costante, R. (2013). The Evolution of Peptide Synthesis: From Early Days to Small Molecular Machines. Current Bioactive Compounds, 9(1), 2-23. [Link]

  • Zikou, E., & Andreou, A. (2009). Multigram-Scale Synthesis of Short Peptides via a Simplified Repetitive Solution-Phase Procedure. Organic Process Research & Development, 13(4), 655–660. [Link]

  • Di Gioia, M. L., Leggio, A., Liguori, A., Perri, F., Siciliano, C., & Viscomi, M. C. (2023). Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). Molecules, 28(20), 7179. [Link]

  • ResearchGate. (n.d.). Mass spectrum obtained from a mixture of phenylalanine (Phe), proline (Pro) and CuCl2. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of an HPLC method for phenyalanine and tyrosine quantization in dried blood spot. Retrieved from [Link]

  • BioDuro. (2023, June 18). Solid-Phase or Liquid-Phase? How Has Peptide Synthesis Revolutionized Drug Discovery?. [Link]

  • Chemistry LibreTexts. (2023, September 30). 26.7: Peptide Synthesis. [Link]

  • GenScript. (2023, July 11). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. [Link]

  • ResearchGate. (n.d.). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]

  • Bowie, J. H., & Stringer, M. B. (1986). A Simple Method for Differentiating Leu and Ile in Peptides. The Negative-Ion Mass Spectra of [M-H]-. Rapid Communications in Mass Spectrometry, 1(1), 17-18. [Link]

  • Waters Corporation. (n.d.). Synthetic Peptide Impurity Analysis on Waters Reversed-Phase Columns. Retrieved from [Link]

  • Google Patents. (n.d.). US5516891A - Liquid phase synthesis of peptides and peptide derivatives.

Sources

A Head-to-Head Comparison: Benchmarking the Novel Tetrapeptide H-Leu-Leu-Val-Phe-OH Against Bortezomib for Proteasome Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of targeted therapeutics, the ubiquitin-proteasome pathway (UPP) remains a pivotal target, particularly in oncology.[1][2] The clinical success of proteasome inhibitors has spurred the search for novel compounds with improved efficacy and alternative kinetic profiles. This guide introduces H-Leu-Leu-Val-Phe-OH, a synthetic tetrapeptide with a structural rationale for potential proteasome interaction. We present a comprehensive framework for its initial characterization and benchmarking against the established, FDA-approved proteasome inhibitor, Bortezomib.[3][4] This document provides detailed, field-tested protocols for both in vitro enzymatic and cell-based viability assays, designed to deliver a robust, comparative dataset for researchers in drug development.

Introduction: The Rationale for Investigating H-Leu-Leu-Val-Phe-OH

The ubiquitin-proteasome pathway is a critical cellular machinery responsible for degrading misfolded or unnecessary proteins, thereby maintaining cellular homeostasis.[1][5] Its inhibition leads to the accumulation of pro-apoptotic factors, cell cycle arrest, and eventual cell death, a mechanism effectively exploited in cancer therapy.[6][7]

The peptide H-Leu-Leu-Val-Phe-OH (LLVF) is a novel investigational molecule. While not extensively characterized in public literature, its sequence, composed of hydrophobic amino acids (Leucine, Valine, Phenylalanine), suggests a potential to mimic substrates of the proteasome's chymotrypsin-like (CT-L) catalytic subunit.[8][9] This subunit preferentially cleaves peptide bonds following large hydrophobic residues. Many known peptide-based proteasome inhibitors leverage such sequences to achieve binding at the active site. Therefore, we hypothesize that H-Leu-Leu-Val-Phe-OH may act as a competitive inhibitor of the 20S proteasome.

To validate this hypothesis and quantify its potential, a direct comparison against a "gold standard" is scientifically imperative.

The Benchmark: Bortezomib (Velcade®)

Bortezomib is a first-in-class, reversible inhibitor of the 26S proteasome's chymotrypsin-like subunit.[3][7] Its approval for treating multiple myeloma and mantle cell lymphoma validated the proteasome as a therapeutic target and established a benchmark for all subsequent inhibitors.[3] Its well-defined mechanism of action and extensive clinical data make it the ideal compound against which to evaluate the potency and cellular activity of H-Leu-Leu-Val-Phe-OH.[3][10]

Experimental Design & Workflow

Our comparative analysis is built on a two-tiered approach:

  • Biochemical Assay: To determine the direct inhibitory effect on the isolated 20S proteasome enzyme.

  • Cell-Based Assay: To assess the downstream cytotoxic effect in a relevant cancer cell line.

This dual-assay strategy ensures that we measure both target engagement (in vitro) and a physiologically relevant outcome (cell death).

G cluster_0 Tier 1: Biochemical Assay cluster_1 Tier 2: Cell-Based Assay nodeA Prepare 20S Proteasome Enzyme & Fluorogenic Substrate (Suc-LLVY-AMC) nodeB Incubate with serial dilutions of H-Leu-Leu-Val-Phe-OH vs. Bortezomib nodeA->nodeB nodeC Measure AMC Fluorescence (Ex/Em: 360/460 nm) nodeB->nodeC nodeD Calculate IC50 Value (Direct Inhibition) nodeC->nodeD nodeH Calculate EC50 Value (Cytotoxicity) nodeD->nodeH Compare Potency nodeE Culture RPMI 8226 Cells (Multiple Myeloma Line) nodeF Treat cells with serial dilutions of H-Leu-Leu-Val-Phe-OH vs. Bortezomib for 72h nodeE->nodeF nodeG Perform MTT Cell Viability Assay nodeF->nodeG nodeG->nodeH

Caption: Experimental workflow for benchmarking H-Leu-Leu-Val-Phe-OH.

Detailed Methodologies

In Vitro 20S Proteasome Inhibition Assay

Principle: This assay quantifies the chymotrypsin-like activity of purified 20S proteasome using a specific fluorogenic substrate, Suc-LLVY-AMC.[11][12][13] In the presence of an active proteasome, the substrate is cleaved, releasing the highly fluorescent 7-Amino-4-methylcoumarin (AMC) molecule.[14] An inhibitor will block this cleavage, resulting in a reduced fluorescent signal. The potency of the inhibitor is determined by calculating the concentration required to inhibit 50% of the enzyme's activity (IC50).

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES (pH 7.8), 10 mM NaCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA.

    • Substrate Stock: Prepare a 10 mM stock of Suc-LLVY-AMC in DMSO.

    • Enzyme: Reconstitute purified human 20S proteasome to a stock concentration of 1 µg/µL in assay buffer.

    • Test Compounds: Prepare 10 mM stock solutions of H-Leu-Leu-Val-Phe-OH and Bortezomib in DMSO. Create a 10-point serial dilution series for each compound.

  • Assay Procedure:

    • Add 2 µL of each compound dilution (or DMSO for vehicle control) to wells of a black, 96-well microplate.

    • Add 88 µL of Assay Buffer to each well.

    • Add 5 µL of 20S proteasome (final concentration ~2.5 µg/mL) to all wells except the blank.

    • Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding 5 µL of Suc-LLVY-AMC substrate (final concentration 100 µM).[15]

    • Immediately place the plate in a fluorescence plate reader.

  • Data Acquisition:

    • Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) every 2 minutes for 60 minutes at 37°C.[14][15]

    • Calculate the reaction rate (Vmax) from the linear portion of the kinetic curve for each well.

  • Data Analysis:

    • Normalize the reaction rates to the vehicle control (100% activity).

    • Plot the normalized activity against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Cell-Based Cytotoxicity Assay (MTT Assay)

Principle: The MTT assay is a colorimetric method used to assess cell viability. Viable, metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells. By treating cells with a cytotoxic agent, a dose-dependent decrease in formazan production can be measured, allowing for the calculation of the half-maximal effective concentration (EC50).

Cell Line Selection: The RPMI 8226 human multiple myeloma cell line is selected for this study.[16][17] This cell line is a well-established model for studying myeloma and is known to be sensitive to proteasome inhibitors like Bortezomib.[18]

Protocol:

  • Cell Culture:

    • Culture RPMI 8226 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) at 37°C in a 5% CO2 incubator.[16]

    • Maintain cells in suspension at a density between 0.4 - 1.0 x 10^6 cells/mL.[16]

  • Assay Procedure:

    • Seed 100 µL of cell suspension into a clear 96-well plate at a density of 1 x 10^5 cells/mL (10,000 cells/well).[19]

    • Prepare serial dilutions of H-Leu-Leu-Val-Phe-OH and Bortezomib in culture medium.

    • Add 10 µL of the compound dilutions to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

    • Incubate the plate for 72 hours at 37°C with 5% CO2.[20]

  • MTT Addition and Measurement:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[19][21]

    • Incubate for 4 hours at 37°C, allowing formazan crystals to form.[19][21]

    • Add 100 µL of Solubilization Solution (e.g., 10% SDS in 0.01M HCl) to each well to dissolve the crystals.[21]

    • Incubate overnight at room temperature in the dark, ensuring complete dissolution.

    • Read the absorbance at 570 nm using a microplate spectrophotometer.

  • Data Analysis:

    • Subtract the blank absorbance from all readings.

    • Normalize the data to the vehicle control wells (100% viability).

    • Plot the percent viability against the logarithm of the compound concentration and fit to a dose-response curve to determine the EC50 value.

Comparative Data Summary

The following table presents hypothetical, yet realistic, data to illustrate the expected output from these experiments.

CompoundTargetAssay TypeKey MetricValue
H-Leu-Leu-Val-Phe-OH 20S ProteasomeIn Vitro Enzyme AssayIC50 250 nM
Bortezomib 20S ProteasomeIn Vitro Enzyme AssayIC50 5 nM
H-Leu-Leu-Val-Phe-OH RPMI 8226 CellsCell Viability (MTT)EC50 1.5 µM
Bortezomib RPMI 8226 CellsCell Viability (MTT)EC50 20 nM

Interpretation: In this illustrative dataset, Bortezomib shows significantly higher potency both at the enzymatic and cellular level. The novel peptide, while active in the nanomolar (enzymatic) and low micromolar (cellular) range, is approximately 50-75 times less potent. This data provides a clear quantitative benchmark of the peptide's activity relative to the clinical standard.

Mechanistic Context: The Ubiquitin-Proteasome Pathway

Both compounds exert their effects by intervening in the UPP, the primary pathway for regulated protein degradation in eukaryotic cells.[22]

G Protein Target Protein E3 E3 Ligase Protein->E3 Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 ATP E2 E2 Conjugating Enzyme E1->E2 E2->E3 PolyUb Poly-Ubiquitinated Protein E3->PolyUb Ub Transfer Proteasome 26S Proteasome PolyUb->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation Apoptosis Accumulation of Pro-Apoptotic Proteins (e.g., p53, IκB) Proteasome->Apoptosis Inhibitor H-Leu-Leu-Val-Phe-OH Bortezomib Inhibitor->Proteasome CellDeath Cell Cycle Arrest & Apoptosis Apoptosis->CellDeath

Caption: The Ubiquitin-Proteasome Pathway and the site of inhibition.

As the diagram illustrates, the process begins with the tagging of a target protein with multiple ubiquitin molecules by a cascade of E1, E2, and E3 enzymes.[5][23] The poly-ubiquitinated protein is then recognized and degraded by the 26S proteasome.[23] H-Leu-Leu-Val-Phe-OH and Bortezomib block the catalytic core of the proteasome, preventing this degradation. This leads to the accumulation of key regulatory proteins, disrupting downstream signaling and ultimately triggering apoptosis.[10]

References

  • Ubiquitin-Proteasome Pathway. (n.d.). Creative Diagnostics. Retrieved January 26, 2026, from [Link]

  • Proteasome Assay in Cell Lysates. (2016). Methods in Molecular Biology. Retrieved January 26, 2026, from [Link]

  • 20S Proteasome Activity Assay Kit. (n.d.). Millipore Sigma. Retrieved January 26, 2026, from [Link]

  • Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications. (2020). Cancer Chemotherapy and Pharmacology. Retrieved January 26, 2026, from [Link]

  • H-Val-Leu-Leu-Ala-Ile-Ile-Phe-OH. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

  • Proteasome Activity Fluorometric Assay Kit I. (n.d.). UBPBio. Retrieved January 26, 2026, from [Link]

  • Fluorescence-based proteasome activity profiling. (2014). Methods in Molecular Biology. Retrieved January 26, 2026, from [Link]

  • Bortezomib. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]

  • Cellosaurus cell line RPMI-8226 (CVCL_0014). (n.d.). Cellosaurus. Retrieved January 26, 2026, from [Link]

  • The ubiquitin-proteasome pathway: The complexity and myriad functions of proteins death. (1999). Proceedings of the National Academy of Sciences. Retrieved January 26, 2026, from [Link]

  • RPMI-8226. (n.d.). Leibniz Institute DSMZ. Retrieved January 26, 2026, from [Link]

  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. Retrieved January 26, 2026, from [Link]

  • H-Leu-Leu-Glu-Tyr-Val-Phe-OH. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

  • What is the mechanism of Bortezomib? (2024). Patsnap Synapse. Retrieved January 26, 2026, from [Link]

  • Bortezomib (Velcade) Mechanism of Action. (2023). YouTube. Retrieved January 26, 2026, from [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual. Retrieved January 26, 2026, from [Link]

  • Proteasome. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]

  • Bortezomib. (2023). StatPearls. Retrieved January 26, 2026, from [Link]

  • Growth inhibition of RPMI 8226 human myeloma cells by peripheral blood lymphocytes. (1991). Clinical and Experimental Immunology. Retrieved January 26, 2026, from [Link]

  • Proteasomes: Isolation and Activity Assays. (2012). Current Protocols in Cell Biology. Retrieved January 26, 2026, from [Link]

  • Amino acid structure and classifications. (n.d.). Khan Academy. Retrieved January 26, 2026, from [Link]

  • Amino acid. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]

  • RPMI-8226 (Multiple Myeloma). (n.d.). Imanis Life Sciences. Retrieved January 26, 2026, from [Link]

  • BCMA Knockout RPMI-8226 Cell Line. (n.d.). BPS Bioscience. Retrieved January 26, 2026, from [Link]

Sources

A Comparative Guide to Solution-Phase versus Solid-Phase Synthesis for the Tetrapeptide LLVF

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis of peptides is a cornerstone of innovation. The choice of synthetic strategy can profoundly impact the efficiency, purity, and scalability of production. This guide provides an in-depth comparison of two primary methodologies—solution-phase and solid-phase synthesis—as applied to the preparation of the tetrapeptide Leu-Leu-Val-Phe (LLVF). Through a detailed examination of the theoretical underpinnings, practical workflows, and expected outcomes of each approach, this document aims to equip scientists with the knowledge to make informed decisions for their peptide synthesis projects.

The Significance of LLVF

The tetrapeptide LLVF, composed of Leucine, Leucine, Valine, and Phenylalanine, represents a sequence of hydrophobic amino acids. Such peptides are of significant interest in biochemical and pharmaceutical research, often serving as fragments of larger proteins, as signaling molecules, or as building blocks for more complex structures. The synthesis of hydrophobic peptides like LLVF can present challenges, including poor solubility and a propensity for aggregation, making the choice of synthesis method particularly critical.

Core Principles: A Tale of Two Phases

The fundamental difference between solution-phase and solid-phase peptide synthesis (SPPS) lies in the physical state of the peptide chain during its assembly.

Solution-Phase Synthesis , the classical approach, involves the stepwise coupling of amino acids in a homogenous liquid medium.[1] Each intermediate dipeptide, tripeptide, and so on, is isolated and purified before the subsequent amino acid is added.[1] This method offers flexibility in reaction conditions and is amenable to large-scale production.[2]

Solid-Phase Peptide Synthesis (SPPS) , pioneered by Bruce Merrifield, involves anchoring the C-terminal amino acid to an insoluble polymer resin.[3] The peptide chain is then elongated by the sequential addition of protected amino acids.[3] A key advantage of this method is the simplification of purification; excess reagents and byproducts are removed by simple washing and filtration of the resin.[3]

Workflow Comparison: A Visual Guide

The distinct workflows of solution-phase and solid-phase synthesis for LLVF are illustrated below.

Solution_Phase_Workflow cluster_0 Dipeptide 1 Synthesis (Val-Phe) cluster_1 Dipeptide 2 Synthesis (Leu-Leu) cluster_2 Tetrapeptide Synthesis (Leu-Leu-Val-Phe) Boc-Val-OH Boc-Val-OH Couple_1 Coupling (DCC/HOBt) Boc-Val-OH->Couple_1 H-Phe-OMe H-Phe-OMe H-Phe-OMe->Couple_1 Boc-Val-Phe-OMe Boc-Val-Phe-OMe Couple_1->Boc-Val-Phe-OMe Deprotect_Boc_1 Boc Deprotection (TFA) Boc-Val-Phe-OMe->Deprotect_Boc_1 H-Val-Phe-OMe H-Val-Phe-OMe Deprotect_Boc_1->H-Val-Phe-OMe Couple_3 Fragment Coupling (DCC/HOBt) H-Val-Phe-OMe->Couple_3 Boc-Leu-OH_1 Boc-Leu-OH Couple_2 Coupling (DCC/HOBt) Boc-Leu-OH_1->Couple_2 H-Leu-OMe H-Leu-OMe H-Leu-OMe->Couple_2 Boc-Leu-Leu-OMe Boc-Leu-Leu-OMe Couple_2->Boc-Leu-Leu-OMe Saponification Saponification (NaOH) Boc-Leu-Leu-OMe->Saponification Boc-Leu-Leu-OH Boc-Leu-Leu-OH Saponification->Boc-Leu-Leu-OH Boc-Leu-Leu-OH->Couple_3 Boc-LLVF-OMe Boc-Leu-Leu-Val-Phe-OMe Couple_3->Boc-LLVF-OMe Final_Deprotection Final Deprotection (TFA & Saponification) Boc-LLVF-OMe->Final_Deprotection LLVF H-Leu-Leu-Val-Phe-OH Final_Deprotection->LLVF

Caption: Solution-Phase Synthesis Workflow for LLVF.

Solid_Phase_Workflow Start Start with Phe-Resin Fmoc_Deprotection_1 Fmoc Deprotection (Piperidine) Start->Fmoc_Deprotection_1 Wash_1 Wash Fmoc_Deprotection_1->Wash_1 Couple_Val Couple Fmoc-Val-OH Wash_1->Couple_Val Wash_2 Wash Couple_Val->Wash_2 Fmoc_Deprotection_2 Fmoc Deprotection (Piperidine) Wash_2->Fmoc_Deprotection_2 Wash_3 Wash Fmoc_Deprotection_2->Wash_3 Couple_Leu_1 Couple Fmoc-Leu-OH Wash_3->Couple_Leu_1 Wash_4 Wash Couple_Leu_1->Wash_4 Fmoc_Deprotection_3 Fmoc Deprotection (Piperidine) Wash_4->Fmoc_Deprotection_3 Wash_5 Wash Fmoc_Deprotection_3->Wash_5 Couple_Leu_2 Couple Fmoc-Leu-OH Wash_5->Couple_Leu_2 Wash_6 Wash Couple_Leu_2->Wash_6 Cleavage Cleavage from Resin (TFA Cocktail) Wash_6->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Solid-Phase Peptide Synthesis Workflow for LLVF.

Quantitative and Qualitative Comparison

The choice between solution-phase and solid-phase synthesis often involves a trade-off between several key parameters. The following table provides a comparative summary for the synthesis of the tetrapeptide LLVF.

ParameterSolution-Phase SynthesisSolid-Phase Peptide Synthesis (SPPS)
Overall Yield Potentially higher for short peptides due to purification of intermediates, but can be lower due to material loss during transfers and purifications. Expected: 40-60%.Generally lower overall yield for the final crude product due to the cumulative effect of incomplete reactions.[4] Expected crude yield: ~70-80%, Post-purification yield: ~20-40%.[4]
Purity of Crude Product Higher purity of intermediates at each step. Final product purity before final purification can be variable.Lower purity of the crude product, containing deletion and truncated sequences. Requires extensive final purification.[5]
Synthesis Time Significantly longer due to the need for isolation and purification of each intermediate peptide.Much faster, as the cycle of deprotection, washing, and coupling is streamlined and can be automated.
Scalability More readily scalable to large, multi-kilogram quantities.Scalable, but can be limited by the capacity and cost of the solid support resin.
Cost Can be more cost-effective for large-scale production due to lower reagent and solvent consumption per cycle.Higher cost for reagents (excess amino acids and coupling agents) and the solid support.
Purification Labor-intensive purification (crystallization or chromatography) required at each step.Simplified purification during synthesis (washing), but requires a highly efficient final purification step (typically RP-HPLC).[5]
Automation Difficult to automate due to the varied purification steps.Readily automated, allowing for high-throughput synthesis.
Handling of Hydrophobic Peptides Solubility issues of growing peptide chain can be a significant challenge.The solid support can help to mitigate some solubility issues, but aggregation on the resin can still occur.

Experimental Protocols

To provide a practical context for this comparison, the following are representative, detailed protocols for the synthesis of LLVF using both solution-phase and solid-phase methods.

Solution-Phase Synthesis of LLVF: A Stepwise Approach

This protocol employs a Boc (tert-butyloxycarbonyl) protection strategy with DCC (dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) as coupling agents to minimize racemization.[6]

1. Synthesis of Boc-Leu-Leu-OMe:

  • To a solution of Boc-Leu-OH (1.0 eq) and H-Leu-OMe·HCl (1.0 eq) in dichloromethane (DCM), add N-methylmorpholine (NMM) (1.0 eq) at 0°C.

  • Add HOBt (1.1 eq) and DCC (1.1 eq) and stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.

  • Filter the dicyclohexylurea (DCU) byproduct and wash the filtrate with 1N HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Boc-Leu-Leu-OMe.[7][8]

2. Saponification of Boc-Leu-Leu-OMe:

  • Dissolve Boc-Leu-Leu-OMe in a mixture of methanol and 1N NaOH (excess).

  • Stir at room temperature and monitor the reaction by TLC.

  • Once complete, remove the methanol under reduced pressure, acidify the aqueous solution with 1N HCl to pH 2-3, and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield Boc-Leu-Leu-OH.[9]

3. Synthesis of H-Val-Phe-OMe:

  • Synthesize Boc-Val-Phe-OMe following the procedure in step 1, using Boc-Val-OH and H-Phe-OMe·HCl.

  • Dissolve the purified Boc-Val-Phe-OMe in a solution of 4N HCl in dioxane or trifluoroacetic acid (TFA) in DCM to remove the Boc group.

  • Stir for 1-2 hours at room temperature.

  • Evaporate the solvent to obtain H-Val-Phe-OMe as the hydrochloride or trifluoroacetate salt.

4. Coupling of Boc-Leu-Leu-OH and H-Val-Phe-OMe:

  • Couple Boc-Leu-Leu-OH (1.0 eq) and H-Val-Phe-OMe salt (1.0 eq) using the DCC/HOBt/NMM procedure described in step 1.

  • Purify the resulting protected tetrapeptide, Boc-Leu-Leu-Val-Phe-OMe, by silica gel chromatography.

5. Final Deprotection of LLVF:

  • Treat the purified Boc-Leu-Leu-Val-Phe-OMe with 4N HCl in dioxane or TFA in DCM to remove the N-terminal Boc group.

  • Subsequently, perform saponification as described in step 2 to hydrolyze the C-terminal methyl ester.

  • Purify the final product, H-Leu-Leu-Val-Phe-OH, by recrystallization or preparative RP-HPLC.

Solid-Phase Synthesis of LLVF: An Efficient Alternative

This protocol utilizes an Fmoc (9-fluorenylmethyloxycarbonyl) strategy on a pre-loaded Wang or Rink Amide resin.

1. Resin Preparation:

  • Swell Fmoc-Phe-Wang resin (or Rink Amide resin for a C-terminal amide) in dimethylformamide (DMF) for 1 hour in a reaction vessel.[10]

2. Synthesis Cycle (repeated for Val, Leu, and Leu):

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group.[10]

  • Washing: Wash the resin thoroughly with DMF to remove excess piperidine and the cleaved Fmoc-adduct.[11]

  • Coupling:

    • Pre-activate Fmoc-amino acid (Val, Leu, or Leu) (3-5 eq) with a coupling agent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3-5 eq) and a base like diisopropylethylamine (DIPEA) (6-10 eq) in DMF.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.[11]

3. Cleavage and Final Deprotection:

  • After the final coupling and washing steps, dry the resin.

  • Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers to protect sensitive residues. A common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v).

  • Stir the mixture for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the crude peptide.

  • Precipitate the crude peptide by adding cold diethyl ether, centrifuge, and wash the peptide pellet with cold ether.

4. Purification:

  • Dissolve the crude peptide in a suitable solvent system (e.g., water/acetonitrile with 0.1% TFA).

  • Purify the peptide by preparative reversed-phase high-performance liquid chromatography (RP-HPLC).[5]

  • Lyophilize the pure fractions to obtain the final LLVF peptide as a white powder.

Conclusion: Selecting the Optimal Strategy

The choice between solution-phase and solid-phase synthesis for the tetrapeptide LLVF is contingent upon the specific goals of the project.

Solid-phase peptide synthesis is generally the preferred method for the laboratory-scale synthesis of LLVF. Its speed, ease of purification during the synthesis cycles, and amenability to automation make it highly efficient for producing moderate quantities of the peptide for research and initial screening purposes.

Solution-phase synthesis becomes a more attractive option when large quantities (multi-gram to kilogram scale) of LLVF are required. Its scalability and potentially lower cost of goods at a large scale are significant advantages.[2] However, the time-intensive nature and the challenges associated with the purification of intermediates for a hydrophobic peptide like LLVF must be carefully considered.

Ultimately, a thorough understanding of the principles, advantages, and limitations of each method, as presented in this guide, will empower researchers to select the most appropriate and effective strategy for their LLVF synthesis endeavors.

References

  • Chemistry LibreTexts. (2021, October 28). Peptide Synthesis- Solution-Phase. Retrieved from [Link]

  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(1), 120-131. [Link]

  • Wipf, P., & Venkatraman, S. (1996). Solution-Phase Synthesis of a Hindered N-Methylated Tetrapeptide Using Bts-Protected Amino Acid Chlorides: Efficient Coupling and Methylation Steps Allow Purification by Extraction. The Journal of Organic Chemistry, 61(23), 8004-8005. [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]

  • Google Patents. (n.d.). EP0523461A2 - Process for the saponification of aminoacid-/peptide ester.
  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. [Link]

  • ResearchGate. (n.d.). Scheme 4-4: Saponification reaction performed to convert methyl ester... Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for Boc-Phe-Leu-OMe synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. RSC Advances. [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • ResearchGate. (2015, February 4). How can I calculate theoretical peptide yield on SPPS? Any Formula? Retrieved from [Link]

  • Pearson. (2023, November 20). Show the steps in the synthesis of the tetrapeptide in Problem 34, using Merrifield's method. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of (a) Boc-Leu-Gly-OMe. Retrieved from [Link]

  • Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Introduction to Peptide Synthesis. Retrieved from [Link]

  • ACS Omega. (2021, February 26). Total Synthesis and Conformational Analysis of Naturally Occurring Lipovelutibols along with Lead Optimization of Lipovelutibol D. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. Retrieved from [Link]

  • Houben-Weyl. (n.d.). 7.4 Racemization Assays. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]

Sources

A Comprehensive Guide to Validating the Functional Activity of H-Leu-Leu-Val-Phe-OH and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug discovery and peptide therapeutics, the journey from a synthesized peptide to a validated functional molecule is paved with rigorous experimental scrutiny. This guide provides an in-depth technical comparison of functional assays for the synthetic tetrapeptide H-Leu-Leu-Val-Phe-OH, a molecule characterized by its pronounced hydrophobicity. We will explore methodologies to assess its potential biological activities, focusing on membrane interaction and antimicrobial effects, and delve into its capacity as a modulator of protein-protein interactions. This document is designed to equip researchers, scientists, and drug development professionals with the rationale and practical steps for robustly validating the function of this peptide and its structural analogs.

Introduction to H-Leu-Leu-Val-Phe-OH: A Hydrophobic Tetrapeptide of Interest

H-Leu-Leu-Val-Phe-OH is a synthetic tetrapeptide with the sequence Leucine-Leucine-Valine-Phenylalanine.[1] Its composition of exclusively hydrophobic amino acids dictates its physicochemical properties and likely modes of biological action.[2][3] Such peptides are often investigated for their ability to interact with biological membranes, a key feature of many antimicrobial and cell-penetrating peptides.[2][4] Furthermore, the specific sequence may mimic motifs involved in protein-protein interactions (PPIs), suggesting a potential role as a competitive modulator.[1][5][6]

This guide will focus on a multi-pronged approach to functionally characterize H-Leu-Leu-Val-Phe-OH. We will present detailed protocols for a suite of assays, each designed to provide a piece of the functional puzzle. For comparative analysis, we will introduce two hypothetical analogs:

  • Analog 1 (LLVF-NH2): H-Leu-Leu-Val-Phe-NH2. The C-terminal amidation neutralizes the negative charge of the carboxyl group, increasing the overall hydrophobicity and potentially enhancing membrane interaction.

  • Analog 2 (K-LLVF): H-Lys-Leu-Leu-Val-Phe-OH. The addition of a positively charged lysine residue at the N-terminus introduces an amphipathic character, which is common in many antimicrobial peptides.

The following sections will provide a detailed examination of key functional assays, their underlying principles, and how to interpret the data to build a comprehensive functional profile of H-Leu-Leu-Val-Phe-OH and its derivatives.

Assessing Antimicrobial Activity: The First Line of Functional Inquiry

Given the hydrophobic nature of H-Leu-Leu-Val-Phe-OH, a primary hypothesis is its potential as an antimicrobial agent. The following assays are fundamental to validating this activity.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for quantifying the antimicrobial potency of a compound. It determines the lowest concentration of the peptide required to inhibit the visible growth of a microorganism.

Experimental Protocol: Broth Microdilution MIC Assay
  • Preparation of Bacterial Inoculum: Culture the desired bacterial strains (e.g., Escherichia coli and Staphylococcus aureus) overnight in appropriate broth (e.g., Mueller-Hinton Broth - MHB). Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the assay wells.

  • Peptide Preparation: Dissolve H-Leu-Leu-Val-Phe-OH and its analogs in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Prepare a series of two-fold serial dilutions in MHB in a 96-well microtiter plate.

  • Incubation: Add the bacterial inoculum to each well containing the peptide dilutions. Include positive controls (bacteria in broth without peptide) and negative controls (broth only).

  • Reading the Results: Incubate the plate at 37°C for 18-24 hours. The MIC is the lowest peptide concentration at which no visible bacterial growth is observed.

Data Presentation and Interpretation
CompoundMIC against E. coli (µg/mL)MIC against S. aureus (µg/mL)
H-Leu-Leu-Val-Phe-OH>12864
Analog 1 (LLVF-NH2)6432
Analog 2 (K-LLVF)168
Ampicillin (Control)40.5

The hypothetical data suggest that H-Leu-Leu-Val-Phe-OH has weak antimicrobial activity, primarily against the Gram-positive S. aureus. The increased hydrophobicity of Analog 1 (LLVF-NH2) appears to enhance this activity. The introduction of a positive charge in Analog 2 (K-LLVF) significantly improves potency against both bacterial species, a common characteristic of antimicrobial peptides that interact with negatively charged bacterial membranes.

Time-Kill Kinetic Assay

This assay provides a dynamic view of antimicrobial activity, revealing whether a peptide is bacteriostatic (inhibits growth) or bactericidal (kills bacteria) and the rate at which this occurs.

Experimental Protocol
  • Preparation: Prepare bacterial cultures and peptide solutions at concentrations relative to their determined MICs (e.g., 1x, 2x, and 4x MIC).

  • Incubation and Sampling: Add the peptide to the bacterial culture at time zero. At specified time intervals (e.g., 0, 1, 2, 4, 6, and 24 hours), withdraw aliquots from each culture.

  • Quantification: Perform serial dilutions of the aliquots and plate them on agar plates. After overnight incubation, count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot log10 CFU/mL versus time. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL.

A visual representation of the expected workflow is provided below.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_bac Bacterial Culture (log phase) mix Mix Peptide and Bacteria (Time = 0) prep_bac->mix prep_pep Peptide Solutions (0, 1x, 2x, 4x MIC) prep_pep->mix inc Incubate at 37°C mix->inc sample Sample at Timepoints (0, 1, 2, 4, 6, 24h) inc->sample dilute Serial Dilution sample->dilute plate Plate on Agar dilute->plate count Count CFU plate->count plot Plot log10 CFU/mL vs. Time count->plot caption Time-Kill Assay Workflow

Caption: Time-Kill Assay Workflow

Probing Membrane Interaction: Mechanism of Action

The antimicrobial activity of many peptides is linked to their ability to disrupt bacterial cell membranes. The following assays can validate this mechanism for H-Leu-Leu-Val-Phe-OH and its analogs.

Cytoplasmic Membrane Depolarization Assay

This assay measures the peptide's ability to disrupt the membrane potential of bacterial cells using a voltage-sensitive dye.

Experimental Protocol
  • Bacterial Preparation: Harvest mid-log phase bacteria, wash, and resuspend in buffer.

  • Dye Loading: Incubate the bacterial suspension with a membrane potential-sensitive dye, such as DiSC3(5), until a stable fluorescence signal is achieved.

  • Peptide Addition: Add the peptides at various concentrations to the dye-loaded bacterial suspension.

  • Fluorescence Measurement: Monitor the change in fluorescence over time using a fluorometer. Depolarization of the membrane leads to the release of the dye and an increase in fluorescence.

Calcein Leakage Assay from Model Vesicles

This assay uses artificial lipid vesicles (liposomes) that mimic bacterial or mammalian cell membranes to assess the peptide's membrane-disrupting capabilities in a controlled, cell-free system.

Experimental Protocol
  • Vesicle Preparation: Prepare large unilamellar vesicles (LUVs) encapsulating the fluorescent dye calcein at a self-quenching concentration. The lipid composition can be tailored to mimic bacterial (e.g., with phosphatidylglycerol) or mammalian (e.g., with phosphatidylcholine and cholesterol) membranes.

  • Assay Setup: Dilute the calcein-loaded LUVs in a buffer.

  • Peptide Treatment: Add the peptides to the vesicle suspension.

  • Fluorescence Monitoring: Measure the increase in fluorescence as the peptide disrupts the vesicle membrane, causing calcein to leak out and become de-quenched. The percentage of leakage is calculated relative to the fluorescence after complete lysis of the vesicles with a detergent like Triton X-100.

Comparative Data on Membrane Selectivity
Compound% Calcein Leakage from Bacterial Mimic Vesicles% Calcein Leakage from Mammalian Mimic Vesicles
H-Leu-Leu-Val-Phe-OH35%15%
Analog 1 (LLVF-NH2)55%25%
Analog 2 (K-LLVF)85%10%
Melittin (Control)95%90%

These hypothetical results suggest that Analog 2 (K-LLVF) is not only more potent but also more selective for bacterial-like membranes, a desirable characteristic for a therapeutic antimicrobial peptide. Melittin, a known non-selective membrane-lytic peptide, serves as a positive control.

Investigating the Modulation of Protein-Protein Interactions

Beyond membrane disruption, peptides like H-Leu-Leu-Val-Phe-OH can be designed to interfere with protein-protein interactions (PPIs) by mimicking binding motifs.[7][8] Validating this function requires a targeted approach, assuming a hypothetical PPI target has been identified.

Co-Immunoprecipitation (Co-IP) Assay

Co-IP is a classic technique to study protein interactions in a cellular context. This assay can determine if H-Leu-Leu-Val-Phe-OH can disrupt the interaction between two target proteins.

Experimental Workflow

G cluster_prep Cell Culture & Lysis cluster_ip Immunoprecipitation cluster_analysis Analysis cells Culture cells expressing Target A and Target B treat Treat with Peptide (or vehicle control) cells->treat lyse Lyse cells treat->lyse antibody Add anti-Target A antibody lyse->antibody beads Add Protein A/G beads antibody->beads wash Wash beads beads->wash elute Elute proteins wash->elute sds SDS-PAGE elute->sds western Western Blot for Target B sds->western caption Co-IP Workflow for PPI Inhibition

Caption: Co-IP Workflow for PPI Inhibition

A reduction in the amount of Target B detected in the western blot for the peptide-treated sample compared to the control would indicate that the peptide has disrupted the interaction between Target A and Target B.

Surface Plasmon Resonance (SPR)

SPR is a powerful biophysical technique for the real-time, label-free analysis of molecular interactions. It can provide quantitative data on the binding affinity and kinetics of the peptide to a target protein.

Experimental Protocol
  • Immobilization: Covalently immobilize one of the target proteins (the "ligand") onto the surface of an SPR sensor chip.

  • Binding Analysis: Flow solutions of the other target protein (the "analyte") over the sensor surface in the presence and absence of H-Leu-Leu-Val-Phe-OH.

  • Data Interpretation: A decrease in the binding response of the analyte in the presence of the peptide indicates competitive inhibition. By analyzing the binding curves at different concentrations, the binding affinity (KD) of the peptide to the ligand can be determined.

Conclusion: Building a Functional Profile

The validation of a peptide's function is a systematic process of hypothesis testing. For a hydrophobic tetrapeptide like H-Leu-Leu-Val-Phe-OH, the most logical starting points are the investigation of its antimicrobial and membrane-disrupting properties. The comparative analysis with rationally designed analogs, such as the amidated and charged derivatives, provides crucial insights into the structure-activity relationship.

Should these initial screens prove negative or inconclusive, exploring its potential as a modulator of protein-protein interactions is a valid next step, although this requires a known or predicted biological target. The suite of assays described in this guide, from the foundational MIC assay to the sophisticated SPR analysis, provides a robust framework for elucidating the functional role of H-Leu-Leu-Val-Phe-OH and guiding its future development as a potential therapeutic agent.

References
  • Patel, D., et al. (2020). Novel Leu-Val Based Dipeptide as Antimicrobial and Antimalarial Agents: Synthesis and Molecular Docking. Frontiers in Chemistry, 8, 582531.
  • Bessalle, D., et al. (2014). Comparison between the behavior of different hydrophobic peptides allowing membrane anchoring of proteins. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1838(1 Pt B), 386-396.
  • Perkins, J., et al. (2020). Phenylalanine Increases Membrane Permeability. The Journal of Physical Chemistry B, 124(30), 6546-6554.
  • Gerritsen, W. J., et al. (2016). Modulation of Protein–Protein Interactions for the Development of Novel Therapeutics. Molecular Therapy, 24(2), 244-255.
  • Arkin, M. R., et al. (2014). Small-molecule inhibitors of protein-protein interactions: progressing toward the reality. Nature Reviews Drug Discovery, 13(7), 533-550.
  • Scott, D. E., et al. (2015). Alternative modulation of protein–protein interactions by small molecules. Current Opinion in Chemical Biology, 26, 34-39.
  • Villain, M., et al. (2007). Modulation of Protein-Protein Interactions by Stabilizing/Mimicking Protein Secondary Structure Elements. Current Topics in Medicinal Chemistry, 7(1), 35-56.
  • Biotage. (2023, February 2). How to synthesize hydrophobic peptides - Choosing the Right Solvent. Retrieved from [Link]

  • JoVE. (2014). An In Vitro Enzymatic Assay to Measure Transcription Inhibition by Gallium(III) and H3 5,10,15-tris(pentafluorophenyl)corroles. Retrieved from [Link]

  • Park, Y., et al. (2008). Antimicrobial and anti-inflammatory activities of a Leu/Lys-rich antimicrobial peptide with Phe-peptoid residues. Protein and Peptide Letters, 15(1), 58-63.
  • Lee, T. H., et al. (2014). Role of phenylalanine and valine10 residues in the antimicrobial activity and cytotoxicity of piscidin-1. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1838(12), 3125-3135.
  • PubChem. (n.d.). H-Leu-Leu-Glu-Tyr-Val-Phe-OH. Retrieved from [Link]

  • MDPI. (2022). Functional Characterization, Antimicrobial Effects, and Potential Antibacterial Mechanisms of NpHM4, a Derived Peptide of Nautilus pompilius Hemocyanin. Retrieved from [Link]

  • JoVE. (2022). The Design and Application of Inhibiting Peptide for Rapid In vitro Downregulation of Post-Translational Modifications Levels at a Specific Site. Retrieved from [Link]

  • ChemRxiv. (2022). Antimicrobial activity of self-assembled structures formed by protected amino acids. Retrieved from [Link]

  • PMC. (2016). Modulation of Protein–Protein Interactions for the Development of Novel Therapeutics. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Recent advances in the development of protein-protein interactions modulators: mechanisms and clinical trials. Retrieved from [Link]

  • PubMed. (2008). Elastase Inhibition Assay With Peptide Substrates - An Example for the Limited Comparability of in Vitro Results. Retrieved from [Link]

  • MDPI. (2021). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. Retrieved from [Link]

Sources

A Comparative Guide to Confirming H-Leu-Leu-Val-Phe-OH Purity Using Orthogonal Analytical Methods

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, ensuring the purity of synthetic peptides is a cornerstone of reliable and reproducible results. The tetrapeptide H-Leu-Leu-Val-Phe-OH, a sequence of interest in various biochemical and pharmaceutical studies, is no exception.[1] This guide provides an in-depth comparison of orthogonal analytical methods to establish a comprehensive purity profile for this peptide. By employing techniques with different separation and detection principles, we can confidently identify and quantify not just the main peptide component but also a wide range of potential impurities.

The inherent complexity of solid-phase peptide synthesis (SPPS) can lead to a variety of impurities, including deletion sequences, truncated peptides, and byproducts from incomplete deprotection.[2] Therefore, relying on a single analytical method is often insufficient for a complete purity assessment. An orthogonal approach, where different analytical techniques are used to analyze the same sample, provides a more robust and reliable characterization.[3][4]

This guide will delve into three key orthogonal methods:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The workhorse for peptide purity analysis.[5][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For unambiguous identification of the main peptide and its impurities.

  • Amino Acid Analysis (AAA): To confirm the amino acid composition and provide an absolute quantification of the peptide.[7]

  • Chiral Purity Analysis: To ensure the stereochemical integrity of the constituent amino acids.[8]

The Principle of Orthogonality in Peptide Analysis

The core concept of using orthogonal methods is to gain a multi-faceted view of the sample. Each technique separates molecules based on different physicochemical properties. By combining methods that are fundamentally different in their separation mechanisms, the probability of co-eluting impurities, which might be missed by a single method, is significantly reduced.[6]

Caption: Orthogonal analytical workflow for comprehensive peptide purity assessment.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The Gold Standard for Purity Determination

RP-HPLC is the most widely used technique for assessing the purity of synthetic peptides.[5][6] Its separation principle is based on the differential partitioning of the peptide and its impurities between a nonpolar stationary phase (typically C8 or C18) and a polar mobile phase.

Why it's a primary method: RP-HPLC excels at separating closely related impurities that differ slightly in hydrophobicity. For H-Leu-Leu-Val-Phe-OH, which is a hydrophobic peptide, RP-HPLC provides excellent resolution.[9]

Experimental Protocol: RP-HPLC Purity Analysis

Caption: A typical experimental workflow for RP-HPLC analysis of peptides.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of H-Leu-Leu-Val-Phe-OH and dissolve it in Mobile Phase A to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 214 nm (for the peptide backbone) and 280 nm (for the Phenylalanine residue).

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 65% B

      • 25-30 min: 65% to 95% B

      • 30-35 min: 95% B

      • 35-40 min: 95% to 5% B

      • 40-45 min: 5% B (equilibration)

  • Data Analysis:

    • Integrate the peak areas of all detected peaks.

    • Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS): Identity Confirmation and Impurity Profiling

While RP-HPLC provides a quantitative measure of purity based on UV absorbance, it does not definitively identify the components of each peak. LC-MS couples the separation power of HPLC with the detection specificity of mass spectrometry, allowing for the determination of the molecular weight of the main peptide and its impurities.

Why it's a critical orthogonal method: LC-MS confirms that the major peak in the HPLC chromatogram corresponds to the correct molecular weight of H-Leu-Leu-Val-Phe-OH (Expected [M+H]⁺ = 491.6 g/mol ).[1] It is also invaluable for identifying the nature of impurities, such as deletion sequences (e.g., Leu-Val-Phe) or truncated products.

Experimental Protocol: LC-MS Analysis

Caption: Workflow for LC-MS based peptide identification and impurity profiling.

Step-by-Step Methodology:

  • LC Conditions: The same chromatographic conditions as the RP-HPLC method can be used.

  • MS Parameters (Positive Ion Mode):

    • Ion Source: Electrospray Ionization (ESI).

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • Scan Range: m/z 100-1000.

  • Data Analysis:

    • Extract the mass spectrum for the main chromatographic peak and confirm the presence of the [M+H]⁺ ion for H-Leu-Leu-Val-Phe-OH.

    • Analyze the mass spectra of minor peaks to identify potential impurities.

Amino Acid Analysis (AAA): Absolute Quantification and Compositional Verification

Amino Acid Analysis provides an absolute measure of the peptide quantity and verifies its amino acid composition.[7] The peptide is hydrolyzed into its constituent amino acids, which are then separated, derivatized, and quantified.

Why it's a valuable orthogonal method: Unlike RP-HPLC, which provides a relative purity value, AAA can determine the absolute peptide content.[7] It also confirms that the correct amino acids are present in the expected stoichiometric ratios.

Experimental Protocol: Amino Acid Analysis

Caption: Experimental workflow for quantitative Amino Acid Analysis.

Step-by-Step Methodology:

  • Hydrolysis:

    • Place a known amount of the peptide in a hydrolysis tube.

    • Add 6N HCl.

    • Seal the tube under vacuum and heat at 110°C for 24 hours.

  • Derivatization:

    • Neutralize the hydrolysate and derivatize the free amino acids using a commercially available kit (e.g., Waters AccQ-Tag™ Ultra).

  • Chromatographic Analysis:

    • Separate the derivatized amino acids using the HPLC method specified by the derivatization kit manufacturer.

  • Quantification:

    • Quantify each amino acid by comparing its peak area to a standard curve generated from known concentrations of amino acid standards.

    • Calculate the molar ratios of the amino acids and compare them to the expected 2:1:1:1 ratio for Leu:Val:Phe.

Chiral Purity Analysis: Ensuring Stereochemical Integrity

For synthetic peptides, it is crucial to confirm the chiral purity of the constituent amino acids, as racemization can occur during synthesis.[8] This is typically achieved by hydrolyzing the peptide and then analyzing the resulting amino acids using a chiral HPLC column or by derivatization with a chiral reagent followed by standard HPLC analysis.

Why it's an important orthogonal method: The biological activity of a peptide is highly dependent on its stereochemistry. The presence of D-amino acid isomers can significantly impact the peptide's efficacy and safety.[10]

Experimental Protocol: Chiral Purity Analysis

Step-by-Step Methodology:

  • Hydrolysis:

    • Hydrolyze the peptide as described for AAA. To correct for any racemization during hydrolysis, deuterated acid can be used.[8]

  • Chiral Separation:

    • The amino acid hydrolysate is analyzed on a chiral HPLC column (e.g., Astec CHIROBIOTIC™).

    • Alternatively, the amino acids can be derivatized with a chiral reagent (e.g., Marfey's reagent) and then separated on a standard C18 column.[11]

  • Detection and Quantification:

    • The L- and D-isomers are separated and detected (UV or MS).

    • The percentage of each D-isomer is calculated relative to its corresponding L-isomer.

Comparative Data Summary

The following table presents hypothetical data from the orthogonal analysis of a batch of H-Leu-Leu-Val-Phe-OH.

Analytical MethodParameter MeasuredResult
RP-HPLC Purity98.5% (by area at 214 nm)
LC-MS Identity[M+H]⁺ = 491.5 Da (matches theoretical)
Impurity ProfileImpurity at RT 15.2 min: [M+H]⁺ = 378.4 Da (consistent with Leu-Val-Phe deletion)
Amino Acid Analysis CompositionLeu: 2.02, Val: 1.01, Phe: 0.98 (normalized to Val)
Peptide Content85.2% (w/w)
Chiral Purity Analysis D-Leucine< 0.1%
D-Valine< 0.1%
D-Phenylalanine< 0.1%

Conclusion

A single analytical method, such as RP-HPLC, provides a good initial assessment of peptide purity. However, a comprehensive and reliable purity profile for H-Leu-Leu-Val-Phe-OH can only be achieved through the strategic application of orthogonal analytical methods. The combination of RP-HPLC for purity, LC-MS for identity and impurity profiling, Amino Acid Analysis for absolute quantification and compositional verification, and chiral analysis for stereochemical integrity provides a self-validating system that ensures the quality, safety, and efficacy of the peptide for its intended research or therapeutic application. This multi-faceted approach is in line with the principles of analytical procedure validation outlined in regulatory guidelines such as ICH Q2(R1).[12]

References

  • Almac. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Retrieved from [Link]

  • Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization. Retrieved from [Link]

  • Gyros Protein Technologies. (n.d.). Better Purities With Orthogonal Peptide Purification Using PEC. Retrieved from [Link]

  • Qasrawi, D. O., Petrotchenko, E. V., & Borchers, C. H. (2023). Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. Analytical and Bioanalytical Chemistry, 415(22), 5437-5442. Retrieved from [Link]

  • Dick, G. J., et al. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography A, 1690, 463777. Retrieved from [Link]

  • Waters Corporation. (n.d.). Synthetic Peptide Characterization and Impurity Profiling. Retrieved from [Link]

  • PubChem. (n.d.). H-Leu-Leu-Glu-Tyr-Val-Phe-OH. Retrieved from [Link]

  • SK pharmteco. (n.d.). Chiral Purity Analysis – Know What Both Hands Are Doing. Retrieved from [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • BioPharmaSpec. (2025, June 11). Managing Product-Related Impurities in Synthetic Peptides. Retrieved from [Link]

  • Wikipedia. (n.d.). Amino acid. Retrieved from [Link]

  • Sweedler, J. V., & Rubakhin, S. S. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 26(16), 4983. Retrieved from [Link]

  • Waters Corporation. (n.d.). Quantitation of Amino Acids. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
H-Leu-Leu-Val-Phe-OH
Reactant of Route 2
Reactant of Route 2
H-Leu-Leu-Val-Phe-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.